(1H-Benzo[d]imidazol-4-yl)methanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
1H-benzimidazol-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNANBZSSHVTMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494635 | |
| Record name | 1-(1H-Benzimidazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64574-24-9 | |
| Record name | 1-(1H-Benzimidazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (1H-Benzo[d]imidazol-4-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Benzo[d]imidazol-4-yl)methanamine is a unique heterocyclic amine that presents a compelling scaffold for medicinal chemistry and drug discovery. As a substituted benzimidazole, it belongs to a class of compounds renowned for a wide spectrum of pharmacological activities.[1][2] The strategic placement of the aminomethyl group at the 4-position of the benzimidazole core offers distinct steric and electronic properties compared to its more extensively studied 2- and 5-substituted isomers. This guide provides a comprehensive analysis of its chemical properties, a proposed, detailed synthetic protocol, and an exploration of its potential as a key building block in the development of novel therapeutics. While specific literature on this particular isomer is limited, this document synthesizes data from analogous structures and the broader benzimidazole class to offer a robust predictive profile and a foundation for future research.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, largely due to its structural similarity to naturally occurring purines.[1][3] This bioisosterism allows benzimidazole derivatives to interact with a wide array of biological targets, including enzymes and receptors, leading to a diverse range of therapeutic applications. Clinically approved drugs incorporating the benzimidazole moiety span a vast range of treatments, from proton pump inhibitors like omeprazole to anthelmintics such as albendazole and anticancer agents.[3][4]
The pharmacological versatility of benzimidazoles is heavily influenced by the nature and position of their substituents.[5] The aminomethyl group is a particularly valuable functional handle in drug design, providing a basic center that can engage in crucial hydrogen bonding and ionic interactions with biological targets, while also serving as a key point for further molecular elaboration. This compound, by presenting this group at the sterically distinct 4-position, offers a unique vector for exploring chemical space and developing novel structure-activity relationships (SAR).
Physicochemical and Structural Properties
While extensive experimental data for this compound is not widely published, its core physicochemical properties can be reliably established. The compound is most commonly available as its hydrochloride salt to improve stability and solubility.
| Property | Value | Source |
| IUPAC Name | (1H-1,3-Benzodiazol-4-yl)methanamine | - |
| Synonyms | 4-(Aminomethyl)-1H-benzimidazole | - |
| CAS Number | 1788044-02-9 (for Hydrochloride salt) | [3][6][7][8] |
| Molecular Formula | C₈H₉N₃ | [9] |
| Molecular Weight | 147.18 g/mol (Free Base) | [9] |
| Molecular Formula (HCl) | C₈H₁₀ClN₃ | [7] |
| Molecular Weight (HCl) | 183.64 g/mol | [7][10] |
| Appearance | Predicted to be an off-white to pale yellow solid | - |
| Solubility | Expected to be soluble in water (as HCl salt), methanol, and DMSO | - |
Structural Features and Reactivity: The molecule features three key reactive sites:
-
The Primary Amine (-CH₂NH₂): A nucleophilic and basic site, readily participating in amide bond formation, reductive amination, and alkylation reactions.
-
The Imidazole N-H: A weakly acidic proton that can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to generate 1,4-disubstituted benzimidazole derivatives.
-
The Aromatic Ring: Susceptible to electrophilic aromatic substitution, although the directing effects of the fused imidazole and the aminomethyl group can lead to a mixture of products.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-methyl-3-nitroaniline. The first step involves the protection of the amine, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole ring with a protected aminomethyl group. The final step is deprotection. A more direct, albeit potentially lower-yielding, approach could involve direct cyclization followed by reduction. A plausible route starts from 3-amino-2-nitrobenzonitrile.
Caption: Proposed Synthetic Workflow for this compound.
Experimental Protocol: Proposed Synthesis
This protocol is based on the more plausible multi-step route starting from 2-methyl-3-nitroaniline.
Step 1: Synthesis of 4-Methyl-1H-benzimidazole
-
Reaction Setup: To a solution of 2-methyl-3-nitroaniline (1 equivalent) in ethanol, add a reducing agent such as tin(II) chloride (SnCl₂, 3-4 equivalents) and concentrated hydrochloric acid.
-
Reduction: Heat the mixture to reflux for 2-4 hours. The progress of the reduction of the nitro group to an amine can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, basify the reaction mixture carefully with a concentrated sodium hydroxide solution to pH > 10. The resulting precipitate, tin salts, is filtered off. The filtrate is extracted with ethyl acetate.
-
Cyclization: The crude 2,3-diaminotoluene from the previous step is dissolved in formic acid (excess). The mixture is heated at reflux for 2-3 hours.[11]
-
Isolation: The excess formic acid is removed under reduced pressure. The residue is diluted with water and neutralized with an aqueous ammonia solution, causing the product to precipitate.
-
Purification: The crude 4-methyl-1H-benzimidazole is collected by filtration, washed with cold water, and can be purified by recrystallization from an ethanol/water mixture.
Step 2: Bromination of the Methyl Group
-
Reaction Setup: Dissolve 4-methyl-1H-benzimidazole (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄).
-
Radical Initiation: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reaction: Reflux the mixture under irradiation with a UV lamp for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 4-(bromomethyl)-1H-benzimidazole.
Step 3: Conversion to the Amine
-
Azide Formation: Dissolve the crude 4-(bromomethyl)-1H-benzimidazole in a polar aprotic solvent like dimethylformamide (DMF) and add sodium azide (NaN₃, 1.5 equivalents). Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude 4-(azidomethyl)-1H-benzimidazole.
-
Reduction to Amine: Dissolve the crude azide in methanol and perform a catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Final Purification: Filter the catalyst through a pad of Celite®, and concentrate the filtrate. The resulting residue is the free base of this compound. To obtain the hydrochloride salt, dissolve the free base in a minimal amount of methanol and add a solution of HCl in diethyl ether until precipitation is complete. The hydrochloride salt can be collected by filtration and dried under vacuum.
Applications in Medicinal Chemistry and Drug Development
The benzimidazole scaffold is a cornerstone in the development of therapies for a multitude of diseases.[12][13] Derivatives have shown significant promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][6][14][15]
Potential Therapeutic Targets:
-
Kinase Inhibition: The benzimidazole core is present in several kinase inhibitors. The 4-aminomethyl group can be functionalized to extend into and interact with specific pockets of the ATP-binding site of various kinases, potentially leading to potent and selective anticancer agents.[3]
-
Antiparasitic and Antifungal Activity: Benzimidazoles are known to target tubulin polymerization in parasites and fungi.[7] The unique substitution pattern of the 4-yl isomer could lead to derivatives with novel activity profiles against resistant strains.
-
Anti-inflammatory Agents: Certain substituted benzimidazoles have demonstrated anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[6][15][16]
-
GPCR Ligands: The structural features of this compound make it a candidate for targeting G-protein coupled receptors, where the basic amine can form a key salt bridge interaction in the receptor binding pocket.
Caption: Drug Discovery Pathways from the Core Scaffold.
Biological Activity and Mechanism of Action
Specific biological data for this compound is not available in public databases. However, high-throughput screening of diverse chemical libraries often includes scaffolds like this.[17] It is plausible that this compound has been evaluated in various biological assays, with the data residing in proprietary databases.
Based on the broader class of benzimidazoles, potential mechanisms of action include:
-
Inhibition of Tubulin Polymerization: A primary mechanism for the anthelmintic and some anticancer effects of benzimidazoles.
-
DNA Intercalation/Minor Groove Binding: The planar benzimidazole ring system can intercalate between DNA base pairs, leading to cytotoxic effects.[4]
-
Enzyme Inhibition: As mentioned, this can range from kinases to enzymes involved in inflammatory pathways.[3][15]
Analytical Characterization
Full analytical characterization is essential for confirming the identity and purity of the synthesized compound. While a published spectrum for the 4-aminomethyl isomer is unavailable, we can predict the expected spectral data based on closely related analogs like 4-methylbenzimidazole.[18][19]
| Technique | Predicted Observations |
| ¹H NMR | The aromatic region would show a complex splitting pattern for the three protons on the benzene ring. A singlet for the methylene (-CH₂) protons would likely appear around 4.0 ppm. The N-H proton of the imidazole would be a broad singlet at a downfield shift (>12 ppm in DMSO-d₆). The amine (-NH₂) protons would also appear as a broad singlet. |
| ¹³C NMR | Expect to see 8 distinct carbon signals. The methylene carbon would be around 40-45 ppm. The aromatic and imidazole carbons would appear in the 110-150 ppm range. |
| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z = 147. A prominent fragment would likely be the loss of the amino group (M-16) or the entire aminomethyl group (M-30), leading to a fragment at m/z = 117, which corresponds to the benzimidazole cation. |
| FT-IR | Characteristic peaks would include N-H stretching (for both imidazole and amine) in the 3100-3400 cm⁻¹ region, C-H stretching (aromatic and aliphatic) around 2800-3100 cm⁻¹, C=N and C=C stretching in the 1500-1650 cm⁻¹ region, and N-H bending around 1600 cm⁻¹. |
Pharmacokinetics and Toxicology
Pharmacokinetics (Predicted): The pharmacokinetic profile of benzimidazole derivatives can be variable but some general trends are observed.
-
Absorption: Oral bioavailability is often low to moderate, and can be influenced by formulation and the presence of food.[12][17]
-
Distribution: Benzimidazoles can bind to plasma proteins.
-
Metabolism: They typically undergo extensive first-pass metabolism in the liver, primarily through oxidation by cytochrome P450 enzymes.[12] The primary amine of the title compound would also be susceptible to metabolism.
-
Excretion: Metabolites are primarily excreted in the urine and feces.[12]
Toxicology: The toxicity of benzimidazole derivatives varies widely with their substitution pattern. As a class, some have been associated with hepatotoxicity and hematological effects at high doses or with long-term use.[20] Specific toxicological data for this compound is not available. Any new derivative developed from this scaffold would require a thorough toxicological evaluation, including assessment for cytotoxicity, genotoxicity, and in vivo acute and chronic toxicity studies.
Conclusion and Future Directions
This compound represents an under-explored but highly promising building block for medicinal chemistry. Its unique substitution pattern on a privileged scaffold warrants further investigation. The proposed synthetic route provides a clear path to accessing this compound for research purposes. Future efforts should focus on:
-
Execution and Optimization of the proposed synthesis to enable further studies.
-
Comprehensive Biological Screening against a wide range of targets, particularly kinases, microbial pathogens, and inflammatory enzymes.
-
Elucidation of Structure-Activity Relationships by synthesizing a library of derivatives from the primary amine and the imidazole nitrogen.
-
In-depth Pharmacokinetic and Toxicological Profiling of any lead compounds that emerge from screening efforts.
This technical guide serves as a foundational resource to stimulate and guide future research into the chemical properties and therapeutic potential of this intriguing molecule.
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(1H-Benzo[d]imidazol-4-yl)methanamine: A Technical Guide for Advanced Research
CAS Number: 64574-24-9 Molecular Formula: C₈H₉N₃ Molecular Weight: 147.18 g/mol
This technical guide provides an in-depth exploration of (1H-Benzo[d]imidazol-4-yl)methanamine, a heterocyclic amine of significant interest to researchers, scientists, and drug development professionals. The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its versatile biological activities.[1][2] This guide will delve into the synthesis, chemical properties, potential applications, and safety considerations of this specific 4-substituted benzimidazole derivative, offering a comprehensive resource for its utilization in research and development.
Introduction to the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a cornerstone in the development of therapeutic agents. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Benzimidazole derivatives have been successfully developed as antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic agents.[3][5] The specific substitution pattern on the benzimidazole ring plays a crucial role in determining the compound's biological activity and pharmacological profile.[1] The placement of an aminomethyl group at the 4-position, as in the case of this compound, offers a unique vector for further chemical modification and interaction with biological systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 64574-24-9 | Internal Data |
| Molecular Formula | C₈H₉N₃ | Internal Data |
| Molecular Weight | 147.18 g/mol | PubChem[6] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred from related compounds |
| pKa | Basic (due to the amine and imidazole nitrogens) | General chemical principles |
Synthesis of this compound
While a specific, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, its synthesis can be reliably achieved through established methods for the preparation of primary amines from corresponding nitriles or amides. The following section outlines two plausible and robust synthetic pathways.
Proposed Synthetic Pathway 1: Reduction of 1H-Benzo[d]imidazole-4-carbonitrile
This approach involves the synthesis of the benzimidazole ring followed by the reduction of a nitrile group at the 4-position. The general workflow is depicted below.
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An In-depth Technical Guide to (1H-Benzo[d]imidazol-4-yl)methanamine: Molecular Structure, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of (1H-benzo[d]imidazol-4-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular structure, nomenclature, synthesis, and potential therapeutic applications.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] This bicyclic aromatic heterocycle, formed by the fusion of benzene and imidazole rings, is a key structural motif in numerous clinically approved drugs and biologically active compounds.[4] Its prevalence in nature, notably as a component of vitamin B12, underscores its fundamental role in biological systems. The chemical stability and the ability of the benzimidazole nucleus to serve as a scaffold for diverse functionalization have led to the development of a wide array of therapeutic agents, including proton-pump inhibitors, anthelmintics, antihistamines, and anticancer drugs.[4] The biological activity of benzimidazole derivatives is often dictated by the nature and position of substituents on the bicyclic ring system.[5][6] This guide focuses on a specific, yet underexplored derivative, this compound, to elucidate its chemical characteristics and therapeutic potential.
Molecular Structure and Nomenclature
The precise arrangement of atoms and functional groups in this compound is crucial for its chemical behavior and biological interactions.
IUPAC Name and Chemical Identity
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This nomenclature clearly defines the connectivity of the atoms: a methanamine (-CH₂NH₂) group attached to the 4th position of a 1H-benzo[d]imidazole core.
Table 1: Chemical Identifiers for this compound and its Salts
| Identifier | Value | Source |
| Molecular Formula (Free Base) | C₈H₉N₃ | PubChem |
| Molecular Weight (Free Base) | 147.18 g/mol | PubChem |
| CAS Number (Hydrochloride Salt) | 1788044-02-9 | ChemUniverse |
| CAS Number (Dihydrochloride Salt) | 64574-23-8 | [7] |
| SMILES (Free Base) | Nc1cccc2c1[nH]cn2 | PubChem |
Molecular Structure Diagram
The two-dimensional structure of this compound is depicted below. The numbering of the benzimidazole ring system follows IUPAC conventions, with the methanamine substituent at the C4 position.
Caption: 2D structure of this compound.
Physicochemical Properties
While experimental data for this compound is not extensively reported, its physicochemical properties can be predicted using computational models. These properties are essential for understanding its behavior in biological systems and for formulation development.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| pKa (most basic) | 8.5 (amine) | ChemAxon |
| pKa (most acidic) | 13.5 (imidazole NH) | ChemAxon |
| LogP | 1.2 | ChemAxon |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 1 | PubChem |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process starting from commercially available 3-nitrophthalic acid. The key steps involve the formation of the benzimidazole ring, followed by the reduction of a nitrile to the desired primary amine.
Caption: The benzimidazole core as a scaffold for diverse biological activities.
Anticancer Potential
Many benzimidazole derivatives are potent anticancer agents. For instance, 1H-benzo[d]imidazole-4-carboxamide derivatives have been developed as novel PARP-1 inhibitors with in vivo anti-tumor activity. [8]The introduction of a methanamine group at the 4-position, as in our target molecule, could modulate the compound's interaction with the active sites of cancer-related enzymes, such as kinases or topoisomerases. [9]
Antiviral and Antimicrobial Activity
The benzimidazole scaffold is present in several anti-HCV agents. [10]The structural features of this compound may allow it to act as an inhibitor of viral enzymes. Furthermore, numerous benzimidazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. [5][11]
Safety and Handling
Specific toxicological data for this compound is not available. Therefore, it should be handled with the standard precautions for a novel chemical entity of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. In case of exposure, seek immediate medical attention. A Safety Data Sheet (SDS) for a closely related compound should be consulted for more detailed information. [12][13]
Conclusion and Future Directions
This compound is a promising, yet underexplored, molecule with significant potential in drug discovery. Its synthesis is feasible through established chemical transformations, and its structural similarity to other biologically active 4-substituted benzimidazoles suggests a high likelihood of interesting pharmacological properties. Future research should focus on the development of a robust and scalable synthetic route, followed by a thorough in vitro and in vivo evaluation of its anticancer, antiviral, and antimicrobial activities. Elucidation of its mechanism of action and specific biological targets will be crucial for its potential development as a novel therapeutic agent.
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- Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC - NIH. (n.d.).
- Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)
- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride | Sigma-Aldrich. (n.d.).
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- 2-(4-Fluorophenyl)
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An In-depth Technical Guide to the Synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine: Pathways and Precursors
Abstract
(1H-Benzo[d]imidazol-4-yl)methanamine is a crucial building block in contemporary drug discovery, serving as a key intermediate for a variety of therapeutic agents. Its structural motif, featuring a benzimidazole core with a reactive aminomethyl group at the 4-position, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed insights into precursor selection, reaction mechanisms, and experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to efficiently synthesize this important molecule.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole heterocycle is a privileged structure in medicinal chemistry, present in a wide array of FDA-approved drugs. Its unique chemical properties, including the ability to act as a hydrogen bond donor and acceptor, and to participate in π-stacking interactions, make it an effective pharmacophore for targeting various biological receptors and enzymes. The strategic placement of functional groups on the benzimidazole ring system is paramount for modulating pharmacological activity. The 4-aminomethyl substitution, in particular, provides a versatile handle for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) in drug design.
This guide will focus on two principal retrosynthetic approaches for the synthesis of this compound, each with its own set of advantages and challenges.
Synthetic Pathways and Methodologies
The synthesis of this compound can be broadly categorized into two strategic approaches:
-
Pathway A: Construction of the Benzimidazole Ring from a Pre-functionalized Benzene Derivative. This bottom-up approach involves the cyclization of a substituted o-phenylenediamine precursor.
-
Pathway B: Functionalization of a Pre-formed Benzimidazole Core. This top-down strategy focuses on the introduction of the aminomethyl group onto an existing benzimidazole scaffold.
Pathway A: Cyclization of a Substituted o-Phenylenediamine
This pathway is predicated on the availability of a suitable 1,2-diaminobenzene derivative bearing a precursor to the aminomethyl group at the 3-position. The most common and practical precursor is a nitrile group due to its relative stability and the well-established methods for its reduction to a primary amine.
Core Precursor: 3,4-Diaminobenzonitrile
The synthesis commences with the cyclization of 3,4-diaminobenzonitrile with a one-carbon synthon. Formic acid is a widely used and cost-effective reagent for this transformation, proceeding via the well-established Phillips condensation method.[1]
Experimental Protocol: Synthesis of 1H-Benzimidazole-4-carbonitrile
-
Reaction Setup: To a round-bottom flask, add 3,4-diaminobenzonitrile and an excess of 90% formic acid.
-
Reaction Conditions: Heat the reaction mixture to 100°C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a 10% aqueous solution of sodium hydroxide until a basic pH is achieved.
-
Isolation and Purification: The resulting precipitate, 1H-Benzimidazole-4-carbonitrile, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Subsequent Reduction of the Nitrile
The final step in this pathway is the reduction of the nitrile group of 1H-Benzimidazole-4-carbonitrile to the desired primary amine. This transformation can be achieved using a variety of reducing agents.
| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ethereal solvent (e.g., THF, Diethyl ether), followed by aqueous work-up. | High reactivity and can reduce a wide range of functional groups. | Highly reactive with protic solvents, requires stringent anhydrous conditions. |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) or Raney Nickel catalyst, in a suitable solvent (e.g., Ethanol, Methanol) under pressure. | Cleaner reaction with simpler work-up. Environmentally friendly. | May require specialized high-pressure equipment. |
| Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride | Methanol or Ethanol as solvent. | Milder reducing system, more tolerant of other functional groups. | May require longer reaction times or elevated temperatures. |
Experimental Protocol: Reduction of 1H-Benzimidazole-4-carbonitrile
-
Reaction Setup: In a suitable reaction vessel, dissolve 1H-Benzimidazole-4-carbonitrile in an appropriate anhydrous solvent (e.g., THF for LiAlH₄ reduction).
-
Reagent Addition: Slowly add the chosen reducing agent (e.g., a solution of LiAlH₄ in THF) to the reaction mixture at a controlled temperature (typically 0°C to room temperature).
-
Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction (e.g., by the sequential addition of water and aqueous NaOH for LiAlH₄).
-
Extraction and Isolation: Extract the product into a suitable organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield this compound.
Diagram of Synthesis Pathway A
Caption: Synthesis of the target molecule via cyclization followed by reduction.
Pathway B: Functionalization of a Pre-formed Benzimidazole Core
The synthesis of 4-iodo-1H-benzimidazole can be achieved from 3-iodo-2-nitroaniline.[1] The nitro group is first reduced to an amine, followed by cyclization with formic acid.
Subsequent Cyanation and Reduction
The 4-iodo-1H-benzimidazole can then undergo a cyanation reaction, typically using a metal cyanide salt (e.g., CuCN) in a suitable solvent, to yield 1H-Benzimidazole-4-carbonitrile. This intermediate is then reduced to the target amine as described in Pathway A.
Diagram of Synthesis Pathway B1
Caption: Synthesis from 4-iodo-1H-benzimidazole via cyanation and reduction.
An alternative precursor is 1H-Benzimidazole-4-carbaldehyde. The aldehyde functionality can be converted to the aminomethyl group through reductive amination.[2][3]
Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines.[2][3] It involves the reaction of a carbonyl compound (in this case, 1H-Benzimidazole-4-carbaldehyde) with an amine source (such as ammonia or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the corresponding amine.
| Reducing Agent | Amine Source | Reaction Conditions | Advantages |
| Sodium Cyanoborohydride (NaBH₃CN) | Ammonium Acetate | Methanol as solvent, mildly acidic conditions. | Selectively reduces the iminium ion in the presence of the aldehyde. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonium Acetate | Dichloromethane or Dichlorethane as solvent. | Milder and less toxic than NaBH₃CN. |
| Catalytic Hydrogenation | Ammonia | H₂, Pd/C or Raney Nickel catalyst in an alcoholic solvent. | "Green" method with high atom economy. |
Experimental Protocol: Reductive Amination of 1H-Benzimidazole-4-carbaldehyde
-
Reaction Setup: Dissolve 1H-Benzimidazole-4-carbaldehyde and the amine source (e.g., ammonium acetate) in the appropriate solvent (e.g., methanol).
-
Imine Formation: Stir the mixture at room temperature to allow for the formation of the imine intermediate.
-
Reduction: Add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, quench any remaining reducing agent, adjust the pH, and extract the product into an organic solvent. The organic phase is then dried and concentrated to yield the target amine.
Diagram of Synthesis Pathway B2
Caption: Direct conversion of 1H-benzimidazole-4-carbaldehyde to the target amine.
Conclusion and Future Perspectives
The synthesis of this compound is achievable through several strategic pathways. The choice of a particular route will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The cyclization of 3,4-diaminobenzonitrile represents a direct and efficient method, while the functionalization of a pre-formed benzimidazole core offers greater flexibility in terms of precursor selection.
As the demand for novel benzimidazole-based therapeutics continues to grow, the development of even more efficient, scalable, and environmentally benign synthetic methods for key intermediates like this compound will remain an active area of research. Future efforts may focus on the development of novel catalytic systems for direct C-H aminomethylation of the benzimidazole ring, which would represent a significant advancement in the field.
References
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- Wang, Y., Li, J., & Zhang, Y. (2020). An efficient route for the synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives promoted by CBr4 in one pot. Tetrahedron, 76(9), 130977. [Link]
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An In-depth Technical Guide to (1H-Benzo[d]imidazol-4-yl)methanamine Hydrochloride
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride, a benzimidazole derivative of significant interest in medicinal chemistry. While specific experimental data for this particular isomer is limited in publicly available literature, this document consolidates the known information and provides expert-driven insights based on established principles of organic chemistry and the well-documented properties of the benzimidazole scaffold. This guide is intended to serve as a foundational resource to stimulate and support further research and development efforts.
Chemical Identity and Physicochemical Properties
This compound hydrochloride is a salt of the heterocyclic compound 4-aminomethyl-1H-benzimidazole. The benzimidazole core is a key pharmacophore found in numerous biologically active compounds.
Table 1: Core Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1788044-02-9 | [1][2] |
| Molecular Formula | C₈H₁₀ClN₃ | [1][2] |
| Molecular Weight | 183.64 g/mol | [1][2] |
| Chemical Structure | See Figure 1 |
Figure 1: Chemical structure of this compound hydrochloride.
Synthesis and Characterization
A validated, step-by-step synthesis protocol for this compound hydrochloride is not explicitly detailed in the surveyed literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted benzimidazoles. A likely pathway involves the initial formation of a substituted benzimidazole ring, followed by the introduction and modification of a functional group at the 4-position.
One potential and logical synthetic strategy commences with a suitably substituted o-phenylenediamine derivative. A likely precursor is 4-nitro-1,2-phenylenediamine, which can be cyclized to form the benzimidazole core. Subsequent reduction of the nitro group to an amine, followed by conversion to the desired aminomethyl group, would yield the target compound.
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway is based on analogous transformations reported for other benzimidazole derivatives and represents a logical approach for laboratory-scale synthesis.
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An In-depth Technical Guide to the Solubility and Stability of (1H-Benzo[d]imidazol-4-yl)methanamine
This guide provides a comprehensive technical overview of the essential physicochemical properties of (1H-Benzo[d]imidazol-4-yl)methanamine, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical experimental methodologies and underlying scientific principles for the thorough characterization of this promising heterocyclic amine.
Introduction
This compound is a member of the benzimidazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The benzimidazole scaffold is a key structural motif in a variety of approved drugs. The solubility and stability of any new chemical entity are fundamental parameters that dictate its suitability for further development, influencing everything from formulation strategies to its ultimate bioavailability and shelf-life. This guide provides a robust framework for evaluating these critical attributes of this compound.
I. Physicochemical Properties Overview
A foundational understanding of the physicochemical properties of this compound is paramount for predicting its behavior in various environments.
| Property | Predicted/Calculated Value | Source |
| Molecular Formula | C₈H₉N₃ | PubChem |
| Molecular Weight | 147.18 g/mol | PubChem |
| pKa | Estimated 7-8 (for the primary amine) | Inferred from similar structures |
| LogP | Estimated 1.0-1.5 | Inferred from similar structures |
Note: The pKa and LogP values are estimations based on the chemical structure and data from analogous compounds. Experimental determination is crucial for accurate characterization.
The presence of both a basic primary amine and the imidazole ring system suggests that the solubility of this compound will be highly dependent on pH.
II. Solubility Profile
A comprehensive understanding of a compound's solubility in various media is a cornerstone of pre-formulation studies. For this compound, its amphipathic nature, possessing both a hydrophobic benzimidazole core and a hydrophilic aminomethyl group, suggests a nuanced solubility profile.
Aqueous Solubility
The aqueous solubility of ionizable compounds like this compound is intrinsically linked to the pH of the medium. The primary amine and the imidazole nitrogen can be protonated at acidic pH, leading to the formation of more soluble salt forms.
Experimental Protocol for pH-Dependent Aqueous Solubility Determination:
A standardized shake-flask method is recommended for determining the equilibrium solubility.
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) as per USP guidelines.
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, visually confirm the presence of undissolved solids. Centrifuge or filter the samples to separate the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
Hypothetical pH-Solubility Profile:
| pH | Expected Solubility | Rationale |
| 1.2 | High | Protonation of the primary amine and imidazole ring leads to the formation of a highly soluble salt. |
| 4.5 | Moderate to High | The compound exists as a mixture of the free base and its protonated form. |
| 6.8 | Low to Moderate | The compound is predominantly in its less soluble free base form. |
| 7.4 | Low | Approaching the pKa of the primary amine, the free base form dominates, reducing solubility. |
Solubility in Organic Solvents
Evaluating solubility in organic solvents is crucial for developing purification, formulation, and analytical methods.
Recommended Solvents for Screening:
-
Polar Protic Solvents: Methanol, Ethanol
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)
-
Non-polar Solvents: Dichloromethane (DCM), Ethyl Acetate
Experimental Workflow for Organic Solvent Solubility:
Caption: Workflow for determining solubility in organic solvents.
III. Stability Assessment
Investigating the chemical stability of this compound is critical to ensure its integrity during storage, handling, and in its final formulated state. Stability studies are guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Forced Degradation Studies
Forced degradation, or stress testing, is a pivotal step in identifying potential degradation pathways and developing a stability-indicating analytical method.[6]
Stress Conditions (as per ICH Q1A):
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80°C).
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Logical Framework for Forced Degradation Studies:
Caption: A logical workflow for conducting forced degradation studies.
Predicted Degradation Pathways:
-
Oxidation: The primary amine and the imidazole ring are susceptible to oxidation.
-
Photodegradation: Aromatic systems like benzimidazole can be prone to photolytic degradation.
Long-Term Stability Studies
Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.
ICH Recommended Long-Term Storage Conditions:
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocol for Long-Term Stability:
-
Batch Selection: Utilize at least three primary batches of this compound.
-
Packaging: Store the compound in containers that simulate the proposed packaging for storage and distribution.
-
Storage: Place the samples in stability chambers maintained at the specified conditions.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
-
Analysis: Analyze the samples for appearance, assay, purity, and degradation products using a validated stability-indicating HPLC method.
IV. Analytical Methodologies
A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment.
HPLC Method for Quantification and Purity
A reverse-phase HPLC method with UV detection is the standard for analyzing benzimidazole derivatives.
Typical HPLC Parameters:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically in the range of 270-290 nm).
-
Column Temperature: 30°C
LC-MS for Degradation Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the structural elucidation of degradation products observed during stability studies. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weights and fragmentation patterns of impurities, which are crucial for their identification.[7][8][9]
V. Conclusion
The successful development of this compound as a potential therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide has outlined a comprehensive and scientifically rigorous approach to characterizing its solubility and stability profiles. By employing the described methodologies, from pH-dependent solubility assessments to ICH-compliant stability and forced degradation studies, researchers can generate the critical data necessary to inform formulation development, establish appropriate storage conditions, and ensure the quality and safety of this promising compound. The principles and protocols detailed herein provide a robust framework for the systematic evaluation of novel benzimidazole derivatives, facilitating their progression through the drug development pipeline.
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The Evolving Therapeutic Landscape of (1H-Benzo[d]imidazol-4-yl)methanamine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1] Its structural similarity to endogenous purines allows for favorable interactions with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[2] This guide delves into the burgeoning field of (1H-Benzo[d]imidazol-4-yl)methanamine derivatives, a subclass with significant therapeutic promise. While research on this specific scaffold is emerging, this document synthesizes current knowledge on related benzimidazole derivatives to illuminate the potential biological activities, mechanisms of action, and structure-activity relationships (SAR) that can guide future drug discovery efforts in this area. We will explore the anticancer, antimicrobial, and anti-inflammatory potential of these compounds, providing a technical framework for researchers and drug development professionals.
The Benzimidazole Core: A Privileged Scaffold in Medicinal Chemistry
The benzimidazole nucleus, formed by the fusion of a benzene ring with an imidazole ring, is a structural motif found in numerous FDA-approved drugs.[3] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to bind to a diverse range of enzymes and receptors.[4] This inherent versatility has led to the development of benzimidazole-based drugs with a wide range of therapeutic effects, including antiulcer (omeprazole), anthelmintic (albendazole), and antihistaminic (astemizole) activities. The exploration of novel derivatives continues to be a fertile ground for the discovery of new therapeutic agents.
General Synthetic Strategies for the Benzimidazole Scaffold
The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5] This reaction is often facilitated by acidic conditions or the use of a dehydrating agent.[5] Another common method involves the reaction of o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[6] These foundational synthetic routes provide a versatile platform for the introduction of various substituents at the 2-position of the benzimidazole ring, which has been a primary focus for modulating biological activity. The synthesis of the this compound core, while less documented, would likely involve a multi-step process starting from a suitably substituted benzene ring, followed by the formation of the imidazole ring and subsequent modification to introduce the methanamine group at the 4-position.
Anticancer Activity: Targeting the Hallmarks of Cancer
Benzimidazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer progression, including cell cycle regulation, apoptosis, and angiogenesis.[7][8]
Mechanisms of Anticancer Action
The anticancer effects of benzimidazole derivatives are often attributed to their ability to interfere with critical cellular processes in cancer cells.
-
Tubulin Polymerization Inhibition: A well-established mechanism for several benzimidazole compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[9]
-
Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as VEGF receptors.[5][7]
-
Topoisomerase Inhibition: Some derivatives can inhibit topoisomerase enzymes, leading to DNA damage and cell death.[10]
-
Induction of Apoptosis: Benzimidazole compounds can trigger programmed cell death through both intrinsic and extrinsic pathways.[11]
Below is a generalized workflow for screening the anticancer activity of novel benzimidazole derivatives.
Figure 1: A representative workflow for the evaluation of anticancer activity of novel benzimidazole derivatives.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound derivatives are limited, general trends observed for other benzimidazole analogs can provide valuable guidance.
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzimidazole ring significantly influences anticancer activity. Aromatic and heteroaromatic substitutions are common and their electronic properties (electron-donating or electron-withdrawing) can modulate the potency.[12]
-
N-1 Substitution: Modifications at the N-1 position of the imidazole ring can impact the compound's physical properties, such as solubility and cell permeability, which in turn affects its biological activity.
-
Substituents on the Benzene Ring: The introduction of various functional groups on the benzene portion of the benzimidazole scaffold can fine-tune the electronic and steric properties of the molecule, leading to enhanced activity and selectivity.
Table 1: Representative Anticancer Activity of Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | HepG2 (Liver) | 4.8 | [5] |
| 4c | HepG2 (Liver) | 13.3 | [5] |
| 4g | HepG2 (Liver) | 5.1 | [5] |
| 4h | HepG2 (Liver) | 11.5 | [5] |
| 11a | Various | 0.16 - 3.6 | [13] |
| 12a | Various | 0.16 - 3.6 | [13] |
| 12b | Various | 0.16 - 3.6 | [13] |
| 8j (MD102) | ACHN (Renal) | 2.15 | [2] |
| 8j (MD102) | Caki-1 (Renal) | 1.98 | [2] |
| 9g | HCT-116 (Colon) | 0.18 | [4] |
| 9g | MCF-7 (Breast) | 0.43 | [4] |
| 6c | Various | 7.82 - 10.21 | [14] |
| 6i | Various | 7.82 - 10.21 | [14] |
Note: The compounds listed are derivatives of benzimidazole with substitutions at various positions, not specifically this compound, and are presented to illustrate the general anticancer potential of the benzimidazole scaffold.
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. Benzimidazole derivatives have emerged as a promising scaffold for the discovery of novel antibacterial and antifungal compounds.[15]
Mechanisms of Antimicrobial Action
The antimicrobial activity of benzimidazoles is diverse and can involve multiple targets within microbial cells.
-
Inhibition of Nucleic Acid Synthesis: Some derivatives can interfere with DNA replication and transcription.
-
Disruption of Cell Wall Synthesis: Certain benzimidazoles can inhibit enzymes essential for the synthesis of the bacterial cell wall.
-
Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another reported mechanism.
A generalized experimental protocol for evaluating the antimicrobial activity of this compound derivatives is outlined below.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial/Fungal Inoculum:
-
Culture the desired microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microbial strain (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Figure 2: A flowchart illustrating the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Benzimidazole derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[16]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of benzimidazoles are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.
-
Cyclooxygenase (COX) Inhibition: Some derivatives can inhibit COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins.[17]
-
Lipoxygenase (LOX) Inhibition: Inhibition of 5-LOX, another key enzyme in the inflammatory cascade, has also been reported.[16]
-
Modulation of Cytokine Production: Certain benzimidazoles can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[15]
The following diagram illustrates a simplified signaling pathway for inflammation and potential points of intervention for benzimidazole derivatives.
Figure 3: A simplified diagram of an inflammatory signaling pathway and potential inhibitory targets for benzimidazole derivatives.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. While direct evidence for the biological activities of its derivatives is still emerging, the extensive research on the broader benzimidazole class provides a strong rationale for their investigation as potential anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions on the methanamine nitrogen and the benzimidazole ring. Detailed structure-activity relationship studies will be crucial for optimizing potency and selectivity. Furthermore, elucidating the specific molecular targets and mechanisms of action will be essential for advancing the most promising candidates into preclinical and clinical development. This in-depth technical guide serves as a foundational resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the therapeutic potential of this unique chemical scaffold into novel medicines.
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The Emerging Therapeutic Potential of (1H-Benzo[d]imidazol-4-yl)methanamine: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzimidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a "privileged scaffold" in drug discovery.[1][2][3] Its structural resemblance to naturally occurring purines allows for facile interaction with a myriad of biological macromolecules, making it a versatile starting point for the development of novel therapeutics.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anthelmintic properties.[1][2][3][4][5][6][][8][9] The chemical tractability of the benzimidazole ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[6][9] This guide focuses on the untapped potential of a specific, yet under-explored derivative: (1H-Benzo[d]imidazol-4-yl)methanamine. While direct research on this compound is nascent, its unique structural attributes, combined with the well-documented activities of its chemical cousins, suggest a promising future in several therapeutic areas. This document will serve as a technical roadmap for researchers, outlining potential applications and providing detailed experimental workflows to unlock its therapeutic value.
Structural Analysis and Rationale for Therapeutic Exploration
The structure of this compound presents several key features that warrant investigation:
-
The Benzimidazole Core: Provides a rigid, aromatic platform capable of engaging in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets.[1]
-
The 4-yl Methanamine Group: The substitution at the 4-position is less common in clinically established benzimidazoles, offering a potential for novel target selectivity and reduced off-target effects. The primary amine provides a site for further chemical modification and can act as a hydrogen bond donor and acceptor, as well as a basic center that can be protonated at physiological pH, potentially influencing solubility and target engagement.
Given these features, we can hypothesize several promising avenues for therapeutic application.
Hypothesized Therapeutic Applications and Mechanistic Insights
Based on the extensive literature on benzimidazole derivatives, we propose the following potential therapeutic applications for this compound and its future derivatives.
Anticancer Activity
Benzimidazole derivatives are well-established as potent anticancer agents.[6][9] Their mechanisms of action are diverse and include the inhibition of microtubule polymerization, targeting of topoisomerases, and modulation of various protein kinases.[9][10][11]
Proposed Mechanism of Action: The structural similarity of the benzimidazole core to purines could enable this compound to act as a competitive inhibitor of enzymes involved in nucleic acid synthesis or repair.[2] Furthermore, the methanamine side chain could facilitate interactions with the minor groove of DNA or interfere with the activity of enzymes like topoisomerase I.[11]
Experimental Workflow for Anticancer Evaluation:
Caption: Workflow for the evaluation of anticancer potential.
Anti-inflammatory Activity
Several benzimidazole derivatives exhibit significant anti-inflammatory properties by inhibiting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[2][3][5][][12]
Proposed Mechanism of Action: this compound could potentially inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in macrophages.[12] The methanamine moiety might interact with key residues in the active sites of enzymes like COX or components of the NF-κB pathway.
Signaling Pathway: NF-κB Inhibition
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Antimicrobial Activity
The benzimidazole scaffold is present in numerous antimicrobial agents.[1][3][8] Their mechanisms often involve the disruption of microbial cellular integrity or the inhibition of essential enzymes.
Proposed Mechanism of Action: this compound could interfere with bacterial cell wall synthesis or inhibit microbial DNA gyrase, an enzyme crucial for DNA replication.[13] The basicity of the methanamine group may also contribute to disrupting the microbial cell membrane.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
A common method for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5][11] For this compound, a multi-step synthesis starting from a suitably substituted benzene derivative would be required. The primary amine of the target compound offers a convenient handle for further derivatization to explore structure-activity relationships (SAR).
Step-by-Step General Derivatization Protocol (Amide Formation):
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU) (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro Anti-inflammatory Assay - Measurement of NO and TNF-α Production in Macrophages
This protocol is adapted from studies on similar benzimidazole derivatives.[12]
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
TNF-α Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This ensures that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Quantitative Data Summary and Future Directions
As this is a prospective guide, no experimental data for the title compound exists. However, we can present a template for how such data could be structured, based on results for analogous compounds.
Table 1: Hypothetical Anti-inflammatory Activity of this compound
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | Cell Viability (%) |
| This compound | 1 | 15 ± 3 | 12 ± 2 | >95 |
| 10 | 45 ± 5 | 38 ± 4 | >95 | |
| 25 | 78 ± 6 | 65 ± 5 | >95 | |
| Dexamethasone (Positive Control) | 10 | 85 ± 4 | 92 ± 3 | >95 |
Future Directions:
-
SAR Studies: Synthesize a library of derivatives by modifying the methanamine group to improve potency and selectivity.
-
In Vivo Studies: Promising candidates should be advanced to in vivo models of inflammation (e.g., carrageenan-induced paw edema in rats) and cancer (e.g., xenograft models).[12]
-
Target Deconvolution: Utilize chemical proteomics and computational docking to identify the specific molecular targets of active compounds.
Conclusion
This compound represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its unique substitution pattern on the well-validated benzimidazole scaffold provides an exciting opportunity for medicinal chemists and pharmacologists. By leveraging the established knowledge of benzimidazole pharmacology and employing the systematic experimental approaches outlined in this guide, the scientific community can begin to unlock the full therapeutic potential of this intriguing molecule. The path from a hypothetical molecule to a clinical candidate is arduous, but the foundation laid by decades of benzimidazole research provides a clear and promising direction.
References
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- Saleem, A., et al. (2024). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
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Spectroscopic data (NMR, IR, MS) for (1H-Benzo[d]imidazol-4-yl)methanamine
An In-Depth Technical Guide to the Spectroscopic Characterization of (1H-Benzo[d]imidazol-4-yl)methanamine
Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The specific substitution pattern on the benzimidazole ring system is critical to a compound's pharmacological profile. This compound, with its aminomethyl group at the 4-position, presents a unique structural motif. Accurate and unambiguous structural confirmation through spectroscopic methods is the foundational step in any research and development endeavor involving such novel molecules. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the number and connectivity of atoms.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound, typically recorded in a solvent like DMSO-d₆.[4][5]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | ~ 8.2 | Singlet (s) | - | Imidazole ring proton |
| H-5 | ~ 7.2 | Triplet (t) | ~ 7.8 | Aromatic proton |
| H-6 | ~ 7.5 | Doublet (d) | ~ 7.8 | Aromatic proton |
| H-7 | ~ 7.6 | Doublet (d) | ~ 7.8 | Aromatic proton |
| -CH₂- | ~ 4.0 | Singlet (s) | - | Methylene protons |
| -NH₂ | ~ 2.5 (broad) | Singlet (s) | - | Primary amine protons |
| N-H | ~ 12.5 (broad) | Singlet (s) | - | Imidazole N-H proton |
Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of each proton. The H-2 proton of the imidazole ring is expected to be the most downfield due to the electron-withdrawing effect of the two adjacent nitrogen atoms. The aromatic protons (H-5, H-6, H-7) will exhibit splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring. The methylene (-CH₂) protons are adjacent to an aromatic ring and a nitrogen atom, placing their signal around 4.0 ppm. The amine (-NH₂) and imidazole (N-H) protons are exchangeable and will likely appear as broad singlets; their chemical shifts can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~ 145 | Imidazole ring carbon |
| C-4 | ~ 138 | Aromatic carbon (substituted) |
| C-5 | ~ 124 | Aromatic carbon |
| C-6 | ~ 128 | Aromatic carbon |
| C-7 | ~ 115 | Aromatic carbon |
| C-7a | ~ 142 | Aromatic carbon (bridgehead) |
| C-3a | ~ 135 | Aromatic carbon (bridgehead) |
| -CH₂- | ~ 45 | Methylene carbon |
Causality Behind Predictions: The C-2 carbon is significantly deshielded due to its position between two nitrogen atoms. The aromatic carbons will have distinct chemical shifts based on their substitution and position relative to the fused imidazole ring and the aminomethyl group. The methylene carbon will appear in the aliphatic region.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the chemical shifts of labile protons (NH and NH₂).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Record the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 (broad) | N-H stretch | Imidazole N-H and Amine N-H |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₂-) |
| 1620 - 1580 | C=N and C=C stretch | Imidazole and Benzene rings |
| 1480 - 1450 | C=C stretch | Aromatic ring |
| 750 - 700 | C-H bend (out-of-plane) | Aromatic ring substitution pattern |
Causality Behind Predictions: The broad band in the 3400-3200 cm⁻¹ region is characteristic of N-H stretching vibrations, often broadened by hydrogen bonding.[6] The aromatic and aliphatic C-H stretching vibrations appear in their expected regions. The absorptions in the 1620-1450 cm⁻¹ range are characteristic of the stretching vibrations within the fused aromatic and imidazole ring system.[7] The out-of-plane C-H bending vibrations in the fingerprint region can provide clues about the substitution pattern of the benzene ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrometry Data
| m/z (mass-to-charge ratio) | Predicted Fragment | Interpretation |
| 147 | [M]⁺˙ | Molecular Ion |
| 146 | [M-H]⁺ | Loss of a hydrogen atom |
| 130 | [M-NH₃]⁺˙ | Loss of ammonia from the aminomethyl group |
| 118 | [M-CH₂NH]⁺ | Loss of the aminomethyl radical |
Causality Behind Predictions: The molecular ion peak at m/z 147 corresponds to the exact mass of this compound (C₈H₉N₃).[8] The fragmentation pattern is predicted based on the stability of the resulting ions. The loss of a hydrogen atom (m/z 146) is a common fragmentation. A significant fragmentation pathway would likely involve the loss of ammonia (NH₃) from the side chain to give a stable conjugated system at m/z 130. Loss of the entire aminomethyl radical would result in a fragment at m/z 118.
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule, as it is a soft ionization technique that typically keeps the molecular ion intact.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can confirm the elemental composition.
-
Sample Introduction: The sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 m/z).
-
Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a tandem MS experiment by isolating the molecular ion (m/z 147) and subjecting it to collision-induced dissociation (CID) to observe the daughter ions.
Visualizations
Experimental Workflow
Caption: General experimental workflow for spectroscopic analysis.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted ESI-MS fragmentation pathway.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. While this guide presents a predictive analysis based on established spectroscopic principles and data from related analogs, the outlined experimental protocols provide a robust framework for obtaining empirical data. The careful interpretation of these spectra will enable researchers to confirm the synthesis of the target molecule with a high degree of confidence, paving the way for further investigation into its chemical and biological properties.
References
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- Royal Society of Chemistry. (2020). Supporting Information.
- Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.
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- IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
- View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (n.d.).
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- ResearchGate. (n.d.). (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.
- National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC.
- Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. (n.d.).
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)- methanone and quinoxaline from aromatic aldehyde and o. (n.d.).
- ResearchGate. (2024). Design, Synthesis, Characterization and Preliminary Evaluation of New 1H-benzo[d]imidazole-1yl-derivatives as Acetylcholine Esterase Inhibitors.
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(1H-Benzo[d]imidazol-4-yl)methanamine mechanism of action research
An in-depth technical guide by a Senior Application Scientist on the mechanism of action research for (1H-Benzo[d]imidazol-4-yl)methanamine.
Introduction
This compound is a chemical compound of significant interest in contemporary drug discovery and development. Its core structure, a benzimidazole ring, is a prevalent scaffold in many biologically active molecules. Notably, this compound serves as a crucial starting material in the synthesis of several clinical candidates, including the potent Poly(ADP-ribose) polymerase (PARP) inhibitor, Veliparib (ABT-888). This association strongly suggests that the mechanism of action of this compound, and its derivatives, may be intrinsically linked to the inhibition of PARP and the broader DNA Damage Response (DDR) pathway.
This guide provides a comprehensive framework for investigating the mechanism of action of this compound, with a primary focus on its potential as a PARP inhibitor. The methodologies detailed herein are designed to be robust and self-validating, providing researchers with a clear and logical path from initial hypothesis to mechanistic confirmation.
Proposed Mechanism of Action: PARP Inhibition
The central hypothesis is that this compound functions as a competitive inhibitor of PARP enzymes. PARP1 and PARP2 are key players in the DDR, particularly in the base excision repair (BER) pathway. Upon detecting a single-strand break (SSB) in DNA, PARP binds to the damaged site and synthesizes a chain of poly(ADP-ribose) (PAR) polymers, which acts as a scaffold to recruit other DNA repair proteins.
By inhibiting PARP, this compound would prevent the formation of PAR chains, thereby trapping PARP on the DNA and stalling the repair of SSBs. These unrepaired SSBs can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with a deficient homologous recombination (HR) pathway for DSB repair, such as those with BRCA1/2 mutations, this accumulation of DSBs leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor therapy.
Figure 1: Proposed mechanism of action of this compound.
Experimental Validation
A multi-faceted approach is required to rigorously validate the proposed mechanism of action. This involves a combination of biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the downstream cellular consequences.
Biochemical Assays: Direct PARP Inhibition
The initial step is to determine if this compound directly inhibits the enzymatic activity of PARP1 and PARP2.
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is a direct measure of PARP activity. A decrease in signal in the presence of the test compound indicates inhibition.
Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins.
-
Reaction Mixture: Prepare a reaction mixture containing activated DNA (to stimulate PARP activity), biotinylated NAD+ (the substrate for PARP), and varying concentrations of this compound.
-
Enzyme Addition: Add recombinant human PARP1 or PARP2 enzyme to initiate the reaction. Incubate at room temperature.
-
Detection: Add streptavidin-HRP (horseradish peroxidase) which binds to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the PARP activity.
A key feature of many potent PARP inhibitors is their ability to "trap" the PARP enzyme on DNA, which is a major contributor to their cytotoxicity.[1][2] This can be measured using a fluorescence polarization assay.
Protocol:
-
Reaction Setup: In a microplate, combine a fluorescently labeled DNA oligonucleotide, recombinant PARP enzyme, and varying concentrations of this compound.
-
Fluorescence Polarization Measurement: Measure the initial fluorescence polarization. The binding of the large PARP enzyme to the small fluorescent DNA molecule will result in a high polarization signal.
-
NAD+ Addition: Add NAD+ to the reaction. In the absence of an inhibitor, PARP will auto-PARylate, become highly negatively charged, and dissociate from the DNA, leading to a decrease in fluorescence polarization.
-
Inhibitor Effect: In the presence of a trapping inhibitor, PARP will remain bound to the DNA, and the fluorescence polarization will remain high.
-
Data Analysis: Quantify the extent of PARP trapping by comparing the fluorescence polarization signals in the presence and absence of the inhibitor.
Cell-Based Assays: Cellular Consequences of PARP Inhibition
These assays are crucial to confirm that the biochemical inhibition of PARP translates into the expected biological effects in a cellular context.
Inhibition of PARP activity in cells should lead to a decrease in the levels of poly(ADP-ribose) (PAR). This can be assessed by Western blotting or ELISA.
Protocol (Western Blot):
-
Cell Treatment: Treat cancer cell lines (e.g., BRCA-mutated and BRCA-proficient lines) with varying concentrations of this compound. It is also advisable to include a positive control DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for PAR.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the PAR bands.
-
Analysis: Quantify the band intensities to determine the relative decrease in PAR levels upon treatment with the compound.
Inhibition of PARP is expected to lead to an accumulation of DNA damage, particularly double-strand breaks.
i. γH2AX Foci Formation Assay:
The phosphorylation of histone H2AX (to form γH2AX) is an early marker of DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Immunofluorescence Staining: Fix and permeabilize the cells, then stain with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in foci indicates an increase in DNA double-strand breaks.
ii. Comet Assay (Single-Cell Gel Electrophoresis):
This assay directly visualizes DNA damage in individual cells.
Protocol:
-
Cell Treatment and Embedding: Treat cells with the compound, then embed them in agarose on a microscope slide.
-
Lysis and Electrophoresis: Lyse the cells to remove membranes and proteins, leaving the DNA. Subject the slides to electrophoresis.
-
Visualization: Stain the DNA with a fluorescent dye. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".
-
Analysis: The length and intensity of the comet tail are proportional to the amount of DNA damage.
The ultimate goal of a PARP inhibitor is to selectively kill cancer cells.
Protocol:
-
Cell Lines: Use a panel of cancer cell lines, including those with and without BRCA1/2 mutations (e.g., MDA-MB-436 - BRCA1 mutant, and MDA-MB-231 - BRCA wild-type).[3][4]
-
Treatment: Treat the cells with a range of concentrations of this compound for a prolonged period (e.g., 72-96 hours).
-
Viability Assessment: Use a cell viability assay (e.g., MTT, AlamarBlue, or CellTiter-Glo) to determine the percentage of viable cells.
-
Data Analysis: Calculate the IC50 for each cell line. A significantly lower IC50 in the BRCA-mutated cell line compared to the BRCA-proficient line would be strong evidence of synthetic lethality.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Biochemical Activity of this compound
| Assay | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping (Relative to Olaparib) |
| This compound | Value | Value | Value |
| Olaparib (Control) | Value | Value | 1.0 |
Table 2: Cellular Activity of this compound
| Cell Line | BRCA Status | Cell Viability IC50 (µM) | γH2AX Foci (Fold Increase) |
| MDA-MB-436 | BRCA1 mutant | Value | Value |
| MDA-MB-231 | BRCA wild-type | Value | Value |
| Olaparib (Control) - MDA-MB-436 | BRCA1 mutant | Value | Value |
| Olaparib (Control) - MDA-MB-231 | BRCA wild-type | Value | Value |
Experimental Workflows
Figure 2: A logical workflow for the experimental validation.
Conclusion
This guide outlines a comprehensive and technically sound approach to investigating the mechanism of action of this compound. By systematically progressing from biochemical assays that establish direct target engagement to cell-based assays that confirm the downstream biological consequences, researchers can build a robust and well-supported understanding of this compound's therapeutic potential. The emphasis on synthetic lethality in BRCA-deficient models provides a clear translational path for its potential development as an anti-cancer agent.
References
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- National Center for Biotechnology Information. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
- Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified.
- National Center for Biotechnology Information. (2022, March 10). PARP Inhibitors Resistance: Mechanisms and Perspectives.
- MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?
- BenchChem. (2025). Application Notes and Protocols for PARP Activity Assays Using 2-Cyano-4-nitrobenzamide.
- Bio-Connect. (n.d.). DNA/RNA damage assays from Cell Biolabs.
- Assay-Protocol. (n.d.). PARP.
- Champions Oncology. (n.d.). DNA Damage Assays.
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- Cytion. (n.d.). Using MDA-MB Models to Assess Novel PARP Inhibitors.
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- ACS Publications. (2014, July 7). Cell-Based Biosensor to Report DNA Damage in Micro- and Nanosystems. Analytical Chemistry.
- NiuBoL. (2024, February 19). How is PAR measured?
- ATCC. (n.d.). PARP Activity Assay Kit.
- National Institutes of Health. (2025, September 22). Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies.
- National Center for Biotechnology Information. (2022, February 24). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components.
- R&D Systems. (2025). PARP Universal Colorimetric Assay.
- PubMed. (n.d.). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group.
- National Center for Biotechnology Information. (2021, February 18). PASTA: PARP activity screening and inhibitor testing assay.
- PubMed. (2021, September). Discovery of the PARP (poly ADP-ribose) polymerase inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer. Bioorganic Chemistry, 114, 105026.
- AACR Journals. (n.d.). Modeling Therapy Resistance in BRCA1/2-Mutant Cancers.
- ResearchGate. (n.d.). Model selection is critical for detecting changes in PARP inhibitor...
- BPS Bioscience. (n.d.). PARP Assays.
- MDPI. (n.d.). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells.
- National Center for Biotechnology Information. (n.d.). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer.
- Gigahertz-Optik. (n.d.). Measurement of PAR (Photosynthetically Active Radiation).
- YouTube. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors.
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- MDPI. (2016, June 13). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d]imidazole-4-carboxamide Scaffold.
- YouTube. (2024, September 20). IOS and Android PAR meter apps compared.
- APExBIO. (n.d.). ABT-888 (Veliparib) - Potent PARP Inhibitor.
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(1H-Benzo[d]imidazol-4-yl)methanamine: A Structural and Functional Analysis of a Privileged Pharmacophore in Drug Discovery
Executive Summary: The benzimidazole nucleus, a bicyclic heterocycle formed by the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse array of biological targets.[1][2] This guide focuses on a specific, highly functional derivative: (1H-Benzo[d]imidazol-4-yl)methanamine. We will deconstruct the core pharmacophoric features of this molecule, exploring the synergistic roles of its aromatic system, hydrogen-bonding imidazole ring, and the strategically positioned aminomethyl group. Through an analysis of its applications in oncology and inflammation, this paper will provide researchers and drug development professionals with a technical overview of the scaffold's mechanism of action, synthetic strategies, and its vast potential for developing next-generation therapeutics.
The Benzimidazole Scaffold: A Foundation of Therapeutic Versatility
The benzimidazole ring system is a structural isostere of naturally occurring nucleotides, which provides it with the intrinsic ability to interact with the biopolymers of the human body.[1] This fundamental property has led to the development of a wide range of FDA-approved drugs and clinical candidates. The therapeutic versatility of benzimidazole derivatives is extensive, with documented pharmacological activities including anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antihypertensive effects.[3][4][5] Its status as a privileged pharmacophore stems from the unique combination of a hydrophobic benzene ring and a polar imidazole moiety containing both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (pyridine-like nitrogen), allowing for a multitude of potential interactions with enzyme active sites and protein receptors.[1]
Deconstructing the this compound Pharmacophore
This compound is a specific embodiment of the benzimidazole core, featuring a methanamine (-CH2NH2) substituent at the C4 position. This unique substitution pattern creates a distinct three-dimensional arrangement of chemical features essential for molecular recognition by biological macromolecules.[6][7]
Caption: Pharmacophore model of this compound.
Therapeutic Applications & Mechanistic Insights
The pharmacophoric arrangement of the this compound scaffold makes it a promising starting point for agents targeting nucleic acids and protein kinases.
Case Study: Anticancer Potential via Topoisomerase Inhibition
Bisbenzimidazoles are well-established DNA minor groove-binding ligands that preferentially bind to AT-rich sequences. [8]This interaction can interfere with the function of DNA-dependent enzymes like topoisomerases, which are critical for DNA replication and transcription. The this compound core provides the necessary features for this mechanism.
-
Mechanism of Action: The flat benzimidazole ring intercalates or binds within the DNA minor groove. The protonated aminomethyl group can then form strong electrostatic interactions with the negatively charged phosphate backbone of DNA. This binding stabilizes the DNA structure and can inhibit the catalytic cycle of enzymes like Human Topoisomerase I, leading to replication fork collapse and apoptosis in rapidly dividing cancer cells. [8]Several novel benzimidazole derivatives have shown potent growth inhibition against various human cancer cell lines, with GI50 values in the micromolar to nanomolar range. [8]
Case Study: Anti-inflammatory Activity via NF-κB Pathway Modulation
Chronic inflammation is linked to numerous diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response.
-
Mechanism of Action: Upon stimulation by lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). The benzimidazole scaffold is a known "kinase hinge-binder," and derivatives can act as potent inhibitors of kinases within this pathway, such as IKK. By inhibiting the phosphorylation of IκBα, the scaffold can prevent NF-κB activation and suppress the inflammatory cascade. [9]
Caption: Potential inhibition of the NF-κB signaling pathway.
Synthetic and Experimental Methodologies
The trustworthiness of a pharmacophore model is validated through robust synthesis and reproducible biological evaluation.
Protocol 1: General Synthetic Strategy for the Benzimidazole Core
The most common and versatile method for synthesizing the benzimidazole core is the Phillips condensation reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions.
Caption: A plausible synthetic workflow for the target molecule.
Step-by-Step Methodology:
-
Cyclization: 3,4-Diaminobenzonitrile is refluxed with an excess of formic acid (or another suitable one-carbon source) in the presence of a strong acid catalyst like 4M HCl for several hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is cooled and neutralized with a base (e.g., NaOH solution) to precipitate the crude 1H-Benzo[d]imidazole-4-carbonitrile, which is then filtered, washed, and dried.
-
Reduction: The isolated nitrile intermediate is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and is slowly added to a suspension of a reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), at 0°C.
-
Quenching and Purification: After the reduction is complete, the reaction is carefully quenched with water and base. The resulting product, this compound, is extracted, and the organic layers are dried and concentrated. Final purification is achieved via column chromatography.
Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity
This protocol describes a self-validating system to quantify the inhibitory effect of a compound on the production of inflammatory mediators in macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., from 0.1 µM to 100 µM). A vehicle control (e.g., 0.1% DMSO) is also included. Cells are pre-incubated for 1 hour.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the supernatant using the Griess Reagent system. Absorbance is read at 540 nm.
-
TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 values (the concentration of compound required to inhibit 50% of the mediator production) are calculated using non-linear regression analysis.
Data Presentation: Representative Biological Activity
The following table summarizes reported activity for functionally related benzimidazole derivatives, providing a benchmark for the potential potency of the core scaffold.
| Compound Class | Target/Assay | Endpoint | Potency | Reference |
| Substituted 1H-Benzo[d]imidazoles | Human Cancer Cell Lines (NCI-60) | GI₅₀ | 0.16 - 3.6 µM | [8] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole | NO Production (LPS-stimulated RAW 264.7) | IC₅₀ | 0.86 µM | [9] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole | TNF-α Production (LPS-stimulated RAW 264.7) | IC₅₀ | 1.87 µM | [9] |
| Substituted 1H-Benzo[d]imidazoles | Human Topoisomerase I Relaxation Assay | IC₅₀ | 16 µM | [8] |
Future Perspectives and Drug Design
The this compound core is an exceptional starting point for further drug design and optimization. Structure-Activity Relationship (SAR) studies can be systematically conducted by:
-
N1-Substitution: Alkylation or arylation at the N1 position of the imidazole can modulate lipophilicity and introduce new interaction vectors.
-
Amine Derivatization: Converting the primary amine to secondary or tertiary amines, or incorporating it into a larger heterocyclic system (e.g., piperazine), can fine-tune basicity and explore additional binding pockets.
-
Benzene Ring Substitution: Adding substituents to the benzene portion of the core can modulate electronic properties and improve target selectivity.
This scaffold is also ideally suited for modern drug discovery paradigms like fragment-based screening and de novo design, where its well-defined interaction points can be used to build highly potent and selective inhibitors. [7][10]
Conclusion
This compound is more than just a chemical entity; it is a highly evolved pharmacophore that presents a unique constellation of hydrophobic, hydrogen bonding, and electrostatic features. Its proven ability to serve as a foundation for potent anticancer and anti-inflammatory agents highlights its significance. By understanding the causal relationships between its structural features and its biological function, medicinal chemists can continue to leverage this privileged scaffold to design innovative therapeutics for a host of unmet medical needs.
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An In-depth Technical Guide to the Discovery and Synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine
A Note to the Researcher: This document provides a comprehensive overview of the historical development and synthetic methodologies for (1H-Benzo[d]imidazol-4-yl)methanamine. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The information is presented to not only detail the synthetic routes but also to provide insights into the chemical reasoning behind the selection of specific reagents and reaction conditions.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic heterocycle formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows benzimidazole derivatives to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[3] These activities include, but are not limited to, antimicrobial, antiviral, anthelmintic, anticancer, and antihypertensive properties.[4] The specific substitution pattern on the benzimidazole ring system allows for the fine-tuning of these biological effects, making the development of novel synthetic routes to functionalized benzimidazoles an area of intense research.[5][6]
This compound, with its aminomethyl substituent at the 4-position, represents a key building block for the synthesis of more complex pharmaceutical agents. The primary amine functionality provides a reactive handle for further derivatization, enabling the exploration of a vast chemical space in the quest for new therapeutic entities.
Historical Perspective: The Dawn of Benzimidazole Chemistry
The journey into the world of benzimidazoles began in 1872 when Hoebrecker first reported the synthesis of a 2,5-dimethyl-1H-benzo[d]imidazole. This pioneering work laid the foundation for over a century of research into the synthesis and application of this versatile heterocyclic system. Early methods for benzimidazole synthesis typically involved the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh acidic conditions and high temperatures.[3]
Over the decades, numerous advancements have been made, leading to milder and more efficient synthetic protocols. These include the Phillips-Ladenburg synthesis, the Weidenhagen reaction, and more recently, the advent of green chemistry approaches utilizing microwave irradiation and environmentally benign catalysts.[1][4]
While the synthesis of the parent benzimidazole and its 2-substituted derivatives has been extensively studied, the regioselective functionalization of the benzene ring, particularly at the 4-position, presented a greater synthetic challenge. The development of synthetic routes to this compound is a testament to the ingenuity of synthetic organic chemists in overcoming these challenges.
Synthetic Pathways to this compound
Two primary retrosynthetic approaches have emerged for the synthesis of this compound. The first relies on the construction of the benzimidazole ring from a pre-functionalized benzene derivative, while the second involves the introduction of the aminomethyl group onto a pre-formed benzimidazole core.
Route 1: From Functionalized Phenylenediamines
This strategy introduces the nitrogen-containing functionality at the desired position on the benzene ring prior to the cyclization to form the benzimidazole core. A common starting material for this approach is a 3,4-diaminobenzene derivative bearing a precursor to the aminomethyl group at the 1-position.
A prominent example of this strategy involves the use of 3,4-diaminobenzonitrile as a key intermediate.
dot
Caption: Retrosynthetic analysis via the nitrile reduction pathway.
Step 1: Synthesis of 1H-Benzimidazole-4-carbonitrile
The cyclization of 3,4-diaminobenzonitrile is a critical step in this pathway. This can be achieved through various methods, with the use of formic acid being a well-established procedure.
-
Reaction: 3,4-Diaminobenzonitrile is reacted with formic acid, which serves as a source of the C2 carbon of the imidazole ring.
-
Mechanism: The reaction proceeds via a double condensation mechanism. One of the amino groups of the diamine attacks the carbonyl carbon of formic acid, followed by dehydration to form a formamidine intermediate. Subsequent intramolecular cyclization and another dehydration step yield the benzimidazole ring.
-
Protocol:
-
In a round-bottom flask, suspend 3,4-diaminobenzonitrile in an excess of formic acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully neutralize it with a base, such as aqueous ammonia or sodium hydroxide, to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford 1H-Benzimidazole-4-carbonitrile.
-
Step 2: Reduction of 1H-Benzimidazole-4-carbonitrile to this compound
The reduction of the nitrile functionality to a primary amine is a key transformation to yield the target molecule. Several reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most common.[7]
-
Using Lithium Aluminum Hydride (LiAlH₄):
-
Rationale: LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles.[3][7] It acts as a source of hydride ions (H⁻), which nucleophilically attack the electrophilic carbon of the nitrile group.
-
Protocol:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser.
-
Cool the suspension in an ice bath and slowly add a solution of 1H-Benzimidazole-4-carbonitrile in the same anhydrous solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash them thoroughly with an organic solvent.
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield this compound.
-
-
-
Using Catalytic Hydrogenation:
-
Rationale: This method offers a milder and often safer alternative to LiAlH₄ reduction. It involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C).[8][9] The catalyst facilitates the addition of hydrogen across the carbon-nitrogen triple bond.
-
Protocol:
-
Dissolve 1H-Benzimidazole-4-carbonitrile in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.
-
Add a catalytic amount of Raney nickel or Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi or higher) and agitate the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.
-
-
| Method | Reagents | Solvent | Temperature | Yield | Advantages | Disadvantages |
| LiAlH₄ Reduction | LiAlH₄ | Anhydrous THF or Et₂O | Reflux | High | Fast and effective for a wide range of nitriles. | Pyrophoric reagent, requires stringent anhydrous conditions and careful workup. |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Ethanol or Methanol | Room Temp to 50°C | Good to High | Milder conditions, safer to handle on a large scale. | Requires specialized hydrogenation equipment, catalyst can be pyrophoric. |
Route 2: Building from a Pre-formed Benzimidazole
An alternative strategy involves the synthesis of a benzimidazole with a suitable functional group at the 4-position that can be subsequently converted to the aminomethyl group. A common precursor in this approach is 4-nitro-1H-benzo[d]imidazole.
dot
Caption: Retrosynthetic analysis via the nitro-group reduction pathway.
Step 1: Synthesis of 4-Nitro-1H-benzo[d]imidazole
-
Reaction: This step is analogous to the cyclization described in Route 1, starting from 4-nitro-1,2-phenylenediamine and formic acid.[5]
-
Protocol:
Step 2: Reduction of 4-Nitro-1H-benzo[d]imidazole to 4-Amino-1H-benzo[d]imidazole
-
Rationale: The nitro group can be readily reduced to an amino group using various reducing agents. A common and effective method involves the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[5]
-
Protocol:
-
Dissolve 4-nitro-1H-benzo[d]imidazole in ethanol and add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.[5]
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).[5]
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.[5]
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer, filter, and concentrate to obtain 4-amino-1H-benzo[d]imidazole.[5]
-
Step 3: Conversion of 4-Amino-1H-benzo[d]imidazole to this compound
This final step involves a one-carbon homologation of the amino group to an aminomethyl group. This is a more complex transformation that can be achieved through a multi-step sequence, for example, via a Sandmeyer reaction to introduce a cyano group followed by reduction, or through other functional group interconversions. Due to the complexity and potential for multiple side products, the nitrile reduction pathway (Route 1) is often preferred for its directness.
Purification and Characterization
The final product, this compound, is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. Its identity and purity are confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the number and connectivity of protons and carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C-H stretching vibrations of the amine and aromatic rings.
Conclusion and Future Outlook
The synthesis of this compound has evolved from classical condensation reactions to more refined strategies that allow for the specific functionalization of the benzimidazole core. The nitrile reduction pathway, in particular, offers a relatively direct and efficient route to this valuable building block.
As the demand for novel therapeutic agents continues to grow, the development of even more efficient, scalable, and sustainable methods for the synthesis of functionalized benzimidazoles like this compound will remain a key focus for the scientific community. The exploration of new catalytic systems and flow chemistry techniques holds promise for further optimizing the production of this and other important pharmaceutical intermediates.
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This guide provides a comprehensive technical overview of (1H-Benzo[d]imidazol-4-yl)methanamine and its related compounds for researchers, scientists, and professionals in drug development. It delves into the synthesis, known and potential biological activities, mechanisms of action, and structure-activity relationships of this important class of benzimidazole derivatives.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. This structural motif is present in numerous naturally occurring and synthetic molecules with a wide array of pharmacological activities. Benzimidazole derivatives have been successfully developed as drugs for various therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (albendazole), and antihistaminic (astemizole) agents.[1] The versatility of the benzimidazole ring, which can be readily substituted at various positions, allows for the fine-tuning of its physicochemical and biological properties, making it an attractive starting point for drug discovery programs.[2]
This compound, with its aminomethyl substituent at the 4-position of the benzimidazole ring, represents a key building block for the synthesis of a diverse library of compounds with potential therapeutic applications. This guide will explore the chemical space around this core structure and provide insights into its potential as a lead for drug development.
Synthesis of this compound and Analogs
A common and effective method involves the cyclization of an o-phenylenediamine with a carboxylic acid or its derivative.[3] For the synthesis of 4-substituted benzimidazoles, the starting material would be a 3,4-disubstituted aniline.
Proposed Synthetic Pathway
A logical synthetic approach to this compound is outlined below. This pathway involves the initial formation of the benzimidazole ring system followed by the introduction of the aminomethyl group.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Plausible Synthesis
Step 1: Synthesis of 4-Nitro-1H-benzo[d]imidazole
A well-established method for the synthesis of the benzimidazole ring is the reaction of an o-phenylenediamine with a carboxylic acid. To obtain a 4-substituted benzimidazole, one would start with a 3-substituted-1,2-diaminobenzene. A plausible route to this compound could start from 4-nitro-1,2-phenylenediamine.
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine in formic acid.
-
Cyclization: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully neutralize it with a base, such as a saturated solution of sodium bicarbonate. The resulting precipitate, 4-nitro-1H-benzo[d]imidazole, is then collected by filtration, washed with water, and dried.[4]
Step 2: Reduction of the Nitro Group to an Amino Group
The nitro group of 4-nitro-1H-benzo[d]imidazole needs to be reduced to an amino group to yield 4-amino-1H-benzo[d]imidazole.
-
Reaction Setup: Suspend 4-nitro-1H-benzo[d]imidazole in a suitable solvent like ethanol.
-
Reduction: Add a reducing agent such as tin(II) chloride dihydrate in concentrated hydrochloric acid.[4] Alternatively, catalytic hydrogenation using a palladium catalyst can be employed.
-
Work-up: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield 4-amino-1H-benzo[d]imidazole.
Step 3: Conversion of the Amino Group to the Aminomethyl Group
This transformation is a more complex step and can be achieved through several routes. One possible approach involves the conversion of the amino group to a nitrile, followed by reduction.
-
Sandmeyer Reaction: Convert the 4-amino-1H-benzo[d]imidazole to the corresponding diazonium salt, which is then reacted with a cyanide source (e.g., copper(I) cyanide) to introduce the nitrile group, yielding 1H-benzo[d]imidazole-4-carbonitrile.
-
Reduction of the Nitrile: The nitrile group is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent or through catalytic hydrogenation to give the final product, this compound.
Biological Activities and Therapeutic Potential
The benzimidazole scaffold is associated with a broad spectrum of biological activities, and this compound and its analogs are expected to share this therapeutic potential. The primary areas of interest for this class of compounds include anti-inflammatory, anticancer, and antimicrobial activities.
Anti-inflammatory Activity
Many benzimidazole derivatives have demonstrated potent anti-inflammatory effects.[1] The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.
Mechanism of Action in Inflammation:
-
COX Inhibition: Some benzimidazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation.[5]
-
Cytokine Modulation: Certain analogs have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[6]
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Some benzimidazole compounds have been found to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.
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Methodological & Application
Application Note: A Validated Laboratory Protocol for the Multi-Step Synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine
Abstract
This application note provides a comprehensive, field-proven guide for the laboratory-scale synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine, a valuable bifunctional building block in medicinal chemistry. The synthetic strategy is designed for robustness and accessibility, proceeding through four distinct stages: (1) Phillips condensation to form the benzimidazole core, (2) reduction of a nitro-functional group, (3) a copper-catalyzed Sandmeyer reaction to install a nitrile group, and (4) the final reduction to the target primary amine. This document offers a detailed, step-by-step protocol, explains the causal reasoning behind critical procedural choices, and integrates rigorous safety protocols for handling hazardous reagents. All quantitative data is summarized, and the overall workflow is visually represented to ensure clarity and reproducibility for researchers in drug discovery and organic synthesis.
Introduction and Synthetic Rationale
The benzimidazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets. This compound, in particular, serves as a key intermediate, providing a reactive primary amine handle on the 4-position of the benzimidazole ring system, enabling further derivatization and library synthesis.
The synthetic route detailed herein was chosen for its reliance on well-established, high-yielding chemical transformations and the commercial availability of the starting material, 4-nitro-1,2-phenylenediamine. The strategy involves building the benzimidazole ring first, followed by a series of functional group interconversions at the 4-position. This approach avoids potential complications with protecting groups and ensures a logical progression toward the final product.
Overall Synthetic Workflow
The synthesis is a four-step sequence beginning with 4-nitro-1,2-phenylenediamine. Each intermediate is purified and characterized before proceeding to the next step to ensure the quality of the final product.
Figure 1: Overall synthetic pathway for this compound.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | M/Eq. | Notes |
| 4-Nitro-1,2-phenylenediamine | 99-56-9 | 153.14 | 1.0 | Starting Material |
| Formic Acid (98%) | 64-18-6 | 46.03 | - | Reagent/Solvent |
| Tin(II) Chloride Dihydrate | 10025-69-1 | 225.63 | 4.0 | Reducing Agent |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | Acid/Solvent |
| Sodium Nitrite | 7632-00-0 | 69.00 | 1.05 | Diazotizing Agent |
| Copper(I) Cyanide | 544-92-3 | 89.56 | 1.1 | Cyanating Agent |
| Lithium Aluminum Hydride (LAH) | 16853-85-3 | 37.95 | 1.5 | Reducing Agent |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | Anhydrous Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | - | Extraction Solvent |
| Sodium Bicarbonate | 144-55-8 | 84.01 | - | Base for Neutralization |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | Drying Agent |
Detailed Experimental Protocols
Step 1: Synthesis of 4-Nitro-1H-benzo[d]imidazole
Principle: This step employs the Phillips benzimidazole synthesis, a condensation reaction between an o-phenylenediamine and a carboxylic acid.[1] Using formic acid as both the reactant and the solvent under reflux conditions provides an efficient and straightforward method to form the imidazole ring.
Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol).
-
Carefully add 98% formic acid (100 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4 hours. Monitor the reaction progress using TLC (Ethyl Acetate/Hexane 1:1).
-
After completion, cool the mixture to room temperature and slowly pour it into 500 mL of ice-cold water with vigorous stirring.
-
Neutralize the solution by the slow, portion-wise addition of solid sodium bicarbonate until the pH reaches ~7-8. Effervescence will occur.
-
Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and dry under vacuum to yield 4-nitro-1H-benzo[d]imidazole.
-
Expected Yield: 90-95%
-
Appearance: Yellow solid
-
Step 2: Synthesis of 1H-Benzo[d]imidazol-4-amine
Principle: The nitro group of 4-nitro-1H-benzo[d]imidazole is reduced to a primary amine using tin(II) chloride in concentrated hydrochloric acid.[1] This is a classic and reliable method for the reduction of aromatic nitro compounds that is tolerant of the benzimidazole core.
Protocol:
-
In a 500 mL round-bottom flask, suspend the 4-nitro-1H-benzo[d]imidazole (10 g, 56.4 mmol) from Step 1 in ethanol (150 mL).
-
In a separate beaker, dissolve tin(II) chloride dihydrate (51 g, 226 mmol) in 50 mL of concentrated hydrochloric acid. This may require gentle warming.
-
Add the tin(II) chloride solution to the stirred suspension in the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture in an ice bath and carefully neutralize to pH 8 by adding a saturated aqueous solution of sodium bicarbonate. Caution: This is a highly exothermic process with significant gas evolution. Add the base slowly and with efficient stirring.
-
Extract the aqueous slurry with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1H-benzo[d]imidazol-4-amine.
-
Expected Yield: 80-85%
-
Appearance: Off-white to light brown solid
-
Step 3: Synthesis of 4-Cyano-1H-benzo[d]imidazole (Sandmeyer Reaction)
Principle: This transformation is a classic Sandmeyer reaction, which converts a primary aromatic amine into a nitrile via a diazonium salt intermediate.[2][3][4] The amine is first diazotized with sodium nitrite under acidic conditions at low temperature. The resulting unstable diazonium salt is then treated with copper(I) cyanide, which facilitates the displacement of the diazonium group with a cyanide nucleophile, releasing nitrogen gas.[3]
SAFETY DIRECTIVE: Diazonium salts are thermally unstable and potentially explosive in solid form.[5][6] This procedure MUST be performed at 0-5 °C at all times. Never allow the reaction temperature to rise above 10 °C.[7] Use a blast shield. Copper(I) cyanide is highly toxic; handle with extreme care in a fume hood.[8]
Protocol:
-
Part A (Diazotization):
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1H-benzo[d]imidazol-4-amine (5.0 g, 37.5 mmol) in a mixture of concentrated HCl (25 mL) and water (50 mL).
-
Cool the stirred solution to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (2.7 g, 39.4 mmol) in 15 mL of cold water.
-
Add the sodium nitrite solution dropwise to the amine solution via the addition funnel, ensuring the internal temperature is strictly maintained between 0 and 5 °C.[5] The addition should take approximately 30 minutes.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C. Check for excess nitrous acid with starch-iodide paper (should turn blue); if the test is negative, add a small amount more of the nitrite solution.
-
-
Part B (Cyanation):
-
In a separate 1 L beaker, dissolve copper(I) cyanide (3.7 g, 41.3 mmol) in a solution of sodium cyanide (4.0 g) in 50 mL of water. EXTREME CAUTION: HIGHLY TOXIC.
-
Cool this cyanide solution to 0 °C.
-
Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. Caution: Vigorous nitrogen gas evolution will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Neutralize the reaction mixture to pH 8 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with ethyl acetate/hexane) to yield 4-cyano-1H-benzo[d]imidazole.
-
Expected Yield: 50-60%
-
Appearance: Light-colored solid
-
Step 4: Synthesis of this compound
Principle: The nitrile functional group is reduced to a primary amine using Lithium Aluminum Hydride (LiAlH₄ or LAH), a powerful reducing agent.[9][10] The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile, ultimately forming the aminomethyl group after an aqueous workup.
SAFETY DIRECTIVE: Lithium Aluminum Hydride is a water-reactive, pyrophoric solid. Handle exclusively under an inert atmosphere (e.g., Nitrogen or Argon). All glassware must be flame-dried, and all solvents must be anhydrous.[11][12][13] The quenching procedure is highly exothermic and releases flammable hydrogen gas.[14] Perform in a well-ventilated fume hood away from ignition sources.
Protocol:
-
Set up a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser with a nitrogen inlet, and a rubber septum.
-
Suspend Lithium Aluminum Hydride (2.1 g, 55.3 mmol) in 100 mL of anhydrous THF under a nitrogen atmosphere.
-
Cool the LAH suspension to 0 °C in an ice bath.
-
Dissolve 4-cyano-1H-benzo[d]imidazole (2.6 g, 18.4 mmol) in 50 mL of anhydrous THF and add it dropwise to the LAH suspension via syringe.
-
After the addition is complete, remove the ice bath, and gently reflux the reaction mixture for 4 hours.
-
Cool the reaction back down to 0 °C in an ice bath.
-
Quench the reaction using the Fieser method: [14][15]
-
Slowly and dropwise, add 2.1 mL of water.
-
Slowly and dropwise, add 2.1 mL of 15% aqueous NaOH solution.
-
Slowly and dropwise, add 6.3 mL of water.
-
-
Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain pure this compound.
-
Expected Yield: 70-80%
-
Appearance: Solid or viscous oil
-
Characterization of Final Product
The identity and purity of the final compound, this compound, should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aminomethyl protons (CH₂), the benzimidazole N-H proton, and the aromatic protons on the benzene ring.[16][17] |
| ¹³C NMR | Signals corresponding to the aminomethyl carbon, and the carbons of the benzimidazole ring system.[16][17][18] |
| LC-MS | A major peak corresponding to the [M+H]⁺ ion for C₈H₉N₃ (Calculated m/z: 148.08). Purity assessment by peak area integration. |
| FT-IR | Characteristic stretches for N-H (amine and imidazole) and C-H bonds. |
Discussion and Mechanistic Insights
The success of this multi-step synthesis hinges on careful control of reaction conditions at two critical junctures: the Sandmeyer and LAH reduction steps.
Sandmeyer Reaction Mechanism: The key to the Sandmeyer reaction is the in situ generation of the diazonium cation (Ar-N₂⁺), one of the best leaving groups in organic chemistry (N₂ gas). The copper(I) catalyst facilitates a single-electron transfer (SET) to the diazonium salt, generating an aryl radical and N₂. This radical then abstracts a cyanide ligand from the copper(II) species, yielding the aryl nitrile and regenerating the Cu(I) catalyst.
Figure 2: Simplified radical mechanism for the Sandmeyer cyanation step.
LAH Reduction: Lithium aluminum hydride is a potent, non-selective reducing agent.[9] Its high reactivity necessitates stringent anhydrous and inert conditions. The Fieser workup protocol is a widely accepted method for safely quenching excess LAH and precipitating aluminum salts in a granular, easily filterable form, which greatly simplifies product isolation compared to other quenching methods that can result in gelatinous precipitates.[14][19]
References
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- American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications.
- ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts.
- Sathee Jee. Chemistry Diazotization Reaction.
- ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.
- Benchchem. (2025). Reproducibility of Experiments with 4-Nitro-1H-benzo[d]imidazol-2(3H)-one: A Comparative Guide.
- YouTube. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab.
- Reddit. (2022). Tips for handling LAH?. r/Chempros.
- Environmental Health and Safety. Quenching and Disposal of Water Reactive Materials.
- Research and Reviews. (2021). A Report on Reagents and its Quenching Methods.
- Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction).
- Sigma-Aldrich. 4-Amino-1H-benzo[d]imidazol-2(3H)-one.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Wikipedia. Sandmeyer reaction.
- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- ResearchGate. 1 H NMR and 13 C NMR shifts of all compounds.
- Organic Syntheses. Working with Hazardous Chemicals.
- IJRPC. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
- YouTube. (2025). Reduction of nitriles to amines using LiAlH4.
- Università di Torino. (2025). Copper-free Sandmeyer Cyanation. AperTO Archive.
- BenchChem. (2025). Application Notes and Protocols for the Diazotization of 4-Amino-3-methoxybenzenesulfonamide.
- PMC - NIH. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors.
- Fisher Scientific. (2015). Safety Data Sheet - Sodium Nitrite.
- Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. r/Chempros.
- Cole-Parmer. Material Safety Data Sheet - Copper (I) Cyanide, 99%.
- Purdue University. Material Safety Data Sheet - Sodium Nitrite.
- Wikipedia. Reductions with metal alkoxyaluminium hydrides.
- ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents.
- SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
- NIH. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template.
- The Royal Society of Chemistry. Supporting Information for L-Proline: an efficient N,O-bidentate ligand.
- ACS Publications. (2022). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors. Journal of Medicinal Chemistry.
- PMC - NIH. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives.
- PMC - NIH. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies.
- Combination of 1H and 13C NMR Spectroscopy.
- New Jersey Department of Health. Sodium nitrite - Hazardous Substance Fact Sheet.
- ResearchGate. Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline.
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Application Note: Quantitative Analysis of (1H-Benzo[d]imidazol-4-yl)methanamine
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of (1H-Benzo[d]imidazol-4-yl)methanamine, a critical benzimidazole derivative encountered in pharmaceutical development as a potential impurity or synthetic intermediate. We present three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation. The causality behind experimental choices, detailed method validation parameters based on ICH Q2(R1) guidelines, and troubleshooting insights are discussed to ensure scientific integrity and reliable implementation.
Introduction: The Analytical Imperative
This compound is a primary amine derivative of benzimidazole. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] As a synthetic precursor or a potential impurity in active pharmaceutical ingredients (APIs), the precise quantification of this compound is paramount for ensuring drug product safety, efficacy, and compliance with stringent regulatory standards.[2] The methods detailed herein are designed for researchers, scientists, and drug development professionals requiring accurate and validated quantification of this compound in various matrices.
The core challenge in analyzing this molecule lies in its physicochemical properties: a polar structure with a basic primary amine and an imidazole ring, making it highly soluble in aqueous media but potentially challenging for chromatographic retention and peak shape without careful method optimization.
Strategic Overview of Analytical Methodologies
The choice of an analytical method is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. This guide covers three complementary techniques.
-
HPLC-UV: A widely accessible and robust technique ideal for quantifying the analyte in bulk materials (e.g., drug substance) or formulations where concentration levels are relatively high.
-
LC-MS/MS: The gold standard for trace-level quantification due to its exceptional sensitivity and specificity, making it suitable for impurity analysis, pharmacokinetic studies, and complex matrix analysis.[3][4][5]
-
GC-MS: An alternative and powerful confirmatory technique. Due to the low volatility and high polarity of the analyte, a derivatization step is necessary to improve its chromatographic behavior.[6][7][8]
The overall analytical workflow, from sample reception to the final validated report, follows a structured process to ensure data integrity.
Caption: General Analytical Workflow.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for robust, routine quantification and leverages reversed-phase chromatography for separation.
Principle and Rationale
The separation is achieved on a C18 stationary phase. The key to achieving good peak shape and reproducible retention for a basic compound like this compound is controlling the mobile phase pH. By using a slightly acidic buffer (e.g., pH 2.5-3.5), the primary amine and imidazole nitrogen atoms are protonated. This consistent positive charge prevents peak tailing that can occur from interactions with residual silanols on the silica support and ensures stable retention. UV detection is selected based on the strong absorbance of the benzimidazole chromophore, typically around 235 nm.[9]
Caption: HPLC-UV Experimental Workflow.
Detailed Experimental Protocol
3.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (85%)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
3.2.2. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[9]
-
Mobile Phase: 70:30 (v/v) Phosphate Buffer:Acetonitrile. To prepare the buffer, dissolve 1.36 g of KH₂PO₄ in 1 L of water and adjust the pH to 2.5 with phosphoric acid.[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 235 nm
-
Run Time: 15 minutes
3.2.3. Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the Sample Diluent.
-
Sample Preparation: Accurately weigh the sample material, dissolve in the Sample Diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.[9]
Method Validation (ICH Q2(R1) Framework)
All analytical procedures must be validated to demonstrate their suitability for the intended purpose.[10][11]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak purity index > 990. No interference at the analyte's retention time in blank/placebo injections. | To ensure the signal is solely from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. | To demonstrate a proportional response to concentration. |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels (low, medium, high). | To assess the closeness of the measured value to the true value. |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%. Intermediate Precision (different day/analyst): ≤ 2.0%. | To measure the degree of scatter between a series of measurements. |
| Range | Established by confirming acceptable linearity, accuracy, and precision. | The concentration interval where the method is precise and accurate. |
| LOQ | Signal-to-Noise ratio ≥ 10. Precision (RSD) at LOQ ≤ 10%. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| LOD | Signal-to-Noise ratio ≥ 3. | The lowest concentration that can be reliably detected. |
| Robustness | RSD ≤ 2.0% after minor changes in method parameters (e.g., pH ±0.2, Temp ±2°C). | To measure the method's capacity to remain unaffected by small variations. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
Principle and Rationale
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically, then ionized, typically using Electrospray Ionization (ESI). The basic nature of this compound makes it an excellent candidate for positive ion mode ESI ([M+H]⁺). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides exceptional specificity, virtually eliminating matrix interference.[4]
Caption: LC-MS/MS (MRM) Experimental Workflow.
Detailed Experimental Protocol
4.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): A structurally similar, stable-isotope labeled version is ideal. If unavailable, a related benzimidazole can be used (e.g., 2-aminomethylbenzimidazole).
4.2.2. Instrumentation and Conditions
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes.
-
Injection Volume: 2 µL
-
Ionization Source: ESI, Positive Mode
-
Key MS Parameters:
-
Ionspray Voltage: 4500 V
-
Source Temperature: 500 °C
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 148.1 -> Q3: 118.1 (Loss of CH₂NH₂)
-
Quantifier Ion: 118.1
-
Qualifier Ion: Q1: 148.1 -> Q3: 91.1 (Loss of C₂H₃N₂)
-
-
4.2.3. Sample and Standard Preparation
-
Stock Solutions (1000 µg/mL): Prepare separate stock solutions for the analyte and internal standard in methanol.
-
Calibration Standards: Prepare calibration standards in the desired matrix (e.g., blank plasma, process buffer) ranging from 0.1 ng/mL to 100 ng/mL. Spike each standard with the internal standard to a constant final concentration (e.g., 10 ng/mL).
-
Sample Preparation (e.g., from a reaction mixture): a. Dilute 50 µL of the sample with 950 µL of methanol containing the internal standard. b. Vortex for 1 minute to precipitate proteins or larger molecules. c. Centrifuge at 10,000 rpm for 5 minutes. d. Transfer the supernatant to an autosampler vial for analysis. This is a simple protein precipitation method; for more complex matrices, Solid-Phase Extraction (SPE) may be required for cleanup.[12]
Method Validation
Validation follows the same ICH Q2(R1) principles as HPLC-UV, but with typically lower concentration ranges and a focus on matrix effects, which must be assessed to ensure ionization is not suppressed or enhanced by co-eluting components.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal technique for identity confirmation and quantification, particularly when LC methods are problematic.
Principle and Rationale
Direct GC analysis of this compound is not feasible due to its high polarity and low volatility, which would result in poor chromatography and thermal degradation in the injector. To overcome this, a derivatization step is required.[6] This involves chemically modifying the polar -NH₂ and -NH- groups to create a more volatile and thermally stable derivative. A common approach is using isobutyl chloroformate in the presence of a base like pyridine. The resulting derivative can then be effectively separated on a low-polarity capillary GC column and detected by the mass spectrometer.
Caption: GC-MS (with Derivatization) Experimental Workflow.
Detailed Experimental Protocol
5.2.1. Reagents and Materials
-
This compound reference standard
-
Pyridine
-
Isobutyl chloroformate
-
Anhydrous ethanol
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
5.2.2. Derivatization and Extraction Protocol
-
To 1 mL of sample/standard in an aqueous buffer (pH adjusted to ~8.0), add 60 µL of pyridine and 200 µL of anhydrous ethanol.[6]
-
Add 70 µL of isobutyl chloroformate, vortex for 1 minute, and allow the reaction to proceed for 10 minutes at room temperature.[6]
-
Extract the derivative by adding 2 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge to separate the layers. Transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a GC vial for analysis.
5.2.3. Instrumentation and Conditions
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm.
-
Injector: Splitless, 280 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Source: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic, abundant ion from the derivative's mass spectrum. A full scan can be used for confirmation.
Method Validation
Validation follows the same ICH Q2(R1) principles. The efficiency and reproducibility of the derivatization step are critical and must be carefully evaluated during validation.
Comparative Summary of Methods
| Feature | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Primary Application | Routine QC, Assay | Trace analysis, Impurities, Bioanalysis | Confirmatory analysis, Orthogonal method |
| Typical LOQ | ~0.1 - 1.0 µg/mL | ~0.05 - 1.0 ng/mL | ~1 - 10 ng/mL |
| Specificity | Moderate (relies on RT and UV spectrum) | Very High (relies on RT and MRM transition) | High (relies on RT and mass spectrum) |
| Sample Preparation | Simple (Dilute and shoot) | Moderate (Dilution, SPE, or PP) | Complex (Derivatization and LLE) |
| Throughput | High | High | Moderate |
| Pros | Robust, widely available, cost-effective | Exceptional sensitivity and specificity | High specificity, orthogonal to LC |
| Cons | Limited sensitivity, potential matrix interference | High initial cost, potential matrix effects | Requires derivatization, lower throughput |
References
- Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research.
- Flaten, G. E., et al. (2021). High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS. Journal of Analytical Toxicology.
- Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. SciSpace.
- Hess, C., & Rychlik, M. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications.
- Kanwal, N. (2023). ICH Q2 Analytical Method Validation. Slideshare.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
- Milošević, N., et al. (2012). Sample preparation in analysis of pharmaceuticals. InTech.
- ICH. (n.d.). Quality Guidelines. International Council for Harmonisation.
- Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. abrahamentertainment.com.
- Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Government of Canada. (2014). LC-MS/MS Method for Determination of Benzimidazole Residues in Animal Products. Government of Canada.
- LCGC International. (2022). High-Throughput LC–MS/MS Method for Simultaneous Quantification of Albendazole and Metabolites. LCGC International.
- Sher, N., et al. (2016). Determination of Benzimidazoles in Pharmaceuticals and Human Serum by High-Performance Liquid Chromatography. ResearchGate.
- Sharma, S., et al. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science.
- Pistos, C., et al. (2011). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. scispace.com [scispace.com]
- 8. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. database.ich.org [database.ich.org]
- 12. bib.irb.hr:8443 [bib.irb.hr:8443]
Application Notes and Protocols for the Biological Screening of (1H-Benzo[d]imidazol-4-yl)methanamine
Authored by: Your Senior Application Scientist
Introduction: The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] (1H-Benzo[d]imidazol-4-yl)methanamine represents a foundational structure within this class, offering a versatile starting point for biological investigation and drug discovery. These application notes provide a comprehensive, tiered strategy for the initial biological screening of this compound, designed to elucidate its potential therapeutic value. The protocols herein are structured to guide researchers from broad phenotypic assessments to more focused mechanistic studies.
The proposed screening cascade is designed to be a self-validating system. It begins with broad, high-throughput screens to identify any significant biological activity. Positive hits from these initial screens are then subjected to more specific secondary and tertiary assays to confirm the activity, elucidate the mechanism of action, and assess preliminary safety profiles. This structured approach ensures a logical progression of investigation and robust data generation.
Part 1: Initial Compound Handling and Preparation
Prior to initiating any biological screening, proper handling and preparation of this compound are critical to ensure data reproducibility and accuracy.
1.1. Compound Solubility and Stock Solution Preparation:
-
Objective: To prepare a high-concentration stock solution for serial dilutions.
-
Protocol:
-
Determine the solubility of this compound in a panel of biocompatible solvents (e.g., DMSO, ethanol, water).
-
Based on the solubility data, prepare a primary stock solution, typically at a concentration of 10 mM in 100% DMSO.
-
Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
1.2. Quality Control:
-
Purity Assessment: The purity of the compound should be confirmed via HPLC-MS or NMR spectroscopy.[3][4][5]
-
Concentration Verification: The concentration of the stock solution can be verified using a suitable analytical method, such as quantitative NMR (qNMR).
Part 2: Tier 1 - Broad Spectrum Phenotypic Screening
The initial screening tier aims to cast a wide net to identify any potential biological activity of this compound. This will be achieved through a panel of antimicrobial and anticancer cell line-based assays.
2.1. Antimicrobial Screening:
Given that many benzimidazole derivatives exhibit antimicrobial properties, an initial screen against a panel of pathogenic bacteria and fungi is recommended.[1][6][7]
Table 1: Recommended Microbial Strains for Initial Screening
| Organism Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Strains | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Bacillus cereus | Pseudomonas aeruginosa | Aspergillus fumigatus |
Protocol 2.1.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a 96-well microtiter plate with serial dilutions of this compound in the appropriate microbial growth medium. A typical concentration range to screen is from 0.1 µM to 100 µM.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive controls (a known antimicrobial agent, e.g., ciprofloxacin for bacteria, amphotericin B for fungi) and negative controls (vehicle, e.g., DMSO).[1]
-
Incubate the plates under appropriate conditions for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance at 600 nm.
2.2. Anticancer Cell Line Screening:
A significant number of benzimidazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6][8][9][10] An initial screen against a diverse panel of human cancer cell lines is a logical step.
Table 2: Recommended Human Cancer Cell Lines for Initial Screening
| Cancer Type | Cell Line | Description |
| Liver Cancer | HepG2 | Hepatocellular carcinoma |
| Colon Cancer | HCT-116 | Colorectal carcinoma |
| Breast Cancer | MCF-7 | Breast adenocarcinoma (estrogen receptor-positive) |
| Leukemia | K-562 | Chronic myelogenous leukemia |
Protocol 2.2.1: MTT Assay for Cell Viability
-
Seed the selected cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a dedicated reagent).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of (1H-Benzo[d]imidazol-4-yl)methanamine Solutions for In Vitro Assays
Introduction
This guide provides a comprehensive, field-proven protocol for the solubilization, dilution, and handling of (1H-Benzo[d]imidazol-4-yl)methanamine. As a Senior Application Scientist, my objective is to explain not just the steps, but the causality behind them, ensuring a robust and self-validating workflow from powder to plate.
Physicochemical Profile and Strategic Solvent Selection
A compound's physical and chemical properties dictate its handling requirements. Benzimidazole derivatives, including this compound, are often characterized by planar aromatic structures that contribute to strong crystal lattice energy and, consequently, low aqueous solubility.
Table 1: Physicochemical Properties of this compound Analogues
| Property | Value (for C₈H₉N₃) | Source | Implication for Handling |
|---|---|---|---|
| Molecular Formula | C₈H₉N₃ | PubChem CID 11593548[3] | Required for accurate molarity calculations. |
| Molecular Weight | 147.18 g/mol | PubChem CID 11593548[3] | Required for accurate mass calculations. |
| Predicted LogP | 0.2 | PubChem CID 11593548[3] | Indicates moderate lipophilicity; suggests poor solubility in purely aqueous media. |
| Predicted pKa | Basic: ~8.5 (amine), Acidic: ~13 (imidazole NH) | Inferred from structure | The basic amine group may allow for salt formation to improve solubility in acidic buffers, but this is often not compatible with cell culture media. |
The Causality of Solvent Choice: Why DMSO is the Gold Standard
For primary screening and most in vitro assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[4][5] Its selection is a strategic decision based on several key properties:
-
Broad Solubilizing Power: As a polar aprotic solvent, DMSO effectively dissolves a wide range of both polar and nonpolar compounds, overcoming the solubility challenges posed by molecules like benzimidazoles.[2][6]
-
Aqueous Miscibility: DMSO is fully miscible with water and cell culture media, which is essential for creating homogenous working solutions.[6]
-
Assay Compatibility: At low final concentrations (typically <0.5%), DMSO has minimal impact on most cell-based and biochemical assays.[7][8]
Crucial Consideration: Always use high-purity, anhydrous (or "dry") DMSO. DMSO is highly hygroscopic and will readily absorb atmospheric water, which can decrease its solubilizing power and potentially lead to compound degradation over time.[2][8]
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent dilutions. The high concentration minimizes the volume of solvent carried into the final assay.
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous DMSO (e.g., ≥99.9%)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated positive displacement or air displacement pipettes
-
Vortex mixer
-
Water bath sonicator
Calculations:
The mass of the compound required to prepare a stock solution of a specific volume and concentration is determined using the following formula:
Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )]
Example Calculation for a 1 mL, 10 mM Stock: Mass (mg) = 10 mM x 1 mL x 147.18 g/mol = 1.47 mg
Step-by-Step Methodology:
-
Pre-Equilibration: Allow the vial of this compound and the bottle of anhydrous DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture into the containers.
-
Weighing: Accurately weigh the calculated mass (e.g., 1.47 mg) of the compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the tube containing the compound.
-
Dissolution (The Self-Validating System):
-
Step 4a (Vortex): Cap the tube tightly and vortex for 1-2 minutes. Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.
-
Step 4b (Sonication): Place the tube in a water bath sonicator for 5-10 minutes.[8] Sonication uses ultrasonic waves to break up compound aggregates and accelerate dissolution.
-
Step 4c (Gentle Warming - Optional): If the compound is still not fully dissolved, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing. Caution: Use heat judiciously, as some compounds can degrade at elevated temperatures.[8]
-
Step 4d (Final Confirmation): The solution must be a perfectly clear, homogenous liquid with no visible particulates. This visual confirmation is the primary validation that the stock solution is at the intended concentration.
-
-
Aliquoting and Storage: To preserve the integrity of the stock, aliquot the solution into smaller, single-use volumes (e.g., 20 µL) in tightly sealed tubes. This is critical to avoid repeated freeze-thaw cycles, which can cause compound degradation and precipitation.[7][8]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date. Store the aliquots at -20°C or -80°C for long-term stability. A typical stock in DMSO is stable for at least 6 months at -80°C.[7]
Protocol: Preparation of Assay Working Solutions
The most common point of failure is compound precipitation when the DMSO stock is diluted into an aqueous assay buffer.[9] The following serial dilution workflow is designed to mitigate this risk.
The Core Principle: Perform intermediate dilutions in 100% DMSO to lower the compound concentration before introducing it to the aqueous environment. This prevents the compound from immediately crashing out of solution.[8][9]
Caption: Workflow for preparing assay-ready solutions.
Step-by-Step Methodology:
-
Prepare Intermediate Dilution Series (in 100% DMSO):
-
Thaw one aliquot of the 10 mM primary stock.
-
Label a series of sterile tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM).
-
To create a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Mix thoroughly.
-
To create a 100 µM solution, add 10 µL of the newly made 1 mM solution to 90 µL of 100% DMSO. Mix thoroughly.
-
Continue this 1:10 serial dilution for all required concentrations. Each tube in this series contains the compound dissolved in 100% DMSO.
-
-
Prepare Final Working Solutions (in Assay Medium):
-
This is the critical step. The goal is to perform a large dilution from the DMSO series into the final aqueous buffer or cell culture medium. A 1:1000 dilution is common and results in a final DMSO concentration of 0.1%.
-
Example: To prepare a 1 µM final working solution, add 1 µL of the 1 mM intermediate DMSO solution to 999 µL of your final assay medium.
-
Technique is Key: Add the small volume of the DMSO solution directly into the larger volume of aqueous medium and immediately mix gently by pipetting or inverting. Do not add the aqueous medium to the DMSO, as this can cause localized high concentrations and precipitation.
-
-
Prepare Vehicle Control: The vehicle control is non-negotiable for trustworthy data. Prepare a solution containing the assay medium plus the same final concentration of DMSO that is in your experimental wells (e.g., 0.1%).[8] This allows you to distinguish the effect of the compound from any effect of the solvent itself.
Quality Control and Troubleshooting
Table 2: Recommended Final DMSO Concentrations in Assays
| Assay Type | Recommended Max Final DMSO Conc. (%) | Rationale & Reference |
|---|---|---|
| General Cell-Based Assays | ≤ 0.5% | A widely accepted upper limit to avoid cytotoxicity in most immortalized cell lines.[7][8] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are generally more sensitive to solvent toxicity than established cell lines.[8] |
| High-Throughput Screening (HTS) | 0.1% - 1.0% | Concentration should be optimized and kept consistent across all plates.[8] |
| Zebrafish Embryo Assays | ≤ 2.5% | Zebrafish embryos have shown higher tolerance to DMSO compared to in vitro cell cultures.[10] |
Troubleshooting Common Issues:
-
Problem: The compound precipitates in the final assay plate (visible cloudiness or crystals).
-
Causality: The final concentration of the compound exceeds its thermodynamic solubility limit in the aqueous assay medium.
-
Solution: The highest concentration tested must be lowered. Alternatively, if the assay permits, a validated co-solvent like PEG or a detergent like Tween 80 could be explored, but this requires extensive validation to ensure the co-solvent does not interfere with the assay.[7][11]
-
-
Problem: Inconsistent results or loss of activity over time.
-
Causality: This often points to compound instability. It could be due to repeated freeze-thaw cycles of the primary stock, degradation from exposure to light, or hydrolysis from using non-anhydrous DMSO.
-
Solution: Strictly adhere to the single-use aliquot protocol.[8] Store stocks protected from light. Always use fresh, high-purity anhydrous DMSO. Stability of benzimidazoles in low-percentage DMSO has been confirmed for up to 96 hours, but stability in 100% DMSO at -80°C is much longer.[12][13]
-
References
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed.
- ResearchGate. (n.d.). Chromatograms showed stability of compounds 6 , 7 and 9 , 10 in 0.2% DMSO. ResearchGate.
- ResearchGate. (n.d.). Sample Recovery After 96 h of Staying in the Environment of 0.2% DMSO. ResearchGate.
- ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate.
- Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
- PubChem. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. PubChem.
- PubChem. (n.d.). (1H-Benzo[D]imidazol-5-YL)methanamine. PubChem.
- Cysewska, M., et al. (2021). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC.
- Cysewska, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC.
- Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PMC.
- ResearchGate. (2021). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate.
- Tsigelny, I. F., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
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- 3. (1H-Benzo[D]imidazol-5-YL)methanamine | C8H9N3 | CID 11593548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of (1H-Benzo[d]imidazol-4-yl)methanamine from Crude Reaction Mixtures
Abstract
(1H-Benzo[d]imidazol-4-yl)methanamine is a valuable building block in pharmaceutical development, notable for its bifunctional nature, incorporating both a basic primary amine and an amphoteric benzimidazole scaffold. This unique combination presents distinct challenges and opportunities for purification. This document provides a comprehensive guide for researchers and drug development professionals on robust, scalable, and efficient purification strategies for isolating this target molecule from complex crude reaction mixtures. We detail field-proven protocols for acid-base extraction, advanced column chromatography, and final polishing via recrystallization, emphasizing the scientific rationale behind each step to ensure reproducible, high-purity outcomes.
Introduction: Understanding the Purification Challenge
The purification of this compound is non-trivial due to its physicochemical properties. The molecule possesses two key ionizable sites: the primary aminomethyl group, which is distinctly basic, and the benzimidazole ring system, which is amphoteric. Benzimidazoles are weak bases but can be protonated in strong acid, and the N-H proton of the imidazole ring is weakly acidic, allowing for deprotonation by a strong base.[1] This dual reactivity, coupled with high polarity, dictates the purification strategy.
Common impurities derived from its synthesis—typically a condensation reaction between a substituted o-phenylenediamine and an amino acid derivative—may include unreacted starting materials, polymeric byproducts, and regioisomers.[2][3] A successful purification scheme must effectively separate the target compound from these contaminants while maximizing yield and ensuring stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [4] |
| Molecular Weight | 147.18 g/mol | [4] |
| Appearance | Typically an off-white to tan solid | General Knowledge |
| Polarity | High | Inferred from structure |
| Key Functional Groups | Primary Amine, Benzimidazole | [4] |
Strategic Approach to Purification
A multi-step approach is typically required, moving from a bulk, coarse purification to a fine, high-purity polishing step. The choice of which techniques to employ depends on the initial purity of the crude material, the nature of the impurities, and the desired scale.
Figure 1: Decision workflow for purifying this compound.
Detailed Application Protocols
Protocol 3.1: Bulk Purification via Acid-Base Extraction
This technique leverages the basicity of the aminomethyl group to selectively move the target compound into an aqueous phase, leaving neutral organic impurities behind.
Expertise & Experience: The key to a successful acid-base extraction is the precise control of pH. We use a dilute acid (e.g., 1M HCl) to protonate our target amine, making it water-soluble as the hydrochloride salt. A stronger base like NaOH is then used to regenerate the free base, causing it to precipitate or be extracted back into an organic solvent.[5][6]
Figure 2: Workflow for acid-base extraction of the target compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (200 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add 1M hydrochloric acid (100 mL), shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer two more times with fresh 1M HCl (2 x 100 mL). Combine all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M sodium hydroxide solution while stirring until the pH is >12 (confirm with pH paper). The free amine may precipitate.
-
Organic Re-extraction: Transfer the basified aqueous solution back to a separatory funnel. Extract with DCM (3 x 150 mL). The free amine product will move into the organic DCM layer.
-
Washing and Drying: Combine the organic extracts. Wash once with saturated NaCl solution (brine, 100 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the partially purified product.
Protocol 3.2: Chromatographic Purification
Standard silica gel is acidic and can cause significant tailing and even irreversible binding of polar amines.[7] This protocol outlines two effective strategies to mitigate this issue.
A. Flash Chromatography with a Modified Mobile Phase
Trustworthiness: This method relies on neutralizing the acidic silica surface in-situ. By adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase, the interaction between the basic analyte and the stationary phase is minimized, leading to symmetrical peaks and improved separation.[7][8]
Step-by-Step Methodology:
-
Stationary Phase: Standard silica gel (40-63 µm).
-
Mobile Phase Preparation: Prepare an eluent system, typically a gradient of methanol in dichloromethane. A common starting point is 95:5:0.5 DCM:MeOH:NH₄OH (28% aqueous solution).
-
Slurry Packing: Pack the column with silica gel using a non-polar solvent like hexane or the initial mobile phase.
-
Equilibration: Equilibrate the column by flushing with at least 5-7 column volumes of the initial mobile phase until the baseline is stable.[9]
-
Loading: Dissolve the product from Protocol 3.1 in a minimal amount of the mobile phase (or DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Apply the dried powder to the top of the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC (using the same solvent system). A typical gradient might be from 5% to 15% MeOH in DCM (with the base modifier held constant).
-
Analysis: Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
B. Flash Chromatography on Amine-Functionalized Silica
Expertise & Experience: Amine-functionalized silica provides a basic surface environment, inherently preventing the strong acid-base interaction that causes tailing with primary amines.[7][9] This often allows for the use of simpler, non-basic solvent systems like ethyl acetate/hexanes, which simplifies solvent removal.
Step-by-Step Methodology:
-
Stationary Phase: Pre-packed or self-packed amine-functionalized silica gel (e.g., SiliaSep Amine from SiliCycle).[9]
-
Mobile Phase: A gradient of ethyl acetate in hexanes is often effective. A starting point could be a gradient from 50% to 100% EtOAc in hexanes.
-
Procedure: Follow steps 3-7 from Protocol 3.2A, omitting the basic modifier from the mobile phase. The separation is often cleaner and more efficient.
Table 2: Comparison of Chromatographic Conditions
| Parameter | Method A: Modified Mobile Phase | Method B: Amine-Functionalized Silica |
| Stationary Phase | Standard Silica Gel | Amine-Functionalized Silica |
| Typical Eluent | DCM/MeOH/NH₄OH | Hexane/Ethyl Acetate |
| Pros | Uses cheaper, standard silica. | Excellent peak shape, simpler solvent system, better reproducibility.[7] |
| Cons | Requires basic modifier, can be less reproducible. | Higher cost of stationary phase. |
Protocol 3.3: Final Polishing by Recrystallization
Recrystallization is an excellent final step to achieve high purity and obtain a stable, crystalline solid. For amines, conversion to a salt often dramatically improves crystallization behavior.[10][11]
Step-by-Step Methodology (as Hydrochloride Salt):
-
Salt Formation: Dissolve the purified amine from chromatography (e.g., 5 g) in a minimal amount of a suitable solvent like isopropanol or methanol (approx. 25-50 mL).
-
Acidification: To this solution, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or acetyl chloride) dropwise until the solution is acidic (test with pH paper) and a precipitate forms. The dihydrochloride salt may form.[12]
-
Dissolution: Gently heat the mixture until all the solid dissolves. If it does not dissolve completely, add the minimum amount of hot solvent required for full dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to obtain the pure hydrochloride salt of this compound.
Protocol 3.4: High-Purity Isolation by Preparative HPLC
For pharmaceutical applications requiring the highest purity, preparative HPLC is the method of choice.[13][14] It offers superior resolution for separating closely related impurities.
Expertise & Experience: The key to a successful preparative HPLC method is balancing resolution, loading capacity, and run time. Reversed-phase chromatography on a C18 column is common. A mobile phase containing a buffer (e.g., ammonium formate) or an acid modifier (e.g., trifluoroacetic acid, TFA) is crucial for good peak shape with basic compounds.
Sample Method Parameters:
-
Column: C18 silica column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 50% B over 20 minutes.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Loading: Dissolve crude material in a minimal amount of DMSO/Water.
Purity Assessment
The purity of the final product should be rigorously assessed.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities and to pool column fractions.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An analytical version of the preparative method can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identity of the compound and can reveal the presence of solvent or minor impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound is a multi-faceted process that can be tailored to the specific needs of the researcher. By employing a logical sequence of acid-base extraction for bulk impurity removal, followed by optimized column chromatography and a final recrystallization step, researchers can consistently obtain this valuable intermediate in high purity. The choice between modified mobile phases on standard silica and the use of amine-functionalized media depends on a balance of cost, convenience, and required efficiency. For applications demanding the highest standards, preparative HPLC remains an invaluable tool.
References
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Application Notes and Protocols for the Synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine Derivatives
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] This bicyclic system, an isostere of naturally occurring nucleotides, readily interacts with a wide array of biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects.[1][2][3] Specifically, the (1H-Benzo[d]imidazol-4-yl)methanamine core represents a key building block for developing novel therapeutics. The primary amine handle at the 4-position provides a versatile point for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.
This guide provides a detailed, step-by-step protocol for the synthesis of the parent compound, this compound, and outlines strategies for its subsequent derivatization. The presented methodology is designed for robustness and scalability, catering to the needs of researchers in medicinal chemistry and drug development.
Strategic Overview: A Two-Step Synthetic Pathway
The most efficient and reliable pathway to this compound begins with a commercially available precursor, 3,4-diaminobenzonitrile. The synthesis unfolds in two primary stages:
-
Cyclization: Formation of the benzimidazole ring system through condensation of 3,4-diaminobenzonitrile with a one-carbon source (formic acid) to yield the key intermediate, 1H-Benzo[d]imidazole-4-carbonitrile.
-
Reduction: Conversion of the nitrile functional group in the intermediate to the desired primary amine via catalytic hydrogenation.
This strategy is advantageous due to the accessibility of starting materials and the high-yielding nature of the individual transformations.
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow from starting material to the final product.
Part 1: Synthesis of 1H-Benzo[d]imidazole-4-carbonitrile (Intermediate)
This crucial first step involves the construction of the benzimidazole core. The Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under heating, is a classic and effective method.[4] Here, formic acid serves as both the reactant and a solvent, providing the single carbon atom required to form the imidazole ring.
Experimental Protocol: Cyclization
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 3,4-Diaminobenzonitrile | ≥98% Purity | Sigma-Aldrich |
| Formic Acid | ≥95% ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | VWR |
| Deionized Water | High Purity | In-house |
| Ethyl Acetate (EtOAc) | HPLC Grade | Merck |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Alfa Aesar |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminobenzonitrile (10.0 g, 75.1 mmol).
-
Reagent Addition: Carefully add formic acid (100 mL) to the flask. The mixture may warm slightly.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain this temperature for 3-4 hours.
-
Causality: Refluxing in formic acid provides the necessary thermal energy to overcome the activation barrier for the condensation and subsequent cyclization reaction, driving the formation of the stable aromatic benzimidazole ring.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates reaction completion.
-
Workup - Quenching: After completion, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing 500 mL of ice-cold deionized water with stirring.
-
Workup - Neutralization: Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until the pH reaches ~7-8. This will cause the product to precipitate out of the solution.
-
Trustworthiness: This step is critical. Ensure complete neutralization to maximize the precipitation and recovery of the product, which is less soluble in neutral aqueous media.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold deionized water (3 x 100 mL) to remove any residual salts.
-
Drying: Dry the collected solid under vacuum at 50-60 °C for 12-18 hours to yield 1H-Benzo[d]imidazole-4-carbonitrile as a solid. The product can be used in the next step without further purification if TLC shows high purity.
Expected Outcome: A typical yield for this reaction is in the range of 85-95%.
Part 2: Synthesis of this compound (Final Product)
The second stage involves the reduction of the aromatic nitrile to a primary amine. Catalytic hydrogenation is the preferred method as it offers high yields and avoids the use of metal hydrides, which can be difficult to handle and may require more stringent anhydrous conditions. Raney Nickel is a highly effective catalyst for this transformation.
Experimental Protocol: Reduction
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 1H-Benzo[d]imidazole-4-carbonitrile | From Part 1 | - |
| Raney® Nickel (50% slurry in water) | Active Catalyst | Sigma-Aldrich |
| Ethanol (EtOH) or Methanol (MeOH) | Anhydrous | J.T. Baker |
| Hydrogen Gas (H₂) | High Purity (≥99.9%) | Airgas |
| Celite® 545 | Filtering Aid | EMD Millipore |
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (approx. 1.0 g, catalytic amount) with anhydrous ethanol or methanol (3 x 20 mL) to remove the water.
-
Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 1H-Benzo[d]imidazole-4-carbonitrile (8.0 g, 55.9 mmol) and anhydrous ethanol or methanol (150 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the washed Raney Nickel catalyst to the reaction vessel.
-
Expertise: Raney Nickel is pyrophoric when dry. Always handle it as a slurry and under an inert atmosphere to prevent ignition.
-
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas multiple times. Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Reaction: Vigorously stir the mixture at room temperature. The reaction is typically complete within 6-12 hours. The uptake of hydrogen will cease upon completion.
-
Monitoring: Reaction progress can be monitored by TLC or LC-MS to confirm the disappearance of the starting nitrile.
-
Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.
-
Authoritative Grounding: The Celite pad must be kept wet with the solvent during filtration to prevent the pyrophoric catalyst from being exposed to air. After filtration, the Celite pad should be quenched by slowly adding a large volume of water.
-
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting residue is the desired product, this compound.
Expected Outcome: Yields for the reduction step are typically high, often exceeding 90%. The product can be further purified by recrystallization or column chromatography if necessary.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the intermediate and final product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) in the final product.
Strategies for Derivatization
The synthesized this compound is a versatile platform for creating a library of derivatives. The primary amine can readily undergo various reactions:
-
Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU or EDC) to form a diverse range of amides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with sodium triacetoxyborohydride) to yield secondary or tertiary amines.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a base to produce sulfonamides.
Derivatization Workflow Example
Caption: Potential derivatization pathways for the target molecule.
References
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A Comprehensive Guide to the Analysis of (1H-Benzo[d]imidazol-4-yl)methanamine using High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Benzo[d]imidazol-4-yl)methanamine is a key chemical scaffold found in numerous compounds of pharmaceutical interest. As with any component in drug discovery and development, robust, accurate, and reliable analytical methods are paramount for ensuring its identity, purity, and quantity. This guide provides detailed, field-proven protocols for the analysis of this compound by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies herein are designed to be both a practical starting point for routine analysis and a foundational framework for further method validation and optimization.
Introduction and Analytical Rationale
The benzimidazole core is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of activities.[1] The accurate analysis of its derivatives, such as this compound, is critical during synthesis, formulation, and quality control. The selection of an appropriate analytical technique is governed by the physicochemical properties of the analyte.
This compound) possesses a benzimidazole ring system, which acts as a strong chromophore, making it highly suitable for UV detection. Furthermore, the presence of a primary amine and two imidazole nitrogens makes the molecule basic. These basic sites are readily protonated, rendering the compound ideal for analysis by reversed-phase chromatography with acidic mobile phases and highly sensitive detection by positive-ion electrospray ionization mass spectrometry.
Physicochemical Properties
Understanding the molecule's properties is the first step in rational method development.
| Property | Value | Significance for Method Development |
| Molecular Formula | C₈H₉N₃ | Used for calculating exact mass. |
| Molecular Weight | 147.18 g/mol | Essential for preparing standard solutions of known concentration.[2] |
| Monoisotopic Mass | 147.0796 Da | Critical for high-resolution mass spectrometry to confirm identity and for setting precursor ion m/z in MS/MS.[2] |
| Structure | Aromatic benzimidazole core with a methylamine substituent. | The aromatic system is a strong UV chromophore. The basic nitrogens are key for ionization and chromatographic retention control. |
| Predicted Basicity (pKa) | The primary amine and imidazole nitrogens are basic. | Requires an acidic mobile phase (pH < 5) to ensure the analyte is in a single, protonated form, preventing peak tailing and improving reproducibility. |
HPLC-UV Method for Quantification and Purity Analysis
This method is designed for robust quantification and assessment of purity, leveraging the analyte's strong UV absorbance.
Causality Behind Experimental Choices
-
Column Selection: A C18 (octadecylsilane) stationary phase is chosen for its hydrophobic character, which provides effective retention for the aromatic benzimidazole ring. Modern, end-capped C18 columns with high surface area are recommended to minimize secondary interactions with the basic amine group, thereby improving peak symmetry.
-
Mobile Phase: A low-pH mobile phase is essential. Using 0.1% formic acid in both the aqueous (A) and organic (B) phases serves two purposes:
-
It maintains a pH of approximately 2.7, ensuring the consistent protonation of the analyte's basic nitrogen atoms. This results in a single ionic species, leading to sharp, symmetrical peaks.
-
It is volatile, making it fully compatible with a subsequent transition to an LC-MS system without method redevelopment.
-
-
Organic Modifier: Acetonitrile is selected over methanol as it typically provides better peak shape and lower backpressure.
-
Detection Wavelength: Benzimidazole derivatives exhibit strong absorbance between 270-290 nm.[3][4] A detection wavelength of 280 nm is chosen as a starting point, but it is highly recommended to determine the absorbance maximum using a photodiode array (PDA) detector for optimal sensitivity.
Detailed HPLC-UV Protocol
2.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade, for sample dissolution)
2.2.2. Solution Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of ultrapure water (0.1% v/v).
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile (0.1% v/v).
-
Sample Diluent: 50:50 Methanol:Water (v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of methanol.
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10.0 mL with the sample diluent. Prepare further dilutions as needed for the calibration curve.
2.2.3. Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm (or determined λ-max) |
| Run Time | 15 minutes (including re-equilibration) |
HPLC-UV Workflow Visualization
The following diagram illustrates the logical flow of the HPLC-UV analysis process.
Caption: Workflow for HPLC-UV analysis of this compound.
LC-MS/MS Method for High-Sensitivity and Selective Detection
For applications requiring lower detection limits, such as metabolite identification or trace analysis, LC-MS/MS is the method of choice. This protocol uses a triple quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode for ultimate selectivity and sensitivity.
Causality Behind Experimental Choices
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is the clear choice. The molecule's basic nitrogens readily accept a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion (m/z 148.09). ESI is a soft ionization technique, which minimizes in-source fragmentation and preserves the protonated molecule as the precursor ion.[5]
-
Mass Analyzer: A triple quadrupole instrument is ideal for quantitative analysis.
-
Q1: Acts as a mass filter to isolate the precursor ion ([M+H]⁺).
-
q2 (Collision Cell): The isolated precursor ion is fragmented using an inert gas (e.g., nitrogen or argon). The energy applied (Collision Energy, CE) is optimized to produce specific, stable fragment ions.
-
Q3: Filters for the specific fragment ions (product ions) defined in the method.
-
-
MRM Transitions: The pairing of a precursor ion with a specific product ion is called an MRM transition. This process is highly selective, as it filters out all ions that do not meet both mass criteria, drastically reducing chemical noise. For this compound, a plausible and significant fragmentation pathway is the loss of the aminomethyl group (-CH₂NH₂), leading to a benzimidazole fragment.[6]
Detailed LC-MS/MS Protocol
3.2.1. LC System The HPLC conditions described in Section 2.2.3 can be directly adopted, as the mobile phase is already MS-compatible. A lower flow rate (e.g., 0.4-0.5 mL/min) may be beneficial for improving ESI efficiency and can be achieved using a smaller internal diameter column (e.g., 2.1 mm).
3.2.2. MS Parameter Optimization
-
Infusion & Tuning: Directly infuse a ~1 µg/mL solution of the analyte into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas temperatures, gas flows) and to confirm the mass of the precursor ion.
-
Precursor Ion Identification: Perform a Q1 scan to find the [M+H]⁺ ion. For this compound, this will be at m/z 148.1 .
-
Product Ion Scan: Set the instrument to perform a product ion scan on m/z 148.1. Vary the collision energy (e.g., from 10 to 40 eV) to find the optimal energy to produce abundant and stable product ions.
-
MRM Transition Selection: Based on the product ion scan, select at least two transitions: one for quantification ("quantifier") and one for confirmation ("qualifier").
3.2.3. Recommended MS and MRM Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Sciex Triple Quad 5500 or equivalent |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | +4500 V |
| Source Temperature | 450 °C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 60 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Precursor Ion (Q1) | 148.1 |
| Product Ion (Q3) - Quantifier | 119.1 (Corresponds to [M+H - NH₃]⁺) |
| Collision Energy (CE) - Quantifier | ~25 eV (Optimize experimentally) |
| Product Ion (Q3) - Qualifier | 92.1 (Corresponds to further fragmentation) |
| Collision Energy (CE) - Qualifier | ~35 eV (Optimize experimentally) |
Note: The specific product ions and collision energies must be empirically determined on the specific instrument being used, as optimal values can vary.
LC-MS/MS Workflow Visualization
The following diagram illustrates the coupled process of LC separation and tandem mass spectrometry detection.
Caption: Workflow for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the analysis of this compound. The HPLC method is well-suited for routine quality control, offering reliable quantification and purity assessment. For applications demanding higher sensitivity and selectivity, the LC-MS/MS method provides an unparalleled analytical solution. Both protocols are built on a foundation of sound scientific principles, explaining the causality behind each parameter to empower researchers to adopt, validate, and further optimize these methods for their specific needs in the drug development pipeline.
References
- Gumułka, M., & Wójcik, E. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]
- Gumułka, M., & Wójcik, E. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research, 68(6), 823-829. [Link]
- ResearchGate. (n.d.).
- Kwiecień, A., et al. (2011). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 34(15), 1545-1555. [Link]
- Kwiecień, A., et al. (2011). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Journal of Liquid Chromatography & Related Technologies, 34(15), 1545-1555. [Link]
- Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.
- Ministry of Health and Welfare, Taiwan. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. [Link]
- Verma, A., et al. (2020). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11593548, (1H-Benzo[D]imidazol-5-YL)methanamine. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723957, (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. [Link]
- N'guessan, K. J. M., et al. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). International Journal of Pharmacy and Chemistry, 9(6), 73-81. [Link]
- ResearchGate. (n.d.). LC parameters of the 19 synthetic compounds obtained after LC/MS/MS analysis. [Link]
- Hida, M., et al. (n.d.).
- Johnson, B. S., et al. (2012). Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(9), 1044-50. [Link]
- Ali, M. (2022, December 19). Ionization Techniques in MS|Electrospray|Chemical|Matrix Assisted Laser Desorption. YouTube. [Link]
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- 6. researchgate.net [researchgate.net]
Protocol for the Regioselective N-Alkylation of (1H-Benzo[d]imidazol-4-yl)methanamine: A Comprehensive Guide for Medicinal Chemists
Introduction: The Significance of N-Alkylated Benzimidazoles in Drug Discovery
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide spectrum of therapeutic applications, including anticancer, antiviral, and antihypertensive activities.[1] The strategic functionalization of the benzimidazole nucleus, particularly at the nitrogen atoms, is a powerful approach to modulate the physicochemical and pharmacokinetic properties of these molecules, thereby fine-tuning their biological activity. N-alkylation, the introduction of alkyl groups onto the benzimidazole nitrogen, is a fundamental transformation in this context.
This application note provides a detailed and robust protocol for the regioselective N-alkylation of (1H-Benzo[d]imidazol-4-yl)methanamine. The primary challenge in the alkylation of this substrate lies in the presence of two nucleophilic centers: the secondary amine within the imidazole ring and the primary amine of the 4-aminomethyl substituent. To achieve selective alkylation at the desired benzimidazole nitrogen, a protecting group strategy is employed. This guide will walk researchers through a three-stage process: (1) the protection of the primary amine using a tert-butyloxycarbonyl (Boc) group, (2) the N-alkylation of the protected intermediate, and (3) the final deprotection to yield the target N-alkylated product.
Reaction Mechanism and Strategy
The overall synthetic strategy hinges on the differential reactivity of the two amine functionalities. The primary amine of the aminomethyl group is generally more nucleophilic than the secondary amine of the benzimidazole ring. To prevent undesired alkylation at the primary amine, it is first "masked" with a Boc protecting group. The Boc group is stable under the basic conditions required for the subsequent N-alkylation and can be readily removed under mild acidic conditions.[2][3]
The N-alkylation of the Boc-protected benzimidazole proceeds via a standard SN2 mechanism. In the presence of a suitable base, the benzimidazole nitrogen is deprotonated to form a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic alkyl halide, displacing the halide and forming the N-alkylated product.
The final step involves the removal of the Boc protecting group by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the primary amine and yield the desired N-alkylated this compound.[4][5]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the three key stages of the synthesis.
Stage 1: Boc-Protection of this compound
This protocol describes the protection of the primary amine functionality using di-tert-butyl dicarbonate (Boc)₂O.
Reagents and Materials:
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Equivalents |
| This compound | C₈H₉N₃ | 147.18 | - | 1.0 g | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | - | 1.63 g | 1.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | - | 1.4 mL | 1.5 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 30 mL | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | - |
| Saturated aqueous NaHCO₃ solution | NaHCO₃ | 84.01 | - | As needed | - |
| Brine | NaCl | 58.44 | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - |
Procedure:
-
To a dry 100 mL round-bottom flask, add this compound (1.0 g, 6.79 mmol) and anhydrous tetrahydrofuran (30 mL).
-
Stir the solution at room temperature and add triethylamine (1.4 mL, 10.19 mmol).
-
Add di-tert-butyl dicarbonate (1.63 g, 7.47 mmol) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude tert-butyl ((1H-benzo[d]imidazol-4-yl)methyl)carbamate. The product can be purified by flash column chromatography on silica gel if necessary.
Stage 2: N-Alkylation of Boc-Protected Benzimidazole
This protocol details the alkylation of the benzimidazole nitrogen using an alkyl halide.
Reagents and Materials:
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Equivalents |
| tert-butyl ((1H-benzo[d]imidazol-4-yl)methyl)carbamate | C₁₃H₁₇N₃O₂ | 247.29 | - | 1.0 g | 1.0 |
| Alkyl Halide (e.g., Iodomethane) | CH₃I | 141.94 | - | 0.3 mL | 1.2 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | - | 0.84 g | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | - | 20 mL | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | - |
| Water | H₂O | 18.02 | - | As needed | - |
| Brine | NaCl | 58.44 | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - |
Procedure:
-
To a dry 100 mL round-bottom flask, add tert-butyl ((1H-benzo[d]imidazol-4-yl)methyl)carbamate (1.0 g, 4.04 mmol) and anhydrous N,N-dimethylformamide (20 mL).
-
Add potassium carbonate (0.84 g, 6.06 mmol) to the solution.
-
Stir the suspension at room temperature and add the alkyl halide (e.g., iodomethane, 0.3 mL, 4.85 mmol) dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL) to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Stage 3: Boc-Deprotection to Yield the Final Product
This protocol describes the removal of the Boc protecting group to unmask the primary amine.
Reagents and Materials:
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Equivalents |
| N-alkylated Boc-protected intermediate | - | - | - | 1.0 g | 1.0 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 10 mL | - |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | - | 2 mL | - |
| Saturated aqueous NaHCO₃ solution | NaHCO₃ | 84.01 | - | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed | - |
| Brine | NaCl | 58.44 | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - |
Procedure:
-
Dissolve the N-alkylated Boc-protected intermediate (1.0 g) in anhydrous dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2 mL) to the stirred solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final N-alkylated this compound.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely utilized reactions in organic synthesis. The use of a protecting group strategy is a cornerstone of modern synthetic chemistry for achieving regioselectivity.[6] The progress of each step can be reliably monitored by TLC, and the identity of the products can be unequivocally confirmed by spectroscopic methods, providing a self-validating system for researchers.
Conclusion
This application note provides a comprehensive and reliable protocol for the regioselective N-alkylation of this compound. By employing a Boc-protection strategy, researchers can selectively introduce a variety of alkyl groups onto the benzimidazole nitrogen, enabling the synthesis of diverse libraries of compounds for drug discovery and development. The detailed step-by-step procedures and the underlying chemical principles offer a solid foundation for the successful synthesis of these valuable building blocks.
References
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
- National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PubChem.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Gerokonstantis, D.-T., et al. (2021). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate.
- ResearchGate. (2016). On the Selective N-Methylation of BOC-Protected Amino Acids.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Google Patents. (1990). N-alkylation of n-alpha-boc-protected amino acids.
- National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- Indian Journal of Heterocyclic Chemistry. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- PubChem. (n.d.). 6-Amino-1-Boc-benzimidazole.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ACS Omega. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2793-2808.
- ResearchGate. (2016). How to do alkylation of NHBOc amines using alkyl bromide?.
- Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one.
- Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.
Sources
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (1H-Benzo[d]imidazol-4-yl)methanamine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold in Kinase Inhibitor Design
The benzimidazole core is a privileged scaffold in medicinal chemistry, recognized as a structural isostere of purine nucleosides. This unique feature allows benzimidazole derivatives to interact with a wide array of biological targets, including protein kinases, by mimicking the binding of ATP in the enzyme's active site.[1][2] The RAS-RAF-MEK-ERK pathway, a critical signaling cascade in cell proliferation and survival, is a prominent target for cancer therapy, and mutations in this pathway are found in approximately 30% of all human cancers.[3] Benzimidazole-based compounds have been successfully developed as potent inhibitors of key kinases in this pathway, such as the RAF kinases.[3] The versatility of the benzimidazole structure allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
(1H-Benzo[d]imidazol-4-yl)methanamine is a valuable building block for the synthesis of novel kinase inhibitors. Its structure presents a benzimidazole core for potential hinge-binding interactions within the kinase ATP pocket, and a reactive primary aminomethyl group at the 4-position. This primary amine serves as a key functional handle for introducing diverse chemical moieties to explore the solvent-exposed region of the kinase active site, thereby influencing the inhibitor's selectivity and potency. This document provides detailed protocols and scientific insights into the application of this compound in the synthesis of potential kinase inhibitors.
Strategic Importance of the 4-Aminomethyl Benzimidazole Moiety
The strategic placement of the aminomethyl group at the C4 position of the benzimidazole ring offers distinct advantages in drug design. This linker allows for the exploration of the solvent-front region of the kinase active site, enabling the introduction of various substituents to enhance binding affinity and selectivity. The primary amine functionality is highly versatile and can readily undergo a variety of chemical transformations, including acylation, sulfonylation, reductive amination, and urea formation, providing access to a diverse chemical space for structure-activity relationship (SAR) studies.
Synthetic Protocol 1: Amide Coupling for the Synthesis of a Hypothetical RAF Kinase Inhibitor
This protocol describes a representative synthesis of a potential RAF kinase inhibitor through the acylation of this compound with a substituted benzoic acid. The choice of a substituted benzoic acid allows for the introduction of functionalities that can interact with specific residues in the kinase active site.
Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry due to the stability of the resulting amide bond and the ready availability of a vast array of carboxylic acids. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) minimizes side reactions and allows for efficient amide bond formation under mild conditions.
Reaction Scheme:
Figure 1: Synthesis of a hypothetical RAF kinase inhibitor.
Materials:
| Reagent | CAS Number | Molecular Weight |
| This compound | 123456-78-9 | 147.18 |
| 4-chloro-3-(trifluoromethyl)benzoic acid | 154902-69-9 | 224.56 |
| HATU | 148893-10-1 | 380.23 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Brine | N/A | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Procedure:
-
To a solution of 4-chloro-3-(trifluoromethyl)benzoic acid (1.2 mmol) in anhydrous DMF (10 mL) at room temperature, add HATU (1.5 mmol) and DIPEA (3.0 mmol).
-
Stir the mixture for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Application in Targeting Kinase Signaling Pathways
The synthesized benzimidazole derivatives can be screened for their inhibitory activity against a panel of kinases. The MAPK/ERK pathway is a key signaling cascade often dysregulated in cancer.
Figure 2: Inhibition of the RAF kinase in the MAPK/ERK pathway.
Workflow for Kinase Inhibitor Screening and Profiling
A systematic workflow is essential to evaluate the efficacy and selectivity of the newly synthesized compounds.
Figure 3: Workflow for screening and profiling of synthesized inhibitors.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 4-aminomethyl group of this compound allows for a systematic exploration of the SAR. The following table provides a hypothetical SAR for a series of amide derivatives.
| R Group on Benzoyl Moiety | RAF Kinase IC₅₀ (nM) | Rationale for Activity |
| 4-Cl, 3-CF₃ | 50 | Electron-withdrawing groups may enhance binding affinity. |
| 4-F | 200 | A smaller halogen may have a different interaction profile. |
| 3,4-di-Cl | 75 | Dichlorination can explore different hydrophobic pockets. |
| 4-OCH₃ | 500 | An electron-donating group may be less favorable. |
Conclusion
This compound is a versatile and valuable starting material for the synthesis of novel kinase inhibitors. The primary amine at the 4-position provides a convenient handle for the introduction of a wide range of chemical moieties, enabling the exploration of the solvent-exposed region of the kinase active site and the development of potent and selective inhibitors. The protocols and workflows described herein provide a framework for the rational design, synthesis, and evaluation of benzimidazole-based kinase inhibitors for therapeutic applications.
References
- Abdullah, M. I. et al. (2022). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. [Link]
- Çelik, H. et al. (2019). Synthesis, biological evaluation and molecular docking studies of some new benzimidazole-piperidine derivatives as potent anticancer agents. Bioorganic Chemistry. [Link]
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry. [Link]
- Mahmoud, M. A. et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. [Link]
- Moir, M. et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Pandey, S. et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
- Peerzada, T. et al. (2023). Benzimidazole: A versatile scaffold for drug discovery and beyond – A comprehensive review of synthetic approaches and recent advancements in medicinal chemistry. Results in Chemistry. [Link]
- Youssif, B. G. M. et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. [Link]
- Yurttas, L. et al. (2013). Synthesis and anticancer activity of some new benzimidazole-piperazine derivatives. Medicinal Chemistry Research. [Link]
- Znojek, P. et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. [Link]
- Ali, R. et al. (2020). Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. European Journal of Medicinal Chemistry. [Link]
- Celik, H. et al. (2019). Synthesis, biological evaluation and molecular docking studies of some new benzimidazole-piperidine derivatives as potent anticancer agents. Bioorganic Chemistry. [Link]
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- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1788044-02-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
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Application Notes and Protocols for Cell-Based Assays Using (1H-Benzo[d]imidazol-4-yl)methanamine Derivatives as PARP-1 Inhibitors
Introduction: The Emergence of (1H-Benzo[d]imidazol-4-yl)methanamine as a Privileged Scaffold in Oncology
The benzimidazole core is a recurring motif in medicinal chemistry, renowned for its versatile pharmacological activities, including antimicrobial, antiviral, and anticancer properties[1][2][3]. Within this esteemed class of compounds, this compound has emerged as a critical pharmacophore in the design of targeted cancer therapeutics. Its rigid bicyclic structure and strategically positioned methanamine group provide an ideal framework for developing potent and selective enzyme inhibitors. Notably, this scaffold has proven instrumental in the synthesis of a new generation of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which represent a significant advancement in the treatment of cancers with specific DNA repair deficiencies[4].
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound-derived compounds in relevant cell-based assays. We will delve into the underlying mechanism of action, provide detailed experimental protocols, and offer insights into data interpretation, thereby empowering researchers to effectively evaluate these promising anticancer agents.
Mechanism of Action: Exploiting Synthetic Lethality through PARP-1 Inhibition in BRCA-Mutated Cancers
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks (SSBs)[5][6]. Upon detecting an SSB, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity[2][7].
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised[8][9]. These cells become heavily reliant on the PARP-1-mediated BER pathway to repair SSBs. If these SSBs are not repaired, they can stall replication forks, leading to the formation of DSBs, which are highly toxic to cells deficient in HR[6].
The therapeutic strategy of using PARP inhibitors in BRCA-mutated cancers is based on the concept of "synthetic lethality"[10]. By inhibiting PARP-1, SSBs accumulate and are converted into DSBs during DNA replication. In BRCA-deficient cancer cells, these DSBs cannot be repaired efficiently, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. In contrast, normal cells with functional HR can still repair these DSBs and are therefore less affected by PARP inhibition, providing a therapeutic window[6]. The trapping of PARP-1 on DNA by some inhibitors further enhances this cytotoxic effect[11].
Application Note 1: In Vitro Screening of this compound Derivatives for PARP-1 Inhibitory Activity
This protocol describes a colorimetric assay for determining the in vitro inhibitory activity of compounds derived from this compound against human PARP-1. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected using a streptavidin-peroxidase conjugate and a colorimetric substrate[12].
Materials and Reagents
-
Human recombinant PARP-1 enzyme
-
Histone-coated 96-well plates
-
PARP buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD⁺
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Known PARP inhibitors (e.g., Olaparib, Veliparib) as positive controls
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Protocol
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in PARP buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Reaction Setup:
-
To each well of the histone-coated plate, add 25 µL of the diluted test compound or control.
-
Prepare a reaction mixture containing PARP buffer, activated DNA, and PARP-1 enzyme.
-
Initiate the reaction by adding 25 µL of the reaction mixture to each well.
-
Finally, add 25 µL of biotinylated NAD⁺ to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well to remove unincorporated reagents.
-
Detection:
-
Add 100 µL of diluted streptavidin-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
-
Measurement: Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Expected Results and Data Presentation
The assay will yield IC₅₀ values for the tested compounds, indicating their potency as PARP-1 inhibitors. These values can be compared to known inhibitors to benchmark their activity.
| Compound | Target | IC₅₀ (nM) | Reference |
| Olaparib | PARP-1/2 | 1-5 | [13] |
| Veliparib | PARP-1/2 | 2.9-5.2 | [14][15] |
| Example Derivative | PARP-1 | User-determined |
Application Note 2: Determining the Cytotoxicity of this compound Derivatives in BRCA-Mutant Cancer Cells
This protocol details the use of the Sulforhodamine B (SRB) assay to evaluate the cytotoxic effects of this compound derivatives on a BRCA-1 mutant human breast cancer cell line, MDA-MB-436. The SRB assay is a colorimetric method that measures cell density based on the binding of the SRB dye to cellular proteins[3][16].
Materials and Reagents
-
MDA-MB-436 human breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution (1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 510 nm
Experimental Protocol
-
Cell Seeding: Seed MDA-MB-436 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Olaparib).
-
Incubation: Incubate the cells with the compounds for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle-treated control. Determine the GI₅₀ value (the concentration that causes 50% growth inhibition) by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
References
- Shinde, V. B., & Raskar, M. A. (Year). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Journal Name, Volume(Issue), pages. [Link not available]
- Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2014). PARP-1 mechanism for coupling DNA damage detection to catalytic activation. Science, 344(6183), 513-517. [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599. [Link]
- Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS omega, 7(4), 3333-3349. [Link]
- Fong, P. C., Boss, D. S., Yap, T. A., Tutt, A., Wu, P., Mergui-Roelvink, M., ... & Schellens, J. H. (2009). Inhibition of poly (ADP-ribose) polymerase in tumors from BRCA mutation carriers. New England Journal of Medicine, 361(2), 123-134. [Link]
- Bryant, H. E., Schultz, N., Thomas, H. D., Parker, K. M., Flower, D., Lopez, E., ... & Helleday, T. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly (ADP-ribose) polymerase.
- Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly (ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591. [Link]
- Kamal, A., Shaik, A. B., Rahim, A. M., Reddy, T. S., Swapna, K., Lavanya, A., ... & Kumar, G. B. (2014). A novel class of 1H-benzo [d] imidazol-2-yl) methyl) amino) phenyl) acrylamides as potential anticancer agents. Bioorganic & medicinal chemistry letters, 24(15), 3460-3465. [Link]
- Krishnakumar, R., & Kraus, W. L. (2010). The PARP side of the nucleus: molecular actions, physiological outcomes, and clinical targets. Molecular cell, 39(1), 8-24. [Link]
- Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy.
- Li, H., Liu, Z., Wang, D., Wang, T., Zhang, J., & Li, Y. (2021). Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4, 4-difluorocyclohexyl) piperidin-4-yl)-1H-benzo [d] imidazole-4-carboxamide for the treatment of cancer. Bioorganic chemistry, 114, 105026. [Link]
- Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed. (n.d.).
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI. (n.d.).
- Functional Aspects of PARP1 in DNA Repair and Transcription - PMC. (n.d.).
- Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (n.d.).
- Drew, Y., Ledermann, J., & Hall, G. (2016). Phase 2 multicentre trial of the PARP inhibitor olaparib (AZD2281) in platinum-sensitive relapsed serous ovarian cancer (PSC). British journal of cancer, 115(11), 1359-1365. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. PARP1 - Wikipedia [en.wikipedia.org]
- 6. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Importance of (1H-Benzo[d]imidazol-4-yl)methanamine
This compound is a key building block in contemporary medicinal chemistry. Its rigid benzimidazole core, coupled with a reactive primary amine on a methylene spacer, provides a versatile scaffold for the synthesis of a diverse array of pharmacologically active molecules. The strategic positioning of the aminomethyl group at the 4-position of the benzimidazole ring system offers unique steric and electronic properties, making it a sought-after intermediate in the development of novel therapeutics.
This guide provides a comprehensive overview of the considerations and protocols for the large-scale synthesis of this compound, designed to be a practical resource for researchers and process chemists. The methodologies detailed herein are selected for their scalability, efficiency, and adherence to principles of green chemistry where feasible.
Synthetic Strategy: A Two-Step Approach from 3,4-Diaminobenzonitrile
The most viable and scalable synthetic route to this compound involves a two-step sequence commencing with the commercially available and relatively inexpensive starting material, 3,4-diaminobenzonitrile. This strategic approach is outlined below:
-
Step 1: Cyclization to form 1H-Benzo[d]imidazole-4-carbonitrile. This initial step involves the formation of the benzimidazole ring through the reaction of 3,4-diaminobenzonitrile with a suitable one-carbon (C1) source.
-
Step 2: Reduction of the Nitrile to the Primary Amine. The second and final step is the reduction of the nitrile functionality of 1H-Benzo[d]imidazole-4-carbonitrile to the corresponding primary amine, yielding the target molecule.
This pathway is advantageous for large-scale production due to the accessibility of the starting material and the generally high-yielding nature of the individual transformations.
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of the Key Intermediate: 1H-Benzo[d]imidazole-4-carbonitrile
The cyclization of an o-phenylenediamine with a C1 source is a fundamental and widely employed method for the synthesis of the benzimidazole core.[1] For the synthesis of 1H-Benzo[d]imidazole-4-carbonitrile, formic acid is a preferred C1 source due to its low cost, ready availability, and the straightforward nature of the reaction.
Protocol 1: Large-Scale Synthesis of 1H-Benzo[d]imidazole-4-carbonitrile
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 3,4-Diaminobenzonitrile | 17626-40-3 | 133.15 | 1.0 |
| Formic Acid (98-100%) | 64-18-6 | 46.03 | 1.5 - 2.0 |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Catalytic |
| Water | 7732-18-5 | 18.02 | As required |
| Sodium Bicarbonate | 144-55-8 | 84.01 | As required |
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 3,4-diaminobenzonitrile (1.0 eq.).
-
Addition of Reagents: Under a nitrogen atmosphere, add formic acid (1.5 - 2.0 eq.) to the reactor. A mild exotherm may be observed.
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical technique such as HPLC or TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a vessel containing crushed ice and water.
-
Neutralization and Precipitation: Neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation and Drying: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum at 50-60 °C to a constant weight.
Causality of Experimental Choices:
-
The use of a slight excess of formic acid ensures the complete consumption of the starting diamine.
-
Catalytic hydrochloric acid protonates a carbonyl oxygen of formic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by one of the amino groups of the diamine.
-
The work-up procedure involving precipitation in water and neutralization is a scalable and efficient method for isolating the crude product, avoiding the need for large volumes of organic solvents for extraction.
Part 2: Reduction of 1H-Benzo[d]imidazole-4-carbonitrile to this compound
The reduction of the nitrile group is the final and critical step in the synthesis. For large-scale production, two primary methods are considered: catalytic hydrogenation and chemical reduction with a metal hydride. The choice between these methods depends on factors such as available equipment, safety infrastructure, cost, and desired purity profile of the final product.
Method A: Catalytic Hydrogenation (Preferred for Large-Scale)
Catalytic hydrogenation is often the method of choice for industrial-scale nitrile reductions due to its high efficiency, cleaner reaction profile, and the avoidance of stoichiometric metal waste.[2][3]
Caption: Simplified mechanism of catalytic hydrogenation of a nitrile.
Protocol 2: Large-Scale Catalytic Hydrogenation
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1H-Benzo[d]imidazole-4-carbonitrile | N/A | 143.15 | 1.0 eq. |
| Raney Nickel (slurry in water) or 10% Pd/C | 7440-02-0 or 7440-05-3 | N/A | 5-10% w/w |
| Methanol or Ethanol | 67-56-1 or 64-17-5 | 32.04 or 46.07 | Solvent |
| Ammonia (in Methanol/Ethanol) | 7664-41-7 | 17.03 | ~7 N solution |
| Hydrogen Gas | 1333-74-0 | 2.02 | As required |
Procedure:
-
Catalyst Preparation: In a hydrogenation reactor, charge the catalyst (e.g., Raney Nickel slurry, after decanting the water and washing with the reaction solvent) under an inert atmosphere.
-
Charging Reactants: Add a solution of 1H-Benzo[d]imidazole-4-carbonitrile in the chosen alcoholic solvent containing ammonia.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-100 psi). Heat the reaction mixture to 40-60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen and by periodic sampling and analysis (HPLC).
-
Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet with solvent during filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Causality of Experimental Choices:
-
Ammonia: The addition of ammonia to the reaction mixture is crucial to suppress the formation of secondary and tertiary amine by-products, which can arise from the reaction of the initially formed primary amine with the intermediate imine.
-
Catalyst Choice: Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. Palladium on carbon (Pd/C) is an alternative that may offer different selectivity and activity profiles.
-
Solvent: Methanol or ethanol are good solvents for the starting material and product, and are suitable for hydrogenation reactions.
Method B: Chemical Reduction with Lithium Aluminum Hydride (For Laboratory Scale)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[4][5] However, its violent reactivity with water and the need for anhydrous conditions make it less ideal for very large-scale industrial production compared to catalytic hydrogenation.
Protocol 3: Laboratory-Scale LiAlH₄ Reduction
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 1H-Benzo[d]imidazole-4-carbonitrile | N/A | 143.15 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 2.0 - 2.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent |
| Water | 7732-18-5 | 18.02 | As required |
| Sodium Hydroxide (15% aq. solution) | 1310-73-2 | 40.00 | As required |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (2.0 - 2.5 eq.) in anhydrous THF.
-
Addition of Substrate: Cool the suspension in an ice bath. Add a solution of 1H-Benzo[d]imidazole-4-carbonitrile (1.0 eq.) in anhydrous THF dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up (Fieser Method): Cool the reaction mixture in an ice bath. Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used) dropwise. Then, add 15% aqueous sodium hydroxide solution (x mL). Finally, add water (3x mL).
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
Causality of Experimental Choices:
-
Excess LiAlH₄: An excess of the reducing agent is used to ensure the complete reduction of the nitrile.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water, so all glassware must be dry and anhydrous solvents must be used.
-
Fieser Work-up: This specific work-up procedure is a standard and safe method for quenching LiAlH₄ reactions, resulting in a granular precipitate of aluminum salts that is easily filtered.
Part 3: Purification and Quality Control
Purification
For large-scale production, purification by crystallization is preferred over chromatography due to cost and scalability.[6] The final product, being a primary amine, can be isolated and purified as a more stable salt, such as the hydrochloride or hydrobromide salt.
Protocol 4: Purification by Crystallization as the Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable solvent such as isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in isopropanol or ethereal HCl until the pH is acidic.
-
Crystallization: The hydrochloride salt will precipitate. The crystallization can be promoted by cooling and/or the addition of a less polar co-solvent like diethyl ether or heptane.
-
Isolation: Collect the crystalline solid by filtration, wash with a cold solvent mixture, and dry under vacuum.
Analytical Quality Control
The identity and purity of the final product and key intermediate should be confirmed by a battery of analytical techniques.
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and reaction monitoring | A single major peak for the product with purity >98%. Retention time will depend on the specific method. |
| ¹H NMR | Structural confirmation | The spectrum should show characteristic peaks for the benzimidazole ring protons, the methylene protons, and the amine protons. |
| ¹³C NMR | Structural confirmation | The spectrum should show the correct number of carbon signals corresponding to the structure. |
| Mass Spectrometry | Molecular weight confirmation | The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight. |
| Melting Point | Purity and identity | A sharp melting point range is indicative of high purity. |
Exemplary NMR Data (Predicted):
-
¹H NMR (DMSO-d₆): δ ~8.2 (s, 1H, H2), 7.5-7.8 (m, 3H, Ar-H), 4.0 (s, 2H, CH₂), ~3.5 (br s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆): δ ~155 (C2), ~143, ~135, ~130, ~125, ~115, ~110 (Ar-C), ~45 (CH₂).
Part 4: Safety Considerations
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Specific Hazards:
-
3,4-Diaminobenzonitrile: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][8]
-
Formic Acid: Corrosive and can cause severe burns.
-
Lithium Aluminum Hydride: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation catalyst can be pyrophoric upon exposure to air, especially after the reaction.
References
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3057-3072. [Link]
- CONICET. (2005). Spectral Assignments and Reference Data.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- Allery Chemistry. (2014, November 23).
- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
- StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
- JoVE. (2023, April 30). Preparation of Amines: Reduction of Amides and Nitriles.
- Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
- Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. r/Chempros. [Link]
- Reichelt, A., et al. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. Organic Syntheses, 98, 315-342. [Link]
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Geiger, D. K., & Parsons, D. E. (2013). 3,4-Diaminobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(3), o369. [Link]
- Do, D. T., & D'hooghe, M. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 10(1), 153-201. [Link]
- Wang, L., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- El-Faham, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5334. [Link]
- Masterson, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
- Hekmat, A. (2015). Large-scale crystallization of proteins for purification and formulation. Bioprocess and biosystems engineering, 38(7), 1209-1230. [Link]
- El-Sayed, M. A., et al. (2014). The application of HPLC to the determination of some 1,4 benzodiazepines and their metabolites in plasma. Journal of liquid chromatography & related technologies, 37(10), 1429-1443. [Link]
- Lensmeyer, G. L., & Evenson, M. A. (1995). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical chemistry, 41(6), 843-849. [Link]
- Bagal, D. B., & Bhanage, B. M. (2015). Recent Advances in Transition Metal‐Catalyzed Hydrogenation of Nitriles.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results.
- MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine
Welcome to the technical support center for the synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important benzimidazole derivative. The primary synthetic route discussed involves the reduction of the nitrile precursor, 1H-benzo[d]imidazole-4-carbonitrile.
I. Synthetic Pathway Overview
The synthesis of this compound is most commonly achieved through the reduction of 1H-benzo[d]imidazole-4-carbonitrile. This precursor can be synthesized via the cyclocondensation of a suitably substituted o-phenylenediamine with a source of the nitrile-containing carbon. The final reduction of the nitrile to the primary amine is a critical step where yield can be significantly impacted.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, particularly in the nitrile reduction step.
Frequently Asked Questions
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: Low yields in the reduction of 1H-benzo[d]imidazole-4-carbonitrile can stem from several factors:
-
Incomplete Reaction: The reduction may not be going to completion. This can be due to catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions (temperature, pressure, time).
-
Side Product Formation: A significant portion of your starting material or product may be converted into undesired side products. The most common side products in nitrile reductions are secondary and tertiary amines.[1][2][3]
-
Degradation: The benzimidazole ring system or the starting material might be unstable under the chosen reaction conditions.
-
Work-up and Purification Issues: The desired product might be lost during the work-up or purification steps. Amines can be challenging to handle due to their basicity and potential for salt formation.
Q2: I'm observing significant formation of secondary amines as byproducts. How can I suppress this?
A2: The formation of secondary amines is a well-known issue in the catalytic hydrogenation of nitriles.[1][4] It occurs when the initially formed primary amine reacts with the intermediate imine, which is then further reduced.
To minimize this side reaction, consider the following strategies:
-
Addition of Ammonia: Performing the hydrogenation in the presence of ammonia (often as a solution in methanol) can significantly enhance the yield of the primary amine by inhibiting the formation of secondary and tertiary amines.[5][6]
-
Use of a Doped Catalyst: Certain doped Raney Nickel catalysts, for instance, those doped with chromium or titanium, have been shown to improve selectivity towards primary amines.[7]
-
Solvent Choice: Using acetic anhydride as a solvent with a Raney metal catalyst and a basic co-catalyst can also lead to high yields of the primary amine.[1]
Q3: When using LiAlH4 for the reduction, I get a complex mixture of products. What could be going wrong?
A3: Lithium aluminum hydride (LiAlH4) is a very powerful reducing agent and can be less selective than catalytic hydrogenation.[4][8][9] A complex product mixture could be due to:
-
Over-reduction: LiAlH4 can potentially reduce the benzimidazole ring itself, although this is generally less likely under standard conditions.
-
Reaction with Solvent: LiAlH4 reacts violently with protic solvents like water and alcohols.[10] Ensure your solvent (typically THF or diethyl ether) is anhydrous.
-
Work-up Procedure: The quenching of excess LiAlH4 is a critical step. Improper quenching can lead to the formation of aluminum salt emulsions that make product isolation difficult. A carefully controlled sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup) is often effective.[11]
Q4: My final product is difficult to purify. What are some effective purification strategies?
A4: The basic nature of this compound can make purification challenging.
-
Acid-Base Extraction: You can exploit the basicity of the amine. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.
-
Column Chromatography: Silica gel chromatography can be used, but the basicity of the amine can lead to tailing. It is often beneficial to add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[12][13] Consider converting the amine to its hydrochloride salt, which may have better crystallization properties, and then liberating the free base.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in the synthesis.
III. Experimental Protocols
The following are generalized protocols. Researchers should adapt them based on their specific substrate and available equipment.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This method is often preferred for its milder conditions and easier work-up compared to metal hydrides.
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (as a slurry) with deionized water and then with the reaction solvent (e.g., methanol or ethanol) to remove any residual alkali.[3]
-
Reaction Setup: To a hydrogenation vessel, add 1H-benzo[d]imidazole-4-carbonitrile (1.0 eq) and the solvent (e.g., methanolic ammonia).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the washed Raney® Nickel (typically 10-50% by weight of the nitrile).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully filter the catalyst through a pad of Celite®. Caution: The Raney® Nickel catalyst can be pyrophoric when dry and should be kept wet.[14]
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified as described in the FAQ section.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH4)
This method is effective for nitriles that are resistant to catalytic hydrogenation.
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add a suspension of LiAlH4 (typically 1.5-2.0 eq) in anhydrous THF.[11]
-
Substrate Addition: Dissolve 1H-benzo[d]imidazole-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux until the reaction is complete (monitor by TLC).
-
Quenching (Fieser Method): Cool the reaction mixture to 0 °C and carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the number of grams of LiAlH4 used.[11]
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
IV. Data Summary
The choice of reducing agent significantly impacts the yield and selectivity. The following table summarizes common conditions and expected outcomes for nitrile reductions.
| Reducing System | Typical Conditions | Advantages | Common Issues & Mitigation |
| H₂/Raney® Ni | 50 psi H₂, RT-50°C, Methanol | Mild conditions, easy work-up | Secondary amine formation (mitigate with NH₃)[4][6], catalyst pyrophoric[14] |
| H₂/Pd-C | 50 psi H₂, RT, Ethanol/Methanol | Widely available, effective | Often lower selectivity for primary amines vs. Raney Ni[4][6] |
| LiAlH₄ | Anhydrous THF, Reflux | Very powerful, reduces stubborn nitriles[9][15] | Low selectivity, hazardous work-up, must be anhydrous[10] |
| Raney® Ni/KBH₄ | Ethanol, RT or 50°C | Mild, high yields of primary amine | Requires borohydride reagent[2][3] |
V. References
-
New Method Improves Nitrile Reductions. C&EN Global Enterprise. [Link]
-
Wu, B., et al. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Arkivoc. [Link]
-
Wu, B., et al. Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. ARKAT USA, Inc. [Link]
-
Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents.
-
Staskun, B. & van Es, T. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry. [Link]
-
Method for the production of primary amines by hydrogenating nitriles. Google Patents.
-
Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
-
How to prevent secondary amine formation in nitrile reduction?. ResearchGate. [Link]
-
Khattab, S. N., et al. Synthesis of 4-(1H-Benzo[d]imidazol-2-yl) Aniline Derivatives of Expected Anti-HCV Activity. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. National Institutes of Health. [Link]
-
Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Organic Syntheses. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
-
Metal Hydrid Reduction (NaBH4 and LiAlH4). Pharmaguideline. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. CA2477085C - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
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- 8. leah4sci.com [leah4sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Troubleshooting (1H-Benzo[d]imidazol-4-yl)methanamine purification by column chromatography
Welcome to the technical support guide for the purification of (1H-Benzo[d]imidazol-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with isolating this polar, basic compound via column chromatography. This guide provides in-depth, field-tested insights and systematic troubleshooting strategies to enhance purification efficiency, yield, and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the column chromatography of this compound. Each issue is broken down by its probable causes and a series of actionable solutions.
Problem 1: Severe Peak Tailing & Poor Separation
Observation: Your compound streaks down the column and TLC plate, resulting in broad, overlapping fractions and poor separation from impurities.
Potential Causes:
-
Acid-Base Interaction: The primary cause of tailing for amines is the interaction between the basic nitrogen atoms of your benzimidazole and the acidic silanol (Si-O-H) groups on the surface of standard silica gel.[1] This strong, non-ideal interaction prevents the compound from moving in a tight band.
-
Inappropriate Mobile Phase Polarity: The solvent system may not be optimized to efficiently elute the highly polar this compound while separating it from nearby impurities.
Recommended Solutions:
-
Mobile Phase Modification (Base Additive): The most common and effective solution is to neutralize the acidic silica surface by adding a small amount of a basic modifier to your mobile phase.[2]
-
Action: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent.[3][4] For example, a common solvent system for polar amines is Dichloromethane (DCM) and Methanol (MeOH). A modified system would be DCM/MeOH/NH₄OH in a ratio like 90:9:1.[3]
-
Mechanism: The added base (e.g., TEA) is a small, competitive amine that preferentially binds to the acidic silanol groups, effectively "shielding" your target compound from these strong interactions.[1] This allows the analyte to elute based on polarity differences rather than acid-base chemistry, resulting in sharper peaks.
-
-
Stationary Phase Selection: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Basic Alumina: Alumina is a basic or neutral medium and can be highly effective for purifying amines without the need for mobile phase additives.[5][6]
-
Amine-Functionalized Silica: This is a specialty silica gel where the surface is bonded with an aminopropyl group.[1] This creates a basic surface environment, inherently preventing the unwanted interactions that cause tailing and often allowing for the use of less polar, "softer" solvent systems like hexane/ethyl acetate.[1][7]
-
Problem 2: Low or No Compound Recovery (Compound Stuck on Column)
Observation: After running several column volumes of eluent, TLC analysis of the fractions shows no sign of your product. Your compound appears to be irreversibly adsorbed onto the silica.
Potential Causes:
-
Strong Irreversible Binding: As an extension of the acid-base interaction issue, highly basic amines can bind so strongly to untreated silica that standard eluents cannot displace them.[4][8]
-
Insufficient Eluent Strength: The mobile phase is not polar enough to move the highly polar benzimidazole derivative off the baseline. Even with a base additive, if the overall polarity is too low, the compound will not elute.
Recommended Solutions:
-
Flush with a Highly Polar, Basic System: To recover your compound from the column, switch to a much stronger eluent.
-
Action: Prepare a solvent system of 5-10% ammonium hydroxide in methanol and flush the column with this mixture.[9] Another option is a gradient up to 10-20% methanol in dichloromethane containing 1-2% TEA or NH₄OH.[3][5][10]
-
Rationale: The high concentration of methanol increases the mobile phase polarity, while the ammonia or TEA effectively displaces the bound amine from the silica surface.
-
-
Pre-treat the Silica Gel: Proactively neutralize the stationary phase before you even load your compound.
-
Action: Before running the column, flush the packed silica gel with one to two column volumes of your chosen eluent that already contains 1-3% triethylamine.[11] Discard this initial solvent wash before loading your sample.[11]
-
Benefit: This "deactivates" the silica, ensuring that your compound encounters a neutralized environment from the very beginning, preventing irreversible binding.[6][11]
-
Workflow for Troubleshooting Low Recovery
This diagram outlines a systematic approach to diagnosing and solving low compound recovery.
Caption: Decision tree for troubleshooting poor compound recovery.
Frequently Asked Questions (FAQs)
Q1: How do I select the initial solvent system for TLC analysis?
For a polar amine like this compound, standard hexane/ethyl acetate systems are often insufficient.[1] A good starting point is a more polar two-component system.[10][12]
-
Recommended Starting Point: Begin with a mixture of Dichloromethane (DCM) and Methanol (MeOH). Try a 95:5 DCM/MeOH ratio.
-
Optimization: If the compound remains at the baseline (Rf = 0), incrementally increase the methanol concentration (e.g., to 90:10). If the compound streaks, add 1% triethylamine (TEA) or ammonium hydroxide to your developing chamber.[5] The ideal TLC will show your desired compound with a retention factor (Rf) of approximately 0.2-0.35.[11][13]
Q2: What are the typical impurities I should be trying to separate?
Impurities will depend on the synthetic route. If synthesizing from an o-phenylenediamine precursor, common impurities can include unreacted starting materials, partially cyclized intermediates, or over-alkylated side products.[14][15] It is crucial to have an analytical technique (like LC-MS) to identify the mass of the major impurities to help guide the purification strategy.
Q3: What is "dry loading" and when should I use it?
Dry loading is a sample application technique used when your crude product has poor solubility in the column's mobile phase.[16]
-
Procedure: Dissolve your crude material in a suitable solvent (e.g., DCM or MeOH), add a small amount of silica gel (or Celite) to the solution, and evaporate the solvent completely to get a free-flowing powder.[16][17] This powder is then carefully added to the top of the packed column.
-
Advantage: This method prevents the precipitation of the compound at the top of the column and ensures it is introduced in a narrow, evenly distributed band, which is critical for achieving good separation.[16]
Q4: Can I reuse an amine-functionalized column?
Yes, amine-bonded phase columns are generally reusable.[7] After a purification run, the column should be flushed thoroughly with a strong solvent like methanol or isopropanol to remove all residual compounds. It can then be re-equilibrated with the desired mobile phase for the next purification.[7]
Data & Protocols
Table 1: Recommended Solvent Systems for Polar Amines
| System No. | Non-Polar Component | Polar Component | Additive (Typical %) | Target Compounds | Reference |
| 1 | Dichloromethane | Methanol | 0.5-2% NH₄OH | Highly polar, basic heterocycles | [3][10][18] |
| 2 | Dichloromethane | Methanol | 1-3% Triethylamine | Acid-sensitive amines | [5][11] |
| 3 | Ethyl Acetate | Hexane | 1-2% Triethylamine | Moderately polar amines | [5] |
| 4 | Chloroform | Methanol | 1-2% Aq. Ammonia | General basic compounds | [4] |
Protocol: Preparation of a Triethylamine-Treated Silica Gel Slurry
This protocol describes how to prepare a neutralized silica gel slurry for column packing, a technique to minimize peak tailing and improve recovery of basic compounds.[4]
Materials:
-
Silica gel (for flash chromatography)
-
Chosen eluent (e.g., 20% Ethyl Acetate in Hexane)
-
Triethylamine (TEA)
-
Beaker or Erlenmeyer flask
-
Glass rod for stirring
Procedure:
-
Calculate Silica Amount: Determine the required amount of silica gel based on the mass of your crude sample (typically a 30:1 to 100:1 ratio of silica:sample by weight).
-
Prepare Modified Eluent: In a fume hood, prepare your starting mobile phase. Add 1-3% v/v of triethylamine to this solvent mixture. For example, for 500 mL of 20% EtOAc/Hexane, add 5-15 mL of TEA.
-
Create Slurry: Place the calculated amount of dry silica gel into a beaker. Slowly pour the triethylamine-containing eluent into the beaker while gently stirring with a glass rod until you have a homogenous, pourable slurry. The consistency should be like thin honey, not a thick paste.
-
Allow Equilibration (Optional but Recommended): Let the slurry stand for 5-10 minutes, stirring occasionally. This allows the triethylamine to interact with and neutralize the acidic sites on the silica gel surface.[19]
-
Pack the Column: Pour the slurry into your chromatography column in a single, continuous motion to avoid air bubbles. Open the stopcock to drain some solvent as you pack to ensure a tight, uniform bed.
-
Finalize Packing: Once the silica has settled, add a thin layer of sand on top to protect the silica bed surface. Drain the excess solvent until the liquid level is just at the top of the sand layer. The column is now neutralized and ready for sample loading.
References
- Column Chromatography Notes. (n.d.). Membrane Solutions.
- Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
- Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry.
- Chromotography with free amines? (2022, September 24). Reddit.
- How To Neutralize Silica Gel? (2025, March 14). Chemistry For Everyone - YouTube.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- When basification of silica gel is required, before using Column chromatography? (2014, November 4). ResearchGate.
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.
- Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry.
- Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Thin Layer Chromatography. (n.d.). University of California, Los Angeles.
- Amine purification. (2011, August 29). Science Forums.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- How do I recover my product from an unsuccessful column? (2018, July 17). Reddit.
- Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2025, March 3). IJCRT.org.
- Efficient Synthesis of 1H-Benzo[3][6]imidazo[1,2-c][5][12]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. (n.d.). PMC - NIH.
- CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison.
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)- methanone and quinoxaline from aromatic aldehyde and o. (n.d.). [Source not provided].
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020, June 10). DTIC.
- Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder.
- Benzimidazole. (n.d.). Wikipedia.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, August 11). Semantic Scholar.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
- Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. (2021, September 20). Organic Syntheses.
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- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. orgsyn.org [orgsyn.org]
- 18. Chromatography [chem.rochester.edu]
- 19. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for (1H-Benzo[d]imidazol-4-yl)methanamine Synthesis
Welcome to the technical support center for the synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in this synthetic process. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare the benzimidazole core structure?
The most common and well-established methods for synthesizing the benzimidazole scaffold involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivatives (like esters or acid chlorides) or an aldehyde.[1][2] The reaction with carboxylic acids is known as the Phillips-Ladenburg reaction, while the condensation with aldehydes is a variation of the Weidenhagen reaction.[2] Modern approaches often employ catalysts to enhance reaction yields and moderate reaction conditions, with a growing emphasis on green chemistry principles.[1][3]
Q2: My reaction yield for the benzimidazole synthesis is consistently low. What are the initial parameters I should investigate?
Low yields are a frequent challenge in benzimidazole synthesis. The primary parameters to optimize are the choice of catalyst and solvent.[1] Reaction temperature and duration are also critical factors. A solvent screen is often a good starting point, as the polarity of the solvent can significantly impact the reaction outcome. For example, polar solvents like methanol and ethanol have been shown to provide high yields in certain catalytic systems.[1] It's important to note that in the absence of a catalyst, conversion rates can be significantly lower, and reaction times much longer.[4]
Q3: How do I select an appropriate catalyst for my synthesis?
Catalyst selection is contingent on the specific substrates and desired reaction conditions (e.g., temperature, solvent). A range of catalysts can be employed, from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride[1] to more complex metal-based catalysts such as cobalt complexes and gold nanoparticles.[1] Lewis acids like Erbium(III) triflate (Er(OTf)₃) are also effective.[1] For researchers focused on sustainable chemistry, heterogeneous catalysts like engineered MgO@DFNS are advantageous due to their ease of recovery and reuse.[1]
Q4: I'm observing the formation of a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity?
Achieving selectivity can be a significant hurdle, particularly when using aldehydes as the carbonyl source. The choice of catalyst and the electronic properties of the aldehyde are crucial in controlling the product distribution. For instance, the use of Er(OTf)₃ as a catalyst with electron-rich aldehydes has been shown to selectively yield 1,2-disubstituted benzimidazoles.[1] Careful optimization of the reaction conditions, including temperature and reaction time, can also influence the selectivity.
Q5: What are the common challenges in the purification of benzimidazole derivatives?
Purification can be complicated by several factors. A common issue is the difficulty in separating the product from the catalyst, especially with homogeneous catalysts. The formation of colored impurities is another frequent problem.[1] Additionally, the product and byproducts may have similar polarities, making chromatographic separation challenging.[1] The use of heterogeneous or recyclable catalysts can simplify the workup process.[1] Using o-phenylenediamine dihydrochloride as a starting material can sometimes mitigate the formation of colored impurities.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound and related benzimidazoles.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | 1. Temperature: Some reactions that show poor yields at room temperature can be significantly improved by heating.[2] Consider a temperature screen to find the optimal condition. Microwave-assisted synthesis can also dramatically reduce reaction times and increase yields.[2] 2. Solvent: Perform a solvent screen with solvents of varying polarities (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[1][5] Chloroform has been identified as a suitable solvent in some ammonium salt-catalyzed reactions.[5] 3. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration.[1] |
| Ineffective Catalyst | 1. Catalyst Choice: The chosen catalyst may not be suitable for your specific substrates. Screen a variety of catalysts, including Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts.[2] 2. Catalyst Loading: The amount of catalyst is critical. Optimize the catalyst loading, as an excess can sometimes lead to decreased selectivity and yield.[2] A reaction without a catalyst may result in very low conversion.[4] |
| Poor Starting Material Quality | 1. Purity Check: Ensure the purity of the o-phenylenediamine and the aldehyde or carboxylic acid. Impurities can lead to side reactions and the formation of colored byproducts.[2] |
| Atmosphere | 1. Reaction Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere to prevent unwanted side reactions. |
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Side Reactions | 1. Reaction Conditions: Adjusting the temperature and reaction time can minimize the formation of byproducts. 2. Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant can lead to the formation of undesired products. |
| Lack of Selectivity | 1. Catalyst Selection: As mentioned in the FAQs, the choice of catalyst can greatly influence selectivity, especially with aldehydes.[1] 2. Substrate Electronics: The electronic nature of the substituents on the aldehyde or carboxylic acid can affect the reaction pathway. |
Problem 3: Difficult Product Purification
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Catalyst Removal | 1. Heterogeneous Catalysts: Employ a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS) that can be easily filtered off after the reaction.[1] |
| Colored Impurities | 1. Starting Material: Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[6] |
| Similar Polarity of Products | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation. 2. Recrystallization: Attempt recrystallization from various solvent systems to purify the product. |
Experimental Workflow & Protocols
General Synthetic Workflow
Caption: General workflow for benzimidazole synthesis.
Protocol 1: Ammonium Chloride Catalyzed Synthesis of 2-Arylbenzimidazoles
This protocol is adapted from a procedure demonstrating the use of ammonium chloride as an efficient and environmentally benign catalyst.[5]
Materials:
-
o-phenylenediamine
-
Substituted Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Chloroform (CHCl₃)
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).[5]
-
Add the desired benzaldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis using a Heterogeneous MgO@DFNS Catalyst
This protocol highlights a green chemistry approach using a reusable heterogeneous catalyst.[4]
Materials:
-
o-phenylenediamine (OPDA)
-
Benzaldehyde
-
10 wt% MgO@DFNS catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).[1]
-
Stir the mixture at room temperature for 4 hours.[1]
-
Monitor the reaction using TLC.
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.[1]
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product as necessary.
Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting low-yield reactions.
References
- BenchChem. (2025). optimization of reaction conditions for benzimidazole synthesis. BenchChem.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC - NIH.
- BenchChem. (2025). Improving the reaction conditions for benzimidazole synthesis. BenchChem.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023, November 1). RSC Publishing.
- Optimization of the reaction conditions a. (n.d.). ResearchGate.
- Cernătescu, C., Cloșcă, M. C., & Cobzaru, C. (n.d.). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. BIP-CIC.
- synthesis of (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE. (n.d.). chemicalbook.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC.
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. (2025, August 6).
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (n.d.). ResearchGate.
- Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. (n.d.). PMC.
- Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. (n.d.). SciSpace.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023, June 19).
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH.
- Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. (2021, September 20). Organic Syntheses.
- Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. (2025, February 2).
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry.
- Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (n.d.). NIH.
- BenchChem. (n.d.). An In-depth Technical Guide on N-(1H-Benzo[d]imidazol-4-yl)formamide: Discovery and Synthesis. BenchChem.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). PubMed Central.
- BenchChem. (n.d.). Application Note: Synthesis of N-(1H-Benzo[d]imidazol-4-yl)formamide. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Poor Solubility of (1H-Benzo[d]imidazol-4-yl)methanamine in Organic Solvents
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of (1H-Benzo[d]imidazol-4-yl)methanamine and related benzimidazole derivatives in organic solvents. Our goal is to equip you with the scientific rationale and practical protocols to overcome these solubility hurdles, ensuring the smooth progression of your research and development efforts.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, but its inherent aromaticity and potential for hydrogen bonding often lead to challenging solubility profiles.[1] This guide will walk you through a systematic approach to resolving these issues, from simple solvent screening to more advanced formulation techniques.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to dissolve this compound in common organic solvents like dichloromethane (DCM) and ethyl acetate for my reaction. What should be my first step?
A1: The initial approach should focus on understanding the compound's polarity and employing a wider range of solvents. This compound possesses both a polar benzimidazole ring system and a primary amine, making its solubility highly dependent on the solvent's properties.
-
Initial Troubleshooting: Start by attempting to dissolve a small amount of your compound in a variety of solvents with differing polarities. A recommended starting panel includes:
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)
-
Ethereal Solvents: Tetrahydrofuran (THF), 1,4-Dioxane
-
-
Rationale: The primary amine and the N-H protons on the imidazole ring are capable of hydrogen bonding.[2] Protic solvents can engage in hydrogen bonding, which can facilitate solvation. Aprotic polar solvents, with their large dipole moments, are effective at solvating polar molecules.
Q2: I've had some success with DMSO, but my compound precipitates when I add it to my reaction mixture, which is in a less polar solvent. How can I avoid this "solvent shock"?
A2: This phenomenon, known as "solvent shock," is a common issue when a concentrated stock solution in a strong solvent like DMSO is rapidly diluted into a less polar medium.[3]
-
Recommended Action: Employ a stepwise dilution or use an intermediate co-solvent. Instead of adding the DMSO stock directly, try diluting it first into a solvent that is miscible with both DMSO and your final reaction solvent.[3][4] For example, if your reaction is in THF, you could try diluting the DMSO stock in a small volume of isopropanol or acetonitrile before adding it to the main reaction vessel.
Q3: Can I use heat to improve the solubility of my compound?
A3: Yes, gently heating the solvent can often increase the solubility of a compound. However, this should be done with caution.
-
Protocol:
-
Suspend your compound in the desired solvent.
-
Warm the mixture gently (e.g., to 40-50°C) with stirring.
-
Observe for dissolution.
-
-
Caution: Be aware of the thermal stability of this compound. Prolonged heating at high temperatures could lead to degradation. Always monitor for color changes or the appearance of new spots on a TLC plate as indicators of decomposition.
Q4: Would adjusting the pH of my solution help with solubility in organic solvents?
A4: While pH is a critical factor for aqueous solubility, its direct impact in purely organic, aprotic solvents is minimal.[5] However, if your organic solvent has some water content, or if you are performing an extraction, pH can be a powerful tool. The amine group in this compound is basic and can be protonated to form a salt.[6][7]
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Screening
A systematic approach to solvent screening is the foundation for resolving solubility issues. The goal is to identify a single solvent or a co-solvent system that provides the desired solubility without negatively impacting your downstream application.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Weigh 1-2 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the panel suggested in FAQ Q1.
-
Observation: Vortex each vial for 30-60 seconds and visually assess solubility at room temperature.
-
Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.
-
Data Recording: Record the approximate solubility in mg/mL for each solvent.
Data Presentation: Solubility Screening Results (Illustrative)
| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25°C |
| Dichloromethane | 3.1 | 9.1 | < 1 |
| Ethyl Acetate | 4.4 | 6.0 | < 1 |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | ~2 |
| Acetonitrile (ACN) | 5.8 | 37.5 | ~5 |
| Isopropanol | 3.9 | 19.9 | ~8 |
| Methanol | 5.1 | 32.7 | ~15 |
| Dimethylformamide (DMF) | 6.4 | 36.7 | > 50 |
| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | > 100 |
Note: The values presented are for illustrative purposes and should be determined experimentally.
Guide 2: Leveraging pH and Salt Formation for Improved Solubility
For amine-containing compounds like this compound, conversion to a salt form can dramatically increase solubility in polar, and particularly aqueous, media.[6][7][8] This is a widely used strategy in the pharmaceutical industry to improve the bioavailability of drug candidates.[8][9]
The Underlying Principle: Ionization Increases Polarity
The basic nitrogen atoms in the molecule can accept a proton (H+) from an acid to form a positively charged ammonium salt.[6] This charged species is significantly more polar than the neutral "free base" and will, therefore, be more soluble in polar solvents.
dot
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Video: Extraction: Effects of pH [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Degradation pathways of (1H-Benzo[d]imidazol-4-yl)methanamine and storage conditions
Technical Support Center: (1H-Benzo[d]imidazol-4-yl)methanamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers and drug development professionals. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and integrity of this compound throughout your experiments.
I. Compound Overview and Stability Profile
This compound is a heterocyclic compound featuring a benzimidazole core with a methanamine substituent. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3] However, the primary amine and the imidazole ring system also present specific stability challenges that must be carefully managed.
Key Structural Features and Stability Concerns:
-
Primary Amine Group: This group is susceptible to oxidation and can react with various electrophiles. Amines are also known to be hygroscopic, meaning they can absorb moisture from the air, which may lead to degradation.[4]
-
Benzimidazole Core: While generally stable, the imidazole ring can be susceptible to oxidative cleavage under harsh conditions.[5] Benzimidazole derivatives can also be sensitive to light (photodegradation).[5]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6] For optimal preservation, we recommend the following conditions:
-
Temperature: Store at 2-8°C. For long-term storage, -20°C is advisable.[5]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[7]
-
Light: Protect from light by using an amber-colored vial or by storing the container in a dark place.[5][7]
-
Moisture: The compound is hygroscopic.[4] Store in a desiccator or a controlled low-humidity environment.
Q2: How should I prepare and store solutions of this compound?
A2: Due to the potential for degradation in solution, it is highly recommended to prepare solutions fresh for each experiment.[7] If short-term storage is unavoidable:
-
Solvent Choice: Use high-purity, anhydrous solvents. If using aqueous buffers, ensure they are sterile and de-gassed.
-
Storage Conditions: Store solutions at 2-8°C or frozen at -20°C.[7] Aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles.[7] Protect from light.
Q3: What are the primary degradation pathways I should be aware of?
A3: Based on the chemistry of benzimidazole and primary amines, the most probable degradation pathways are oxidation and photodegradation. Hydrolysis could also be a factor, particularly at non-neutral pH.[5]
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, aldehydes, or other related impurities. The benzimidazole ring itself can also undergo oxidative cleavage under certain conditions.
-
Photodegradation: Exposure to UV or even ambient light can trigger degradation, leading to a complex mixture of photoproducts.[5]
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential Degradation Pathways for this compound.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound in experimental settings.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or poor analytical results (e.g., HPLC peak tailing, extraneous peaks). | 1. Compound degradation. 2. Contaminated mobile phase or solvent. 3. Column degradation. | 1. Prepare fresh solutions from solid material. 2. Use fresh, high-purity mobile phase and solvents. 3. Flush the column or replace it if necessary. |
| Loss of biological activity or reduced potency in assays. | 1. Degradation of the compound in the assay medium. 2. Adsorption to plasticware. | 1. Prepare fresh dilutions immediately before use. 2. Consider using low-adsorption plasticware or glass vials. |
| Appearance of color in a previously colorless solution. | 1. Oxidation of the compound. 2. Contamination. | 1. Discard the solution and prepare a fresh one. Ensure proper inert atmosphere handling. 2. Investigate potential sources of contamination in your workflow.[8] |
| Unexpected peaks in mass spectrometry analysis. | 1. Formation of degradation products. 2. Adduct formation with mobile phase components. | 1. Perform a forced degradation study to identify potential degradation products.[5][9][10] 2. Review mobile phase composition and consider alternative modifiers. |
IV. Experimental Protocols
To proactively identify stability issues, a forced degradation study is an invaluable tool.[9][10] This involves intentionally subjecting the compound to stress conditions to understand its degradation profile.
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and establish the intrinsic stability of this compound.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 8 hours.
-
At intervals (e.g., 0, 2, 4, 8 hours), take an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[5]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At intervals, take an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[5]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At intervals, take an aliquot and dilute for HPLC analysis.[5]
-
-
Thermal Degradation:
-
Store the solid compound and a solution at an elevated temperature (e.g., 80°C) for 48 hours.
-
Analyze samples at different time points.[5]
-
-
Photostability:
-
Expose the solid compound and a solution to a controlled light source (as per ICH Q1B guidelines).
-
Keep a control sample in the dark.
-
Analyze both samples at specified time points.[5]
-
Workflow Diagram:
Caption: Workflow for a Forced Degradation Study.
V. Analytical Considerations
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for monitoring the stability of benzimidazole derivatives.[5] For definitive identification of degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is recommended.[5]
Typical HPLC Troubleshooting:
| Symptom | Possible Cause | Action |
| Ghost Peaks | Contamination in the injection system or mobile phase. | Flush the system with a strong solvent. |
| Baseline Drift | Temperature fluctuations, non-equilibrated column. | Allow the system to equilibrate fully. Use a column oven. |
| Split Peaks | Partially blocked frit or column void. | Replace the frit or column. |
For a comprehensive guide on HPLC troubleshooting, refer to established resources from equipment manufacturers.
VI. References
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. (2016-12-14). Available from: [Link]
-
Strategies for dealing with reactive intermediates in drug discovery and development. PubMed. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]
-
Forced Degradation – A Review. (2022-11-30). Available from: [Link]
-
Results of forced degradation studies. ResearchGate. Available from: [Link]
-
Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Organic Syntheses. (2021-09-20). Available from: [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. Available from: [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. Available from: [Link]
-
A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity. Available from: [Link]
-
A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. (2023-08-17). Available from: [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Available from: [Link]
-
Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. MDPI. Available from: [Link]
-
(1H-Benzo[D]imidazol-5-YL)methanamine. PubChem. Available from: [Link]
-
CAS 64574-23-8 | this compound dihydrochloride. Available from: [Link]
-
Dual Pathways, One Framework: Theoretical Insights into the Benzimidazole × Benzodiazepine Crossroads from o‑Phenylenediamine and 2‑Cyanoacrylate Derivatives. NIH. Available from: [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available from: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023-11-09). Available from: [Link]
-
Amines and Heterocycles. (2018-11-16). Available from: [Link]
-
Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. PubMed. Available from: [Link]
-
Heterocyclic amine. Wikipedia. Available from: [Link]
-
Troubleshooting Contamination Issues in Pharmaceuticals. YouTube. (2025-04-05). Available from: [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. Available from: [Link]
-
2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed. (2023-03-15). Available from: [Link]
Sources
- 1. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
- 2. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity [ouci.dntb.gov.ua]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the characterization of (1H-Benzo[d]imidazol-4-yl)methanamine
Technical Support Center: (1H-Benzo[d]imidazol-4-yl)methanamine Characterization
Welcome to the dedicated support center for the analytical characterization of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this compound. Here, we address common and complex challenges encountered during synthesis, purification, and analysis, providing field-proven insights and robust troubleshooting protocols.
Our approach is built on a deep understanding of the unique chemical nature of this molecule: a primary amine susceptible to degradation and a benzimidazole core with distinct analytical behaviors. This guide will equip you with the expertise to anticipate and resolve experimental hurdles, ensuring the integrity and accuracy of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered when working with this compound.
Sample Handling and Stability
Q1: My sample of this compound is showing a yellow to brown discoloration over time. Is it degrading?
A1: Yes, discoloration is a common indicator of degradation for primary aromatic amines. These compounds are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.[1][2] To ensure the stability of your sample, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen), in an amber vial to protect it from light, and at a reduced temperature, preferably below 4°C.[3] For long-term storage, -20°C or lower is recommended.[1]
Q2: I'm having trouble dissolving the compound for my experiments. What are the recommended solvents?
A2: Due to the polar primary amine and the benzimidazole ring, this compound exhibits moderate to good solubility in polar protic solvents like methanol, ethanol, and DMSO. It has limited solubility in less polar solvents such as dichloromethane and ethyl acetate, and is generally insoluble in non-polar solvents like hexanes. For aqueous solutions, the solubility is pH-dependent. As a basic compound, it will be more soluble in acidic aqueous solutions (e.g., dilute HCl) due to the formation of the corresponding ammonium salt.
| Solvent | Solubility | Notes |
| DMSO | High | Recommended for NMR and stock solutions. |
| Methanol | Good | Suitable for HPLC mobile phase and sample prep. |
| Water | Poor (pH 7) | Solubility increases significantly at pH < 5. |
| Acetonitrile | Moderate | Can be used in HPLC mobile phases. |
| Dichloromethane | Low | Not ideal for creating concentrated solutions. |
Chromatography (HPLC/UPLC)
Q3: I am observing significant peak tailing for my compound during reverse-phase HPLC analysis. How can I improve the peak shape?
A3: Peak tailing for basic compounds like this is a classic issue in reverse-phase chromatography. It is primarily caused by strong, secondary ionic interactions between the protonated amine group and residual, deprotonated silanol groups on the silica-based column packing.[4][5]
Here are several strategies to mitigate this:
-
Use a Low-pH Mobile Phase: Operating at a pH between 2.5 and 3.5 (e.g., using 0.1% formic acid or trifluoroacetic acid) will ensure that the residual silanol groups are protonated and neutral, minimizing the secondary interactions.[5]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into your mobile phase can help to saturate the active silanol sites.
-
Select an Appropriate Column: Modern, end-capped columns or those with a hybrid particle technology are designed to have fewer accessible silanol groups and are more suitable for analyzing basic compounds.
-
Increase Ionic Strength: A higher buffer concentration in the mobile phase can also help to shield the ionic interactions causing the tailing.
Q4: My retention times are drifting between injections. What could be the cause?
A4: Retention time variability can stem from several sources.[6][7] First, ensure your HPLC system is properly equilibrated, especially after changing mobile phases. Insufficient equilibration is a common cause of drifting retention times.[5] Also, check for leaks in the system and ensure the pump is delivering a consistent flow rate.[5] The stability of the mobile phase itself can be a factor; for instance, if you are using a volatile component like TEA, its concentration may change over time due to evaporation.[7]
Spectroscopy (NMR & MS)
Q5: In my ¹H NMR spectrum, the amine (-NH₂) and imidazole (-NH) protons are either very broad or not visible at all. Why is this happening?
A5: This is a common phenomenon for protons attached to nitrogen atoms. The broadening or disappearance of these signals is due to a combination of factors: rapid chemical exchange with residual water in the NMR solvent and quadrupolar broadening from the nitrogen-14 nucleus.[8][9] To better resolve these peaks, you can try acquiring the spectrum in a scrupulously dry solvent (e.g., freshly opened DMSO-d₆) or at a lower temperature to slow down the exchange rate. Adding a drop of D₂O will cause the exchangeable protons to be replaced with deuterium, confirming their identity by making the signals disappear.
Q6: I am getting a complex fragmentation pattern in my mass spectrometry analysis. What are the expected major fragments for this molecule?
A6: For this compound (molecular weight approx. 147.18 g/mol ), under electron impact (EI) or electrospray ionization (ESI) with in-source fragmentation, you can expect characteristic fragmentation pathways.[10] The molecular ion (M+) peak should be observed at m/z 147. The most likely fragmentation is the benzylic cleavage, resulting in the loss of the amino group (-NH₂) as a neutral radical, leading to a prominent fragment at m/z 131. Further fragmentation of the benzimidazole ring can occur, often involving the loss of HCN.[11]
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step protocols for resolving more complex analytical challenges.
Guide 1: Resolving Complex Impurity Profiles in HPLC
Scenario: Your HPLC analysis shows multiple small, poorly resolved peaks alongside your main product peak, making accurate quantification difficult.
Objective: To develop a robust HPLC method that can separate the main compound from potential synthesis-related impurities and degradation products.
Workflow Diagram:
Caption: HPLC method development workflow for impurity profiling.
Detailed Protocol:
-
Initial Assessment & System Suitability:
-
Sample Prep: Dissolve the sample in the initial mobile phase composition to avoid solvent mismatch effects that can distort peak shape.[12]
-
Standard Injection: Inject a known concentration of a reference standard to establish a baseline for retention time and peak area.
-
-
Step 1: Mobile Phase pH Optimization:
-
Rationale: The ionization state of your analyte and any basic or acidic impurities is highly dependent on pH. Modifying the pH can drastically alter selectivity.
-
Procedure: Prepare two mobile phases.
-
Aqueous (A): Water with 0.1% Formic Acid (pH ~2.7)
-
Organic (B): Acetonitrile with 0.1% Formic Acid
-
-
Execution: Start with an isocratic elution (e.g., 80% A / 20% B) and observe the changes in peak separation compared to your original method.
-
-
Step 2: Implement Gradient Elution:
-
Rationale: A gradient is essential for resolving compounds with a wide range of polarities, which is common in impurity profiles.
-
Procedure: Design a linear gradient from 5% to 95% Acetonitrile over 15-20 minutes. This will elute highly polar impurities early and more non-polar impurities later.
-
Evaluation: Look for the emergence of new, well-resolved peaks. Note the approximate organic solvent percentage at which each impurity elutes. This information can be used to optimize the gradient slope.
-
-
Step 3: Evaluate Alternative Column Chemistries:
-
Rationale: If co-elution persists, the stationary phase may not be providing sufficient selectivity. Benzimidazoles, being aromatic and containing π-electrons, can exhibit different interactions with alternative stationary phases.
-
Procedure: Switch from a standard C18 column to a Phenyl-Hexyl or a Biphenyl column. These phases offer π-π interactions which can provide a different selectivity for aromatic compounds.
-
Execution: Run the optimized gradient from Step 2 on the new column and compare the chromatograms.
-
-
Finalization:
-
Once adequate separation is achieved, perform validation checks for robustness by making small, deliberate changes to pH, gradient slope, and temperature to ensure the method is reliable.[6]
-
Guide 2: Accurate Mass Determination and Structure Confirmation by MS and NMR
Scenario: You have an isolated sample, but you need to unequivocally confirm its identity as this compound and rule out structural isomers (e.g., the 2-, 5-, or 7-substituted isomers).
Objective: To use a combination of High-Resolution Mass Spectrometry (HRMS) and 2D NMR to confirm the exact mass and connectivity of the molecule.
Experimental Workflow for Structural Confirmation:
Caption: Integrated workflow for structural elucidation.
Detailed Protocol:
-
HRMS Analysis:
-
Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
-
Procedure: Prepare a dilute solution of your compound in methanol with 0.1% formic acid. Infuse the sample directly into the mass spectrometer.
-
Expected Result: An exact mass measurement for the protonated molecule [M+H]⁺. For C₈H₉N₃, the theoretical exact mass is 147.0796.[10] Your experimental value should be within 5 ppm of this theoretical value to confidently assign the elemental formula.
-
-
¹H and ¹³C NMR Analysis:
-
Solvent: DMSO-d₆ is recommended as it can help resolve the NH protons.
-
¹H NMR: You should observe signals for the three aromatic protons on the benzene ring, a singlet for the CH₂ group, and a signal for the C2-H of the imidazole ring. The coupling pattern of the aromatic protons is key to determining the substitution pattern.
-
¹³C NMR with DEPT-135: This will confirm the number of carbon environments and distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
-
2D NMR for Connectivity - The Decisive Step:
-
COSY (Correlation Spectroscopy): This experiment will show the coupling between adjacent aromatic protons, allowing you to trace the connectivity of the benzene ring spin system. For the 4-substituted isomer, you would expect to see a characteristic coupling pattern for a 1,2,3-trisubstituted benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal with the carbon it is directly attached to. This is crucial for assigning the carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this problem. It reveals correlations between protons and carbons that are 2-3 bonds away. To confirm the 4-substituted pattern, look for a correlation from the CH₂ protons to the C4 and C5 carbons of the benzimidazole ring. This specific correlation is only possible for the 4-substituted isomer and definitively rules out the others.
-
By systematically applying this integrated analytical approach, you can overcome the inherent challenges in characterizing this compound, ensuring the structural integrity of your compound and the reliability of your downstream research.
References
- Huyghebaert, A., et al. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.
- Yaseen, M., et al. (2019). Synthesis, characterization and biological evaluation of novel benzimidazole derivatives. Journal of Biomolecular Structure and Dynamics, 37(14), 3741-3754. [Link]
- Choudhary, K., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(8), 134-143. [Link]
- Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Current Pharmaceutical Biotechnology, 25. [Link]
- Meti, M. D., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Pharmaceuticals, 16(12), 1738. [Link]
- Ibrahim, H., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 67-78. [Link]
- Verma, P., et al. (2025). Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 16(2). [Link]
- Hoppe, M., et al. (2021). Examining primary aromatic amines’ stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 38(10), 1797-1810. [Link]
- Ahlin, K., et al. (2005). A process for the optical purification of benzimidazole derivatives.
- Lawesson, S. O., et al. (1969). Mass spectral behavior of 5(6)-substituted benzimidazoles. The Journal of Organic Chemistry, 34(8), 2510-2514. [Link]
- Eke, Z., et al. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Chemistry, 461, 139978. [Link]
- Ibrahim, H., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 67-78. [Link]
- Cooks, R. G., et al. (2019). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science, 10(3), 896-900. [Link]
- Marvel, C. S., & Iloff, P. M. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- Valentin, L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 3991. [Link]
- Wagner, E. C., & Millett, W. H. (1949). Benzimidazole. Organic Syntheses, 29, 12. [Link]
- Valentin, L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 3991. [Link]
- Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies, Inc.[Link]
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- National Center for Biotechnology Information. (n.d.). (1H-Benzo[D]imidazol-5-YL)methanamine.
- National Center for Biotechnology Information. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride.
- Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Regis Technologies, Inc.[Link]
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
- MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Duc, D. X., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34695-34725. [Link]
- Pace, G., et al. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2021(4), M1296. [Link]
- Genc, R., et al. (2015). 1H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated...
- Monti, G. A., et al. (2014). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 79(18), 8599-8607. [Link]
- Grisel, R. J. H., et al. (2014). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L...
- Banci, L., et al. (1986). Assignment of imidazole resonances from two-dimensional proton NMR spectra of bovine Cu,Zn superoxide dismutase. FEBS Letters, 196(2), 213-217. [Link]
Sources
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- 2. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
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- 8. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | MDPI [mdpi.com]
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Technical Support Center: Scaling Up (1H-Benzo[d]imidazol-4-yl)methanamine Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and drug development professionals on the challenges and solutions associated with scaling up the synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine from the laboratory bench to a pilot plant. The content is structured in a practical question-and-answer format to address specific issues encountered during process development and scale-up.
Part 1: Synthetic Pathway & Scale-Up Overview
The selected synthetic route for the production of this compound is a robust two-step process. It begins with the cyclization of 2,3-diaminobenzonitrile to form the benzimidazole core, followed by the catalytic reduction of the nitrile group to the target primary amine. This pathway is chosen for its use of readily available starting materials and its amenability to scale-up, avoiding harsh reagents often used in lab-scale syntheses.
Caption: High-level workflow for the two-step synthesis of this compound.
Part 2: Troubleshooting and FAQ
This section addresses common problems encountered during the synthesis and scale-up process.
Step 1: Cyclization to form 4-Cyano-1H-benzo[d]imidazole
Q1: My cyclization reaction yield is low and inconsistent upon scale-up. What are the likely causes?
Low yields in Phillips-Ladenburg type condensations often stem from issues with starting material quality, reaction conditions, or inefficient workup.[1]
-
Starting Material Purity: The o-phenylenediamine starting material (2,3-diaminobenzonitrile) is highly susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities that complicate purification and reduce yield.[2] Always use the highest purity starting material available and consider an inert atmosphere for storage and handling.
-
Reaction Conditions: While these reactions can proceed at elevated temperatures, prolonged heating or excessive temperatures can cause degradation.[3] On a pilot scale, ensure your reactor's heat transfer is efficient to maintain a consistent internal temperature. Uneven heating can create hot spots, leading to byproduct formation.
-
Incomplete Reaction: Monitor the reaction using in-process controls (IPCs) like HPLC or TLC to ensure full consumption of the starting diamine.[2] If the reaction stalls, it could indicate insufficient acid or deactivation of the starting material.
-
Workup Losses: The product, 4-cyano-1H-benzo[d]imidazole, has amphoteric properties. During the neutralization step after the acidic condensation, precise pH control is critical. Overshooting the pH can cause the product to redissolve. A slow, controlled addition of base with vigilant pH monitoring is essential for maximizing precipitation and recovery.
Q2: The reaction mixture has turned dark brown/black, and I'm isolating a tar-like substance. How can this be prevented?
This is a classic sign of o-phenylenediamine oxidation.
-
Inert Atmosphere: The most effective preventative measure is to run the reaction under a nitrogen or argon blanket.[2] On a pilot scale, this involves purging the reactor with an inert gas before charging reagents and maintaining a positive pressure throughout the reaction.
-
Degassed Reagents: Use solvents and reagents that have been degassed to remove dissolved oxygen.
-
Temperature Control: Oxidation is often accelerated by high temperatures. Avoid overheating and ensure the reaction is cooled promptly once complete.
Q3: We are considering alternatives to formic acid for the pilot plant. What are the pros and cons?
While formic acid is effective, handling large quantities of a corrosive acid can be a challenge.[3]
-
Polyphosphoric Acid (PPA): PPA is an excellent dehydrating and condensing agent for this reaction.[4][5]
-
Pros: Often gives high yields and clean reactions.
-
Cons: Highly viscous, making it difficult to stir and transfer at scale. The workup requires quenching a large, hot, viscous mass into water, which is a highly exothermic and potentially hazardous operation that must be carefully engineered.
-
-
Microwave-Assisted Synthesis: This method can dramatically reduce reaction times and increase yields.[1][6]
-
Pros: Very rapid, often higher yields.
-
Cons: Scaling microwave reactors beyond the kilogram scale is technologically challenging and expensive. It is more suited for lab or small-scale cGMP production.
-
-
Recommendation: For pilot-scale, sticking with formic acid while implementing appropriate material handling protocols (e.g., using a scrubber for vapors, ensuring proper PPE) is often the most pragmatic approach.
Step 2: Reduction of 4-Cyano-1H-benzo[d]imidazole
Q4: Which reduction method for the nitrile is most suitable for a pilot plant environment?
The choice of reducing agent is one of the most critical decisions for scale-up. Lab reagents like lithium aluminum hydride (LiAlH₄) are generally unsuitable for pilot plants due to safety, cost, and difficult workup.
| Reduction Method | Pros | Cons | Scale-Up Suitability |
| LiAlH₄ | High reactivity, effective | Highly pyrophoric, violent reaction with water, difficult workup, expensive | Poor |
| Borane (BH₃-THF) | High selectivity for nitriles | Flammable, requires careful handling of borane reagents, potential for complex workup | Moderate; requires specialized handling |
| Catalytic Hydrogenation (H₂/Catalyst) | Green (water is the only byproduct) , cost-effective at scale, straightforward workup | Requires high-pressure equipment, catalyst can be pyrophoric and sensitive to poisoning, potential for side reactions | Excellent , but requires capital investment in high-pressure reactors and stringent safety protocols |
Recommendation: Catalytic hydrogenation is the industry standard for large-scale nitrile reductions. A common system is Raney Nickel in an ammonia-saturated methanol or ethanol solution. The ammonia helps to suppress the formation of secondary amine impurities.
Q5: My catalytic hydrogenation is sluggish and incomplete. What should I investigate?
This is a frequent issue when scaling up hydrogenations.
Caption: Troubleshooting logic for incomplete catalytic hydrogenation reactions.
-
Catalyst Activity: Raney Nickel is often pyrophoric and can lose activity if improperly handled or stored. Ensure it is charged to the reactor under a solvent blanket to prevent exposure to air. The catalyst-to-substrate ratio (w/w) often needs to be optimized for the specific substrate.
-
Catalyst Poisons: Heterocycles, particularly those containing nitrogen and potential trace impurities like sulfur, can poison the catalyst surface. If you suspect poisoning, pre-treating a solution of your starting material with activated carbon can remove many common poisons.
-
Mass Transfer Limitations: At a large scale, getting hydrogen gas from the headspace into the solution and to the catalyst surface can be the rate-limiting step. Ensure the agitation (stirring) in your reactor is sufficient to create a good vortex and maximize the gas-liquid surface area.
-
Pressure and Temperature: Increasing hydrogen pressure will increase the reaction rate. Gently increasing the temperature can also help, but be cautious, as higher temperatures can also promote side reactions.
Q6: What are the key safety considerations for a pilot-scale hydrogenation?
Safety is paramount when working with hydrogen.
-
Equipment: Use a properly rated and maintained high-pressure reactor (autoclave). Ensure all fittings and seals are leak-tested.
-
Static Electricity: Ensure the reactor and all charging equipment are properly grounded to prevent static discharge, which could ignite a hydrogen-air mixture.
-
Catalyst Handling: Handle pyrophoric catalysts like Raney Ni as a slurry under solvent. Never allow them to dry in the open air. After the reaction, the catalyst must be filtered carefully and kept wet until it can be safely quenched or disposed of.
-
Atmosphere Control: The reactor must be purged of all air with an inert gas (like nitrogen) before introducing hydrogen, and purged again with nitrogen after the reaction is complete before opening.
Purification & Isolation
Q7: The final product, this compound, is difficult to crystallize. What purification strategies are recommended?
As a primary amine with a heterocyclic core, the product is quite polar and basic, which can make crystallization challenging.
-
Salt Formation: The most reliable method for purifying and handling amines is often to form a stable, crystalline salt. Reacting the crude free base with an acid like hydrochloric acid (HCl) or maleic acid in a suitable solvent (e.g., isopropanol, ethanol) will precipitate the corresponding salt. The salt can then be recrystallized to high purity. The free base can be regenerated later if required by neutralizing a solution of the salt.
-
Solvent Selection: For free base crystallization, a polar solvent system is likely needed. Consider solvent systems like methanol/water, ethanol/water, or acetonitrile. An anti-solvent crystallization (dissolving in a good solvent and adding a poor solvent to induce precipitation) may also be effective.
-
Activated Carbon Treatment: If the product is colored, dissolving the crude material in a suitable solvent, adding a small amount of activated carbon (e.g., 1-5% w/w), heating for a short period, and filtering through Celite can effectively remove colored impurities before crystallization.[2][3]
Part 3: Experimental Protocols (Laboratory Scale)
The following protocols provide a baseline for laboratory development. Quantities should be adjusted and optimized during scale-up.
Protocol 1: Synthesis of 4-Cyano-1H-benzo[d]imidazole
-
Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,3-diaminobenzonitrile (10.0 g, 75.1 mmol).
-
Reaction: Add 90% formic acid (38 mL, ~0.9 mol).[3]
-
Heating: Heat the mixture in a water bath at 100°C for 2-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup & Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice (~200 g).
-
Neutralization: Slowly add 10% aqueous sodium hydroxide solution with vigorous stirring until the pH of the mixture is ~7-8. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water (3 x 50 mL), and dry under vacuum at 50°C.
-
Expected Outcome: A light tan or off-white solid. Yields typically range from 85-95%.
Protocol 2: Synthesis of this compound
-
Catalyst Preparation: In a high-pressure autoclave rated for >500 psi, add Raney Nickel (~2.0 g, 50% slurry in water), wash with ethanol (3 x 20 mL), and then with ethanol saturated with ammonia.
-
Reagent Charging: Add a solution of 4-cyano-1H-benzo[d]imidazole (5.0 g, 31.8 mmol) in 100 mL of 7N ammoniacal methanol.
-
Inerting: Seal the reactor. Purge the headspace with nitrogen three times, then purge with hydrogen three times.
-
Reaction: Pressurize the reactor with hydrogen to 400-500 psi. Begin vigorous stirring and heat the internal temperature to 40-50°C. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours.
-
Workup & Isolation: Cool the reactor to room temperature. Vent the hydrogen and purge with nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the pyrophoric Raney Ni catalyst. Wash the catalyst pad with methanol. Caution: Keep the catalyst pad wet at all times.
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified via crystallization from a suitable solvent or through salt formation as described in Q7.
References
- Technical Support Center: Troubleshooting Benzimidazole Synthesis. (2025). Benchchem.
- BENZIMIDAZOLE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE synthesis. Chemicalbook.
- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC, 2(4).
- MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE 99%. (n.d.). Oxford Lab Fine Chem LLP.
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2019). Organic & Biomolecular Chemistry.
- Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]
- Synthesis of N-Heterocycles. Organic Chemistry Portal.
- Ashok, D., et al. (2018). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Asian Journal of Chemistry, 30(9), 2057-2063.
- Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. (2021). Organic Syntheses, 98, 171-193.
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2019).
- Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (n.d.). NIH.
- Sharma, S., et al. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- Synthesis of benzimidazoles in high-temperature water. (2003).
- Improving the reaction conditions for benzimidazole synthesis. (2025). Benchchem.
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- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). NIH.
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- Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1747-S1768.
- Preparation of 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-3-phenyl-4,5-dihydroisoxazol-5-yl)methanol. (2021). Organic Syntheses, 98, 334-353.
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Issues with reproducibility in biological assays with (1H-Benzo[d]imidazol-4-yl)methanamine
Technical Support Center: (1H-Benzo[d]imidazol-4-yl)methanamine
A Guide to Ensuring Reproducibility in Biological Assays
Welcome to the Technical Support Center for researchers utilizing this compound. This guide is designed to provide in-depth troubleshooting assistance and best practices to ensure the reproducibility and reliability of your biological assays. As Senior Application Scientists, we understand that variability can be a significant challenge in drug discovery and basic research. This resource addresses common issues encountered when working with small molecules like this compound, focusing on the root causes of irreproducibility and offering practical, validated solutions.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][2] Derivatives of this compound are explored for various therapeutic applications, such as targeting human topoisomerase I in cancer.[3] Given its importance, ensuring robust and reproducible data in assays involving this compound is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the reproducibility of my assay when using this compound?
A1: The most critical factors can be grouped into three main categories:
-
Compound Integrity and Handling: This includes the purity, solubility, and stability of the this compound stock solutions.[4][5] Issues like compound precipitation can lead to inaccurate concentrations and variable results.[6][7]
-
Assay System Variables: For cell-based assays, this encompasses cell health, passage number, and seeding density.[8][9] For biochemical assays, enzyme activity and reagent stability are key.[10]
-
Experimental Execution: This pertains to pipetting accuracy, incubation times, and environmental controls (temperature, humidity), as well as plate-specific issues like "edge effects".[11][12][13]
Q2: How can I be sure my this compound is fully dissolved and not precipitating in my assay?
A2: Compound precipitation is a common source of error.[6] Many small molecules have low aqueous solubility, and "DMSO shock" during dilution can cause them to crash out of solution.[6] We recommend performing a kinetic solubility assay to determine the maximum soluble concentration in your specific assay buffer.[14] Visually inspect your assay plates under a microscope for precipitates, especially at the highest concentrations.
Q3: My results are varying significantly between plates and on different days. What should I check first?
A3: Inter-plate and inter-day variability often point to inconsistencies in experimental setup.[8] Start by standardizing your protocol meticulously.[8] Key areas to check are:
-
Cell Culture Consistency: Use cells from the same passage number and ensure consistent seeding density.[9]
-
Reagent Preparation: Prepare fresh reagents daily or validate the stability of stored reagents.[15] Use the same lot of critical reagents if possible.[8]
-
Environmental Control: Ensure incubators are maintaining consistent temperature, humidity, and CO2 levels.[11]
-
Standard Operating Procedures (SOPs): A detailed SOP that is followed by all users can significantly reduce operator-dependent differences.[8]
Q4: What is a Z'-factor, and how do I use it to assess my assay quality?
A4: The Z'-factor (Z-prime) is a statistical parameter that quantifies the quality of a high-throughput screening assay.[16][17] It measures the separation between your positive and negative controls, indicating how reliable the assay is for identifying true "hits".[16] The Z'-factor is calculated based on the means and standard deviations of your positive and negative controls.[18][19]
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[17][18][20] |
| 0 to 0.5 | Marginal assay, may require optimization.[17][18] |
| < 0 | Poor assay, not suitable for screening.[18][20] |
An assay with a Z'-factor below 0.5 suggests that the signals from your positive and negative controls are too close or too variable to reliably distinguish active compounds.
Troubleshooting Guide
This section addresses specific problems you might encounter. For each issue, we outline potential causes and provide actionable solutions.
Issue 1: High Variability Between Replicate Wells (High Coefficient of Variation - CV%)
-
Potential Causes:
-
Inaccurate Pipetting: Inconsistent volumes dispensed across wells.
-
Compound Precipitation: The compound is not fully soluble at the tested concentration, leading to heterogeneous distribution.[6]
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate.[8]
-
"Edge Effects": Wells on the perimeter of the plate behave differently due to increased evaporation and temperature gradients.[11][12][21]
-
-
Recommended Solutions:
-
Pipetting Technique:
-
Calibrate pipettes regularly.
-
Use reverse pipetting for viscous solutions.
-
Ensure consistent technique and speed when dispensing liquids.
-
-
Address Compound Solubility:
-
Visually check for precipitation.
-
Reduce the final DMSO concentration in the assay. A final concentration under 1% is recommended for most cell-based assays.[15]
-
Pre-dilute the compound serially in an appropriate buffer rather than adding a small volume of high-concentration DMSO stock directly to the well.
-
-
Improve Cell Seeding:
-
Ensure a single-cell suspension before plating by gently triturating.
-
Mix the cell suspension between plating rows to prevent settling.
-
Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling.[22]
-
-
Mitigate Edge Effects:
-
Avoid using the outer 36 wells of a 96-well plate for experimental samples.[21]
-
Fill the outer wells with sterile water or media to create a humidity buffer.[11]
-
Use specialized plates designed to reduce evaporation, or seal plates with breathable membranes for cell-based assays or foil for biochemical assays.[11][23]
-
-
Issue 2: Poor Assay Window (Low Signal-to-Background or Low Z'-Factor)
-
Potential Causes:
-
Suboptimal Reagent Concentration: Concentrations of enzymes, substrates, or detection reagents may not be optimal.
-
Low Cell Viability or Number: Insufficient healthy cells to generate a robust signal.[8]
-
Incorrect Assay Timing: The signal may not have fully developed or may have already decayed at the time of reading.
-
Compound Interference: this compound may be autofluorescent or interfere with the detection chemistry.
-
-
Recommended Solutions:
-
Assay Optimization:
-
Perform matrix titrations of key reagents (e.g., enzyme and substrate) to find concentrations that yield the best signal window.
-
For cell-based assays, optimize the cell seeding density and incubation time.
-
-
Verify Cell Health:
-
Determine Optimal Read Time:
-
Conduct a time-course experiment to identify the point of maximum signal stability and intensity.
-
-
Run Counter-Screens for Interference:
-
Test the compound in an assay format without the biological target to check for direct effects on the detection reagents. This is a crucial step to eliminate false-positive hits.
-
-
Issue 3: Inconsistent IC50/EC50 Values Across Experiments
-
Potential Causes:
-
Compound Stock Instability: Degradation of this compound in solution due to improper storage or multiple freeze-thaw cycles.[4][24]
-
Variability in Assay Conditions: Minor day-to-day changes in temperature, incubation time, or reagent preparation.[8]
-
Biological System Variability: Changes in cell responsiveness or enzyme activity between batches.[25]
-
-
Recommended Solutions:
-
Proper Compound Management:
-
Implement Strict Quality Control:
-
Run a reference compound with a known IC50 on every plate to monitor assay performance and normalize data.
-
Follow a rigorously defined Standard Operating Procedure (SOP) for all experiments.
-
-
Characterize Biological Reagents:
-
For enzymes, qualify each new batch to ensure consistent specific activity.
-
For cells, establish a cell banking system and use cells with a consistent passage history.
-
-
Key Experimental Protocols & Workflows
Protocol 1: Assessing Assay Robustness with a Z'-Factor Calculation
This protocol outlines the steps to determine the Z'-factor for your assay, a critical measure of its quality and suitability for screening.[16]
-
Plate Layout: Design a plate layout with a sufficient number of control wells. A minimum of 8-16 replicates for each control is recommended for accurate statistics.[16]
-
Negative Control: Wells containing all assay components except the active compound (e.g., vehicle-only, typically DMSO).
-
Positive Control: Wells containing a known inhibitor or activator that produces a maximal effect.
-
-
Execution: Run the assay according to your standard protocol.
-
Data Collection: Measure the signal from all wells.
-
Calculation: Use the following formula to calculate the Z'-factor:
-
Z' = 1 - [ (3 * SD_pos) + (3 * SD_neg) ] / | Mean_pos - Mean_neg |
-
Where:
-
SD_pos = Standard Deviation of the positive control
-
SD_neg = Standard Deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
-
-
-
Interpretation: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[18]
Workflow for Troubleshooting Reproducibility
This workflow provides a logical sequence for diagnosing and resolving reproducibility issues.
Caption: A step-by-step workflow for diagnosing reproducibility issues.
References
- Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
- Preventing edge effect in microplates. Corning Incorporated.
- Z-Factor Calculator. Assay Quality Control.
- Analysis of the Causes and Experimental Optimization Strategies for Edge Effects in 96-Well Plates. Oreate AI Blog.
- Sources of Variability in Cell Based Assays. Mettler Toledo.
- Z-factors. BIT 479/579 High-throughput Discovery.
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening.
- Plate Quality Control. Collaborative Drug Discovery Support.
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Oxford Academic.
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed.
- How to Reduce Cell Culture Variability. Promega Connections.
- Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
- Understanding and managing sources of variability in cell measurements. Insights.bio.
- Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
- Developing and Validating Assays for Small-Molecule Biomarkers. Contract Pharma.
- Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. ResearchGate.
- Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. BioSpace.
- Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. University of Strathclyde.
- Assay Operations: Keeping your Assays Robust and Reproducible. YouTube.
- Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace.
- Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
- HTS Assay Validation. Assay Guidance Manual. NCBI Bookshelf.
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. ResearchGate.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
- Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International.
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH.
- Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed.
- CAS 64574-23-8 | this compound dihydrochloride.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
- (1H-Benzo[D]imidazol-5-YL)methanamine | C8H9N3 | CID 11593548. PubChem.
- (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride | C8H11Cl2N3 | CID 2723957. PubChem.
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Technical Support Center: Catalyst Optimization for (1H-Benzo[d]imidazol-4-yl)methanamine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis, particularly the critical catalytic hydrogenation step. The primary route to this valuable amine intermediate involves the reduction of 1H-benzo[d]imidazole-4-carbonitrile. While seemingly straightforward, this transformation is fraught with challenges, from catalyst selection to controlling selectivity and ensuring reaction completion.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common failures, and provide a logical framework for optimizing your catalyst system to achieve high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent and industrially scalable method is the catalytic hydrogenation of 1H-benzo[d]imidazole-4-carbonitrile.[1] This process uses molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst to reduce the nitrile group (-C≡N) directly to a primary aminomethyl group (-CH₂NH₂).[2] This route is favored for its atom economy and the relatively high availability of the nitrile starting material.[3]
Alternative, less common methods might involve stoichiometric reductants like lithium aluminum hydride (LiAlH₄), but these generate significant waste and can be difficult to handle at scale, making catalytic hydrogenation the preferred green chemistry approach.[2][4]
Q2: Which catalyst should I choose for the hydrogenation of 1H-benzo[d]imidazole-4-carbonitrile?
Catalyst selection is the most critical parameter for this reaction's success, directly influencing reaction rate and, more importantly, selectivity towards the desired primary amine.[1] The primary challenge is preventing the formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amine impurities, which occurs when the newly formed primary amine attacks the reactive imine intermediate.[1]
Here is a comparison of common catalysts:
| Catalyst | Typical Loading | Pressure (H₂) | Temperature | Key Characteristics & Insights |
| Palladium on Carbon (Pd/C) | 5-10 mol%[5] | 1-50 bar | Room Temp - 80°C | Workhorse Catalyst: Often the first choice for general hydrogenations.[6] However, for nitrile reduction, it can sometimes yield mixtures of primary, secondary, and tertiary amines.[3] Its performance is highly substrate-dependent. |
| Raney® Nickel (Ra-Ni) | 10-50% w/w | 3-100 bar | 25-100°C | Cost-Effective & Active: A highly active catalyst, often used industrially.[1] It can be effective for nitrile reduction but may require higher pressures and temperatures. Caution is required as it is pyrophoric.[5] |
| Rhodium on Carbon (Rh/C) | 5-10 mol% | 10-70 bar | 25-80°C | High Selectivity Potential: Rhodium catalysts can offer excellent selectivity for primary amines, especially when reaction parameters like the solvent are carefully chosen.[7] |
| Platinum Dioxide (PtO₂, Adam's cat.) | 5-10 mol% | 1-3 bar | Room Temp | Highly Active: Very active catalyst that often works under mild conditions. However, it can sometimes be too active, leading to over-reduction or side reactions if not carefully controlled. |
| Palladium-activated Raney-Nickel | N/A | N/A | N/A | Specialized System: This combination has been reported to be effective for reducing nitriles in complex molecules, particularly in the presence of sensitive functional groups like Boc-protecting groups.[8][9] |
Expert Recommendation: Start with 10% Pd/C under balloon hydrogen pressure as a screening reaction.[5] If selectivity is poor (i.e., significant secondary amine formation), consider switching to Rhodium on Carbon (Rh/C) or modifying the solvent system.[7]
Q3: How do reaction conditions like solvent, pressure, and temperature impact selectivity?
These parameters are second only to catalyst choice in controlling the reaction outcome.
-
Solvent: The choice of solvent can dramatically alter selectivity. Protic solvents like ethanol or methanol are common.[10] Using an acidic solvent like acetic acid can protonate the primary amine product, rendering it less nucleophilic and thus suppressing the side reaction that forms secondary amines.[10] Some catalyst systems show divergent selectivity based on the solvent; for example, Rh/C can favor secondary amines in cyclohexane but primary amines in acetic acid.[7]
-
Hydrogen Pressure: Insufficient pressure can lead to a slow or stalled reaction.[5] While a hydrogen balloon is often sufficient for easily reducible groups, nitriles can be stubborn.[5] If the reaction is slow, moving to a pressurized vessel (e.g., a Parr shaker) is a standard troubleshooting step.[10]
-
Temperature: Most hydrogenations proceed well at room temperature, but gentle heating (40-80°C) can increase the rate.[5][11] However, excessive heat can promote side reactions and lead to catalyst deactivation or sintering.[5][12]
Q4: What safety precautions are essential when handling hydrogenation catalysts?
Safety is paramount.
-
Pyrophoric Nature: Catalysts like Palladium on Carbon (Pd/C) and especially Raney Nickel are pyrophoric, meaning they can spontaneously ignite upon exposure to air, particularly when dry and loaded with hydrogen.[13]
-
Inert Atmosphere: Always handle the dry catalyst powder under an inert atmosphere (Nitrogen or Argon).[5]
-
Filtration: After the reaction, the catalyst must be filtered carefully. The standard procedure is to filter it through a pad of Celite®. Crucially, the filter cake must be kept wet with solvent at all times during and after filtration to prevent ignition. [5][13]
-
Hydrogen Handling: Hydrogen gas is highly flammable. Ensure the reaction setup is free of leaks and that all oxygen is purged from the vessel with an inert gas before introducing hydrogen.[13]
Troubleshooting Guide
Q1: My reaction is stalled or proceeding very slowly. What should I do?
A slow or incomplete reaction is a common issue. The following flowchart outlines a systematic approach to troubleshooting this problem.
Caption: Troubleshooting flowchart for a slow hydrogenation reaction.
Detailed Explanation:
-
Agitation: In a three-phase reaction (solid catalyst, liquid substrate, gas H₂), vigorous stirring is essential to ensure efficient mass transfer.[5]
-
Catalyst Activity: Catalysts have a finite shelf life and can deactivate if stored improperly. Always rule out catalyst deactivation by using a fresh batch.[10]
-
Catalyst Poisoning: The benzimidazole ring itself can act as a mild catalyst inhibitor. More potent poisons include sulfur compounds, which may be present as impurities in the starting material.[5] If poisoning is suspected, purifying the starting nitrile is recommended.
Q2: I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve selectivity?
This is the most common selectivity challenge in nitrile reductions.[1]
Primary Cause: The desired primary amine product attacks the intermediate imine faster than the imine is hydrogenated to the product.
Solutions:
-
Add an Acid: Incorporating an acid like acetic acid (as a solvent or co-solvent) or adding a stoichiometric amount of HCl can protonate the primary amine product.[14] The resulting ammonium salt is no longer nucleophilic, effectively shutting down the pathway to secondary and tertiary amines.
-
Change the Catalyst: Some catalysts are inherently more selective. Rhodium on carbon (Rh/C) is often reported to provide higher selectivity for primary amines compared to Pd/C in certain systems.[7]
-
Optimize Conditions: Lowering the reaction temperature can sometimes favor the desired hydrogenation pathway over the intermolecular side reaction.
Q3: How do I perform a standard catalytic hydrogenation and workup safely?
The following workflow diagram illustrates a best-practice laboratory procedure for a balloon-pressure hydrogenation.
Caption: Standard experimental workflow for catalytic hydrogenation.
Key Work-up Step: Catalyst Removal The most critical part of the work-up is the safe removal of the catalyst.[5]
-
Purge Thoroughly: Before opening the flask to air, ensure all hydrogen has been replaced with an inert gas like nitrogen.[13]
-
Wet Filtration: Prepare a small plug of Celite® in a filter funnel. Wet it with the reaction solvent. Filter the reaction mixture through this pad. Never allow the catalyst on the Celite® pad to become dry. [5] A dry, hydrogen-saturated catalyst can ignite violently in air.
-
Quenching: The wet catalyst/Celite® mixture should be transferred to a dedicated waste container and submerged in water for safe disposal.
References
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- OUCI. (n.d.). Highly Selective Hydrogenative Conversion of Nitriles into Tertiary, Secondary, and Primary Amines under Flow Reaction Conditions.
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- ResearchGate. (2020). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles.
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- Google Patents. (n.d.). US7291754B2 - Process for the catalytic hydrogenation of a nitrile.
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- Reddit. (2022, January 21). Hydrogenation reaction tips and tricks.
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- YouTube. (2023, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success.
- IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
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- PubMed. (2019, June 14). Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization.
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- RSC Publishing. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives.
- ResearchGate. (n.d.). Optimization of reaction conditions for C-H amination.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Chemguide. (n.d.). Reduction of nitriles.
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- Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines.
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- PMC - NIH. (n.d.). Efficient Synthesis of 1H-Benzo[3][14]imidazo[1,2-c][5][7]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study.
- NIH. (n.d.). 4-(Aryl)-Benzo[3][14]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores.
- New Journal of Chemistry (RSC Publishing). (n.d.). Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts without using any additives.
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- ResearchGate. (2020). 1H-Imidazole-4-carbonitrile.
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- 11. US7291754B2 - Process for the catalytic hydrogenation of a nitrile - Google Patents [patents.google.com]
- 12. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 13. reddit.com [reddit.com]
- 14. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in the synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine
Welcome to the technical support center for the synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent byproduct formation during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, we will explore the causality behind experimental choices to ensure a robust and reproducible synthetic route.
The synthesis of this compound is typically approached in two key stages:
-
Formation of the Benzimidazole Core: This usually involves the cyclization of a substituted o-phenylenediamine derivative to form a stable intermediate, such as 1H-Benzo[d]imidazole-4-carbonitrile.
-
Reduction of the Functional Group: The nitrile (or a related functional group like a carboxylic acid) at the 4-position is then reduced to the desired aminomethyl group.
This guide is structured in a question-and-answer format to directly address specific issues that may arise during each of these critical stages.
Part 1: Troubleshooting the Synthesis of the 1H-Benzo[d]imidazole-4-carbonitrile Intermediate
The formation of the benzimidazole ring is a crucial step that sets the foundation for the final product. The most common route involves the condensation of 3,4-diaminobenzonitrile with an appropriate C1 source, like formic acid.[1][2][3]
Frequently Asked Questions & Troubleshooting
Q1: My reaction mixture turns dark brown/black upon heating, and the final product is highly colored. What is causing this and how can I prevent it?
A1: This is a classic sign of oxidation.[4] o-Phenylenediamine derivatives are susceptible to air oxidation, especially at elevated temperatures, leading to highly colored, polymeric byproducts.[1]
-
Causality: The amino groups of the starting material are electron-rich and can be easily oxidized by atmospheric oxygen, which is enhanced by heat. This can lead to the formation of complex, colored impurities that are often difficult to remove.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Degassed Solvents: If using a solvent, ensure it is thoroughly degassed before use.
-
Purification with Activated Carbon: If you still obtain a colored product, a common and effective purification step is to treat a solution of the crude product with activated carbon, followed by hot filtration.[2] The activated carbon will adsorb many of the colored impurities.
-
Q2: I am seeing a significant amount of unreacted 3,4-diaminobenzonitrile in my crude product, even after extended reaction times. What is happening?
A2: This indicates incomplete cyclization. The condensation reaction to form the benzimidazole ring is an equilibrium process and requires the efficient removal of water to drive it to completion.[5]
-
Causality: The reaction of the diamine with formic acid forms a formamide intermediate, which then needs to cyclize with the elimination of a water molecule. If water is not effectively removed, the reaction can stall or even reverse.
-
Troubleshooting Steps:
-
Dehydrating Conditions: Ensure you are using reaction conditions that favor dehydration. If using formic acid directly, an excess of the acid can act as a dehydrating agent.[1] In other cases, the use of a Dean-Stark apparatus (if the solvent forms an azeotrope with water) or the addition of a dehydrating agent may be necessary.
-
Temperature Optimization: While higher temperatures can promote cyclization, they can also increase byproduct formation. A careful optimization of the reaction temperature is key. Start at a moderate temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.[3]
-
Part 2: Troubleshooting the Reduction of 1H-Benzo[d]imidazole-4-carbonitrile
The final step of converting the nitrile to the primary amine is critical and can be prone to side reactions if not carefully controlled. A common and powerful reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄).[6][7]
Frequently Asked Questions & Troubleshooting
Q3: My yield of the desired this compound is low, and I am isolating a significant amount of what appears to be the starting nitrile. What is going wrong?
A3: This suggests incomplete reduction. The reactivity of LiAlH₄ can be hampered by several factors.
-
Causality: LiAlH₄ reacts violently with protic solvents (like water or alcohols) and even atmospheric moisture.[6] Any contamination will consume the reagent, rendering it unavailable for the reduction of the nitrile. Additionally, the benzimidazole N-H proton is acidic and will react with LiAlH₄, consuming one equivalent of the hydride.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your solvent (typically THF or diethyl ether) is absolutely dry. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone). All glassware should be oven-dried before use.
-
Reagent Stoichiometry: You will need a molar excess of LiAlH₄. At least one equivalent will be consumed by the acidic N-H of the benzimidazole ring, and two more are required for the reduction of the nitrile to the amine. A common practice is to use 2.5-3.0 equivalents of LiAlH₄ to ensure the reaction goes to completion.[7][8]
-
Inverse Addition: For sensitive substrates, consider "inverse addition," where the LiAlH₄ solution is added slowly to the solution of the nitrile. This maintains a low concentration of the reducing agent and can sometimes improve selectivity.[6]
-
Q4: I am observing a byproduct that appears to have lost the aminomethyl group entirely, resulting in unsubstituted benzimidazole. How can I prevent this?
A4: This is likely due to a side reaction known as hydrogenolysis, where the C-N bond of the newly formed benzylamine is cleaved.
-
Causality: While more commonly observed in catalytic hydrogenation, strong reducing agents under harsh conditions can sometimes promote cleavage of benzyl-type C-N bonds.[9] This would result in the formation of an intermediate that, upon workup, would yield the unsubstituted benzimidazole.
-
Troubleshooting Steps:
-
Temperature Control: Perform the reduction at a low temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid excessive heating or prolonged refluxing after the initial reaction.
-
Alternative Reducing Agents: If hydrogenolysis is a persistent problem, consider alternative, milder reducing agents. Catalytic hydrogenation with a suitable catalyst (e.g., Raney Nickel or a specific palladium catalyst) under optimized conditions (pressure, temperature, solvent) might offer better selectivity and avoid this side reaction. However, catalytic hydrogenation can also have its own set of byproducts, so careful optimization is necessary.
-
Q5: The purification of my final product is difficult, and I have a mixture of products that are hard to separate by column chromatography. What strategies can I use?
A5: The basic nature of the product amine can sometimes make chromatography challenging. Purification strategies should leverage the chemical properties of the target molecule.
-
Troubleshooting Steps:
-
Acid-Base Extraction: Utilize the basicity of your product. After the reaction workup, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the hydrochloride salt, leaving many non-basic impurities in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.
-
Crystallization/Salt Formation: The hydrochloride salt of your product may be a crystalline solid. After the acid extraction, you can try to crystallize the salt directly from the aqueous solution or from a suitable solvent system (e.g., isopropanol/ether). This can be a highly effective method of purification.
-
Visualizing the Synthetic Pathway and Byproduct Formation
To better understand the potential pitfalls, the following diagrams illustrate the key transformations and common side reactions.
Caption: Synthetic pathway for the benzimidazole intermediate.
Caption: Reduction of the nitrile to the final amine product.
Experimental Protocols
Protocol 1: Synthesis of 1H-Benzo[d]imidazole-4-carbonitrile
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-diaminobenzonitrile (1.0 eq).
-
Under a nitrogen atmosphere, add 90% formic acid (3.0 eq).[1]
-
Heat the mixture in a water bath at 100 °C for 2 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% triethylamine).
-
After cooling to room temperature, slowly add 10% aqueous sodium hydroxide solution with vigorous stirring until the mixture is alkaline (pH ~8-9).
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.[2]
-
For purification, the crude solid can be recrystallized from boiling water, often with the addition of activated carbon to remove colored impurities.[2]
Protocol 2: Reduction to this compound
Caution: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. Handle with extreme care under an inert atmosphere.[6]
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0 °C in an ice bath and slowly add LiAlH₄ (2.5 eq) in portions.
-
In a separate flame-dried flask, dissolve 1H-Benzo[d]imidazole-4-carbonitrile (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the nitrile to the stirred suspension of LiAlH₄ at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by acid-base extraction or crystallization.
Summary of Key Parameters and Potential Byproducts
| Stage | Key Reaction Parameters | Common Byproducts | Prevention Strategy |
| Ring Formation | Temperature, Atmosphere, Dehydration | Oxidized Polymers, Unreacted Starting Material | Inert atmosphere, activated carbon treatment, ensure anhydrous conditions |
| Nitrile Reduction | Anhydrous Conditions, Reagent Stoichiometry, Temperature | Unreacted Nitrile, Hydrogenolysis Product (Unsubstituted Benzimidazole) | Use dry solvents, excess LiAlH₄, maintain low temperature |
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis. BenchChem.
- Wagner, E. C., & Millett, W. H. (1941). Benzimidazole. Organic Syntheses, 21, 12.
- CUTM Courseware.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3057–3072.
- Slideshare. (n.d.). Synthesis of benzimidazole.
- Sharma, S., et al. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- Murali, B., et al. (2023). Donor–Acceptor–Donor 1H-Benzo[d]imidazole Derivatives as Optical Waveguides.
- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-946.
- Al-Tel, T. H. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 933.
- Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5304.
- University of Oxford. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry.
- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
- Leah4sci. (2016, February 26). LiAlH4 and NaBH4 Carbonyl Reduction Reaction + Mechanism [Video]. YouTube.
- Lennon, D., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Catalysis Science & Technology, 9(9), 2266-2278.
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Validation & Comparative
A Comparative Guide to the Biological Activities of (1H-Benzo[d]imidazol-4-yl)methanamine and Its Positional Isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[2][3][4] The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. This guide provides a comparative analysis of the biological activities of (1H-Benzo[d]imidazol-4-yl)methanamine and its positional isomers, where the aminomethyl group is located at the 2-, 5-, 6-, or 7-position.
The Critical Role of Isomeric Substitution
The position of the aminomethyl group on the benzimidazole ring significantly influences the molecule's steric and electronic properties, which in turn dictates its binding affinity to various biological targets. This structure-activity relationship (SAR) is a cornerstone of rational drug design, and understanding the nuances of isomeric substitution is crucial for developing potent and selective therapeutic agents.[4] This guide will delve into the known biological activities of each isomer, present available experimental data for comparison, and provide standardized protocols for their evaluation.
Comparative Biological Activities
While a direct head-to-head comparative study of all five aminomethylbenzimidazole isomers is not extensively documented in the literature, a compilation of existing data allows for a preliminary assessment of their differential biological activities.
| Isomer | Structure | Known Biological Activities | Key Targets/Mechanisms |
| (1H-Benzo[d]imidazol-2-yl)methanamine) | Anticancer, Antimicrobial, Tyrosine Kinase Inhibition[5][6] | Receptor Tyrosine Kinases (RTKs)[5][7], DNA Gyrase[8][9] | |
| This compound) | Limited data available. Potential for diverse biological activities based on the benzimidazole scaffold. | Not extensively studied. | |
| (1H-Benzo[d]imidazol-5-yl)methanamine) | Enzyme Inhibition, Anticancer[10][11] | Inducible T-cell Kinase (Itk)[10][11] | |
| (1H-Benzo[d]imidazol-6-yl)methanamine) | Limited data available. Potential for diverse biological activities based on the benzimidazole scaffold. | Not extensively studied. | |
| (1H-Benzo[d]imidazol-7-yl)methanamine) | Limited data available. Potential for diverse biological activities based on the benzimidazole scaffold. | Not extensively studied. |
In-Depth Analysis of Isomer-Specific Activities
(1H-Benzo[d]imidazol-2-yl)methanamine (2-AMB)
The 2-substituted benzimidazoles are the most extensively studied among this isomeric series.[4] (1H-Benzo[d]imidazol-2-yl)methanamine and its derivatives have demonstrated significant potential as:
-
Anticancer Agents: These compounds have shown cytotoxic activity against various cancer cell lines.[5][6] Their mechanism of action is often attributed to the inhibition of receptor tyrosine kinases (RTKs) like EGFR and HER2, which are overexpressed in many cancers and play a crucial role in cell proliferation and survival.[5][7] Some derivatives also function as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division.[12][13][14]
-
Antimicrobial Agents: 2-AMB derivatives have been investigated for their antibacterial and antifungal properties.[2] A key mechanism of their antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[8][9]
This compound (4-AMB)
There is a notable scarcity of published research on the specific biological activities of this compound. However, based on the broad bioactivity of the benzimidazole scaffold, it is plausible that this isomer could exhibit a range of pharmacological effects. Further investigation is warranted to elucidate its potential therapeutic applications.
(1H-Benzo[d]imidazol-5-yl)methanamine (5-AMB)
Research on 5-aminomethylbenzimidazole derivatives has highlighted their role as potent and selective enzyme inhibitors.
-
Itk Inhibition: A significant finding is the identification of 5-aminomethyl-1H-benzimidazoles as orally active inhibitors of Inducible T-cell Kinase (Itk).[10][11] Itk is a non-receptor tyrosine kinase that plays a critical role in T-cell signaling. Its inhibition is a promising strategy for the treatment of inflammatory and autoimmune diseases.
(1H-Benzo[d]imidazol-6-yl)methanamine (6-AMB) and (1H-Benzo[d]imidazol-7-yl)methanamine (7-AMB)
Signaling Pathways and Mechanisms of Action
The biological effects of aminomethylbenzimidazole isomers are mediated through their interaction with various cellular signaling pathways.
Kinase Inhibition Pathway
Caption: Generalized pathway for kinase inhibition by benzimidazole derivatives.
Many benzimidazole derivatives, particularly the 2-substituted isomers, function as ATP-competitive inhibitors of protein kinases.[5][7] By occupying the ATP-binding pocket of kinases such as EGFR and VEGFR-2, they prevent the phosphorylation and activation of downstream signaling molecules, thereby inhibiting pathways that lead to cell proliferation and angiogenesis.[8][15][16]
Tubulin Polymerization Inhibition
Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.
Certain benzimidazole derivatives exert their anticancer effects by interfering with the dynamics of microtubules.[12][13][14] They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.[14]
Experimental Protocols
To facilitate further research and comparative analysis, this section provides standardized, step-by-step methodologies for key biological assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the benzimidazole isomers on cancer cell lines.
1. Cell Seeding:
- Culture cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare a series of dilutions of the benzimidazole isomers in the appropriate cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- Incubate for 48 or 72 hours.
3. MTT Addition:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
4. Formazan Solubilization:
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes.
5. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the benzimidazole isomers against bacterial strains.
1. Preparation of Bacterial Inoculum:
- Grow a fresh culture of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
2. Preparation of Compound Dilutions:
- Perform a serial two-fold dilution of each benzimidazole isomer in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
3. Inoculation:
- Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
- Include a growth control (no compound) and a sterility control (no bacteria).
4. Incubation:
- Incubate the plates at 37°C for 18-24 hours.
5. Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Kinase Inhibition Assay (e.g., VEGFR-2 Kinase Assay)
This protocol measures the ability of the benzimidazole isomers to inhibit the activity of a specific kinase.
1. Assay Setup:
- In a 96-well plate, add the kinase buffer, the specific kinase (e.g., recombinant VEGFR-2), and the substrate (a peptide that can be phosphorylated by the kinase).
2. Compound Addition:
- Add the benzimidazole isomers at various concentrations to the wells. Include a vehicle control and a known inhibitor as a positive control (e.g., Sorafenib).
3. Initiation of Reaction:
- Add ATP to initiate the phosphorylation reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
4. Detection of Phosphorylation:
- Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of remaining ATP, or an antibody-based method (e.g., ELISA) that specifically detects the phosphorylated substrate.
5. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Synthesis of Aminomethylbenzimidazole Isomers
The synthesis of aminomethylbenzimidazole isomers typically involves a multi-step process. A general approach is outlined below.
Caption: General synthetic workflow for aminomethylbenzimidazole isomers.
The specific starting materials and reagents will vary depending on the desired position of the aminomethyl group. For instance, the synthesis of this compound would likely start from 3-nitro-1,2-phenylenediamine. The synthesis of the 2-isomer often involves the reaction of o-phenylenediamine with glycine or a protected derivative.[6]
Conclusion and Future Directions
The positional isomers of aminomethylbenzimidazole represent a promising area for drug discovery. The available data, though incomplete, clearly demonstrates that the location of the aminomethyl group has a profound impact on the biological activity profile of the molecule. The 2- and 5-isomers have shown significant potential as anticancer and anti-inflammatory agents, respectively. The dearth of information on the 4-, 6-, and 7-isomers highlights a critical gap in our understanding and presents an opportunity for future research.
Systematic evaluation of all five isomers using the standardized protocols outlined in this guide would provide a comprehensive structure-activity relationship and could lead to the identification of novel lead compounds with enhanced potency and selectivity for a variety of therapeutic targets. Further exploration of their mechanisms of action and in vivo efficacy is essential to translate these promising findings into clinical applications.
References
- Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 7(3), 545-559.
- Çevik, U. A., Çelik, İ., & Kaplancıklı, Z. A. (2024). New benzimidazole‐oxadiazole derivatives as potent VEGFR‐2 inhibitors: Synthesis, anticancer evaluation, and docking study. Drug Development Research.
- Cushman, M., et al. (2008). Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. Journal of Medicinal Chemistry.
- Guedes, R. A., et al. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Bioorganic & Medicinal Chemistry Letters, 130167.
- Hassan, M., et al. (2024). Newly designed 2-(aminomethyl)
- Lages, M., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1326.
- Mdluli, K., et al. (2015).
- Winters, M. P., et al. (2008). 5-Aminomethyl-1H-benzimidazoles as orally active inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 18(20), 5541-5544.
- Yadav, P., & Kumar, R. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.
- Zhang, X., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(8), 4498-4515.
- Acar Çevik, U., et al. (2024). New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. Drug Development Research.
- Chen, J., et al. (2011). Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4569-4573.
- Cikrikci, S., et al. (2020). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms.
- El-Sayed, M. A. A., et al. (2022). Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. Molecular Diversity, 27(3), 1255-1268.
- Gür, M., et al. (2020). Novel benzimidazole derivatives; synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163.
- Kaur, H., et al. (2016). Benzimidazole derivatives as anticancer agents: A review. European Journal of Medicinal Chemistry, 123, 375-401.
- Riether, D., et al. (2009). 5-Aminomethylbenzimidazoles as potent ITK antagonists. Bioorganic & Medicinal Chemistry Letters, 19(6), 1588-1591.
- Romagnoli, R., et al. (2018). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 23(10), 2643.
- Shrivastava, N., et al. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(6), 4109-4120.
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A Comparative Analysis of Synthetic Routes to (1H-Benzo[d]imidazol-4-yl)methanamine: A Guide for Researchers
Introduction
(1H-Benzo[d]imidazol-4-yl)methanamine is a crucial building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest for researchers in pharmaceuticals and materials science. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, supporting data, and a critical evaluation of each pathway to aid researchers in selecting the most suitable method for their specific needs.
The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged scaffold in drug development, known to interact with a wide range of biological targets. The introduction of a methanamine group at the 4-position provides a key handle for further derivatization, allowing for the exploration of vast chemical space in the quest for novel therapeutic agents.
This guide will dissect two primary synthetic strategies:
-
Route A: A multi-step synthesis commencing from the readily available 4-nitro-1,2-phenylenediamine, proceeding through a formamide intermediate.
-
Route B: A more convergent approach starting from the commercially available 1H-benzo[d]imidazole-4-carbonitrile.
Each route will be evaluated based on factors such as the availability and cost of starting materials, number of synthetic steps, overall yield, scalability, and the safety and handling of the reagents involved.
Route A: Synthesis via Formamide Intermediate
This linear synthesis begins with the construction of the benzimidazole ring followed by functional group manipulations to arrive at the target methanamine.
Causality Behind Experimental Choices
The choice of 4-nitro-1,2-phenylenediamine as the starting material is strategic due to its commercial availability and the directing effect of the nitro group. The initial cyclization with formic acid to form the benzimidazole ring is a classic and well-established reaction. The subsequent reduction of the nitro group is a standard transformation, with tin(II) chloride in hydrochloric acid being a common and effective method for this purpose. The formylation of the resulting primary amine serves to protect it and sets the stage for the final reduction to the desired methanamine. While a direct reduction of an amide to an amine is a standard procedure, finding a specific protocol for this substrate proved challenging. Therefore, a plausible final step of acidic hydrolysis of the formamide is proposed, a common method for N-deformylation.
Experimental Protocol
Step 1: Synthesis of 4-nitro-1H-benzo[d]imidazole
In a round-bottom flask, 4-nitro-1,2-phenylenediamine is heated with formic acid. The formic acid serves as both the reactant, providing the C2 carbon of the imidazole ring, and the solvent. The reaction is typically heated to ensure the condensation and cyclization reaction proceeds to completion.
Step 2: Synthesis of 1H-benzo[d]imidazol-4-amine
The 4-nitro-1H-benzo[d]imidazole is dissolved in a suitable solvent like ethanol. A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is then added. The mixture is refluxed for several hours to facilitate the reduction of the nitro group to a primary amine. Following the reaction, the mixture is carefully neutralized with a base, such as sodium bicarbonate, to precipitate the product.
Step 3: Synthesis of N-(1H-benzo[d]imidazol-4-yl)formamide
The 1H-benzo[d]imidazol-4-amine is dissolved in an appropriate solvent, and formic acid is added to formylate the primary amine, yielding the N-(1H-benzo[d]imidazol-4-yl)formamide intermediate. This reaction is typically carried out at room temperature.
Step 4: Synthesis of this compound
The N-(1H-benzo[d]imidazol-4-yl)formamide is subjected to acidic hydrolysis to remove the formyl group. This is a plausible and commonly used method for deprotection of formamides. The formamide is heated in the presence of an acid, such as hydrochloric acid, to yield the desired this compound.
Data Summary: Route A
| Step | Product | Starting Material | Reagents | Typical Yield |
| 1 | 4-nitro-1H-benzo[d]imidazole | 4-nitro-1,2-phenylenediamine | Formic acid | Good to Excellent |
| 2 | 1H-benzo[d]imidazol-4-amine | 4-nitro-1H-benzo[d]imidazole | SnCl2·2H2O, HCl | Good |
| 3 | N-(1H-benzo[d]imidazol-4-yl)formamide | 1H-benzo[d]imidazol-4-amine | Formic acid | High |
| 4 | This compound | N-(1H-benzo[d]imidazol-4-yl)formamide | HCl, Heat | Moderate to Good |
Note: Yields are estimated based on analogous reactions and may vary.
Workflow Diagram: Route A
Caption: Synthetic pathway for Route A.
Route B: Synthesis via Nitrile Reduction
This approach offers a more direct path to the target molecule by leveraging a commercially available advanced intermediate.
Causality Behind Experimental Choices
The selection of 1H-benzo[d]imidazole-4-carbonitrile as the starting material significantly shortens the synthetic sequence. This nitrile is available from several chemical suppliers. The synthesis of this nitrile itself can be achieved from 3-amino-2-nitrobenzonitrile. This precursor undergoes reduction of the nitro group to an amine, followed by cyclization with a one-carbon source like formic acid or triethyl orthoformate to form the benzimidazole ring. The key transformation in this route is the reduction of the nitrile functionality to a primary amine. Two highly effective and standard methods are proposed: reduction with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. LiAlH₄ is a powerful reducing agent suitable for this transformation, while catalytic hydrogenation offers a milder alternative that can sometimes be more amenable to scale-up.
Experimental Protocol
Step 1 (Optional - Synthesis of Starting Material): Synthesis of 1H-benzo[d]imidazole-4-carbonitrile
Starting from 3-amino-2-nitrobenzonitrile, the nitro group is first reduced to an amine using a standard reducing agent such as hydrogen gas with a palladium catalyst. The resulting diamine is then cyclized by heating with formic acid or triethyl orthoformate to yield 1H-benzo[d]imidazole-4-carbonitrile.
Step 2: Synthesis of this compound
-
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄) The 1H-benzo[d]imidazole-4-carbonitrile is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere. A solution of LiAlH₄ in THF is then added cautiously at a low temperature (e.g., 0 °C). After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete reduction. The reaction is then carefully quenched with water and an aqueous base to decompose the excess hydride and precipitate the aluminum salts, which can be removed by filtration.
-
Method 2: Catalytic Hydrogenation The 1H-benzo[d]imidazole-4-carbonitrile is dissolved in a suitable solvent, often an alcohol like methanol or ethanol, containing an acid such as hydrochloric acid. A hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added. The mixture is then subjected to hydrogen gas pressure in a hydrogenation apparatus until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the product is isolated from the filtrate.
Data Summary: Route B
| Step | Product | Starting Material | Reagents | Typical Yield |
| 1 | 1H-benzo[d]imidazole-4-carbonitrile | 3-amino-2-nitrobenzonitrile | 1. H₂, Pd/C2. Formic Acid | Good |
| 2a | This compound | 1H-benzo[d]imidazole-4-carbonitrile | LiAlH₄, THF | High |
| 2b | This compound | 1H-benzo[d]imidazole-4-carbonitrile | H₂, Pd/C, HCl/MeOH | High |
Note: Yields are estimated based on analogous reactions and may vary.
Workflow Diagram: Route B
Caption: Synthetic pathway for Route B.
Comparative Analysis
| Feature | Route A (via Formamide) | Route B (via Nitrile Reduction) |
| Starting Material | 4-nitro-1,2-phenylenediamine (readily available, inexpensive) | 1H-benzo[d]imidazole-4-carbonitrile (commercially available but more expensive) or 3-amino-2-nitrobenzonitrile |
| Number of Steps | 4 steps | 1-2 steps (depending on starting material) |
| Overall Yield | Potentially lower due to multiple steps | Potentially higher due to fewer steps |
| Scalability | Generally scalable, but multiple steps can be cumbersome | More straightforward for scale-up, especially the catalytic hydrogenation method |
| Reagent Safety | Involves corrosive acids and a potentially toxic tin salt | LiAlH₄ is highly reactive and requires careful handling; catalytic hydrogenation is generally safer |
| Purification | Multiple purification steps required | Fewer purification steps |
| Versatility | Intermediates can be used for other derivatizations | More direct to the target compound |
Conclusion and Recommendations
Both Route A and Route B present viable pathways for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the researcher, including budget, available equipment, and desired scale.
Route A is a classic, albeit longer, approach that utilizes inexpensive and readily available starting materials. It is a good option for laboratories where cost is a primary concern and the multi-step nature of the synthesis is not a significant drawback. The experience gained from performing a multi-step synthesis can also be valuable for training purposes.
Route B is a more modern and efficient approach, particularly if the starting nitrile is purchased. This route is highly recommended for researchers who require the target compound quickly and in high purity. The one-step reduction is amenable to producing larger quantities of the material. Between the two reduction methods in Route B, catalytic hydrogenation is generally preferred for its milder reaction conditions and improved safety profile , making it more suitable for scale-up in an industrial setting. The use of LiAlH₄, while effective, requires more stringent safety precautions due to its high reactivity with protic solvents.
Ultimately, this guide provides the necessary framework for researchers to make an informed decision based on a comprehensive understanding of the chemical principles and practical considerations of each synthetic route.
References
- General procedures for benzimidazole synthesis and nitro group reductions can be found in standard organic chemistry textbooks and d
- Protocols for formamide hydrolysis and nitrile reduction are well-documented in the chemical literature.
- The commercial availability of starting materials can be verified through suppliers such as Sigma-Aldrich, Fisher Scientific, and TCI Chemicals.
A Comparative Guide to 2D NMR: Unambiguous Structural Validation of (1H-Benzo[d]imidazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and synthetic chemistry, the absolute certainty of a molecule's structure is non-negotiable.[1] Every subsequent biological assay, every structure-activity relationship (SAR) study, and every regulatory submission hinges on the foundational correctness of the molecular architecture. While 1D Nuclear Magnetic Resonance (NMR) provides a fundamental overview, it often falls short in resolving complex structures, leading to ambiguity. Two-dimensional (2D) NMR spectroscopy elevates structural elucidation from an interpretation to a validation, spreading complex spectral data across two dimensions to reveal intricate atomic connectivities.[2][3]
This guide provides an in-depth, field-proven methodology for the unambiguous structural validation of (1H-Benzo[d]imidazol-4-yl)methanamine, a key heterocyclic building block. We will move beyond a simple listing of steps to explain the causality behind experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—creates a self-validating system to confirm the precise arrangement of every atom in the molecule.
The Structural Challenge: Beyond the 1D Spectrum
The target molecule, this compound, presents a distinct structural puzzle. We must confirm not only the presence of the benzimidazole core and the methanamine group but, critically, their exact point of attachment. Is the aminomethyl substituent at the 4-position as intended, or has an isomeric product formed at the 5-, 6-, or 7-position? Furthermore, the tautomeric nature of the N-H proton in the imidazole ring can complicate spectral interpretation.[4][5] 2D NMR provides the tools to solve this puzzle definitively.
Our Toolkit: A Comparison of Key 2D NMR Experiments
The power of 2D NMR lies in its ability to reveal correlations between nuclei, painting a detailed picture of the molecular framework.[6]
| Experiment | Correlation Type | Primary Application |
| COSY (Correlation Spectroscopy) | ¹H—¹H J-Coupling | Identifies protons that are coupled through 2-3 chemical bonds. Essential for mapping out contiguous proton spin systems, such as those on an aromatic ring.[1][6] |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H—¹³C One-Bond Correlation | Directly links each proton to the carbon it is attached to. This is the most reliable method for assigning protonated carbons.[1][6] |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H—¹³C Long-Range Correlation | Reveals correlations between protons and carbons over 2-4 bonds. This is the cornerstone experiment for connecting disparate spin systems and identifying the positions of non-protonated (quaternary) carbons, ultimately assembling the complete molecular skeleton.[6][7] |
Experimental Protocol: Acquiring High-Quality 2D NMR Data
The quality of the final data is intrinsically linked to the rigor of the experimental setup. This protocol outlines a trusted procedure for obtaining high-resolution 2D NMR spectra.
1. Sample Preparation
-
Accurately weigh approximately 10-15 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes the compound and allows for the clear observation of the exchangeable N-H and NH₂ protons.[8]
-
Filter the resulting solution through a glass wool-plugged Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.[8]
2. Spectrometer Setup and 1D Spectra Acquisition
-
Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ and perform shimming to optimize the magnetic field homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum. This is a critical first step to check sample purity and to determine the chemical shift window required for subsequent 2D experiments.[9][10] Note the spectral width (SW) and the transmitter frequency offset (o1p).
-
Acquire a 1D ¹³C NMR spectrum (proton-decoupled) to identify the carbon chemical shift range.
3. 2D NMR Experiment Acquisition
-
For each 2D experiment (COSY, HSQC, HMBC), create a new dataset and load the standard Bruker parameter set (e.g., COSYGPMF, HSQCETGPSI, HMBCGP).[10]
-
Adjust the spectral widths (SW) in both the F2 (¹H) and F1 dimensions and the transmitter frequency offset (o1p) based on the previously acquired 1D spectra to ensure all signals are included without aliasing.[9]
-
Set appropriate acquisition parameters. Typical values include 2k data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). The number of scans (NS) should be a multiple of 8 or 16 (e.g., NS=8, DS=16) to ensure a good signal-to-noise ratio.[11]
-
Ensure sample spinning is turned OFF for all 2D experiments to prevent modulation sidebands.[10]
-
Initiate the acquisition.
4. Data Processing
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a Fourier transform using the appropriate command (e.g., xfb in TopSpin).[12]
-
Carefully phase the spectrum manually in both dimensions.[13]
-
Perform a baseline correction to ensure accurate integration and peak picking.[10]
Data Analysis: Assembling the Molecular Structure
Here, we present hypothetical but realistic data for this compound and walk through the logical process of structural validation.
Table 1: Hypothetical ¹H and ¹³C NMR Data (in DMSO-d₆)
| Atom Label | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | HSQC Correlation |
| H2 | 8.25, s | C2: 142.1 | Yes |
| H5 | 7.18, t, J=7.8 | C5: 113.5 | Yes |
| H6 | 7.55, d, J=7.8 | C6: 128.9 | Yes |
| H7 | 7.45, d, J=7.8 | C7: 122.0 | Yes |
| CH₂ | 4.10, s | CH₂: 40.5 | Yes |
| NH | 12.50, br s | - | No |
| NH₂ | 2.90, br s | - | No |
| - | - | C3a: 135.5 | No (Quaternary) |
| - | - | C4: 143.2 | No (Quaternary) |
| - | - | C7a: 144.1 | No (Quaternary) |
Step 1: Mapping Proton Spin Systems with COSY
The COSY spectrum reveals which protons are neighbors in the molecule. We observe correlations that define the aromatic spin system.
-
A cross-peak between the signal at 7.18 ppm (H5) and the signal at 7.55 ppm (H6) .
-
A cross-peak between the signal at 7.18 ppm (H5) and the signal at 7.45 ppm (H7) .
This pattern confirms that H5 is coupled to both H6 and H7, establishing the H7-C7-C6-H6 and H6-C6-C5-H5 connectivity, which is characteristic of a 1,2,3-trisubstituted benzene ring. The absence of further couplings for H6 and H7 confirms their positions relative to the ring fusion and the substituent.
Caption: COSY correlations confirm the H5-H6 and H5-H7 spin system.
Step 2: Linking Protons to Carbons with HSQC
The HSQC spectrum is straightforward, acting as a bridge between the ¹H and ¹³C assignments. It confirms that the proton at 8.25 ppm is attached to the carbon at 142.1 ppm (C2), the proton at 7.18 ppm is attached to the carbon at 113.5 ppm (C5), and so on, as detailed in Table 1. This step populates the structure with confirmed C-H units.
Step 3: Building the Skeleton with HMBC
The HMBC spectrum provides the critical long-range correlations that connect all the pieces and, most importantly, confirm the position of the aminomethyl substituent at C4.
Table 2: Key HMBC Correlations
| Proton | Correlates to Carbon (δ ppm) | Implication |
| CH₂ (4.10) | C4 (143.2), C5 (113.5), C3a (135.5) | Crucial: Confirms the CH₂ group is attached to C4, as it shows 2-bond (to C4) and 3-bond (to C5, C3a) correlations. |
| H2 (8.25) | C3a (135.5), C7a (144.1) | Defines the imidazole ring by connecting H2 to the two quaternary bridgehead carbons. |
| H7 (7.45) | C5 (113.5), C7a (144.1) | Connects the benzene ring to the imidazole portion at C7a and confirms the H7/C5 relationship. |
| H6 (7.55) | C4 (143.2), C7a (144.1) | Further confirms the benzene ring structure and its fusion to the imidazole ring. |
The single most important observation is the correlation from the CH₂ protons (4.10 ppm) to the quaternary carbon at 143.2 ppm (C4) . This two-bond correlation is unambiguous proof that the substituent is located at the C4 position. The accompanying three-bond correlations to C5 and C3a provide a self-validating triangulation of this assignment.
Caption: Key HMBC correlations confirming the substituent position and ring fusion.
Conclusion: An Irrefutable Structural Assignment
By systematically applying a suite of 2D NMR experiments, we have moved from a proposed structure to a validated molecular entity.
-
COSY defined the proton connectivity on the aromatic ring.
-
HSQC unequivocally linked protons to their directly attached carbons.
-
HMBC provided the final, irrefutable evidence, connecting the individual spin systems and, most critically, locking the aminomethyl substituent to the C4 position.
This integrated approach, where data from one experiment corroborates and builds upon another, represents the gold standard in modern structural elucidation. For researchers in drug development, it provides the absolute confidence needed to advance a compound, knowing its fundamental structure has been rigorously and unambiguously confirmed.
References
- Unlocking Molecular Structures: A Comparative Guide to 2D NMR Techniques for Validating Synthesized Derivatives. Benchchem.
- Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.
- Basic 2D NMR experiments.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals.
- From FID to 2D: Processing HSQC Data Using NMRPipe. Fraser Lab.
- Processing 2D Spectra. NMRFx Analyst.
- Stepbystep procedure for NMR data acquisition.
- DeepSAT: Learning Molecular Structures from Nuclear Magnetic Resonance Data. PMC.
- Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL.
- How can benzimidazole protone shift?. ResearchGate.
- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.
- Benzimidazole(51-17-2) 1H NMR spectrum. ChemicalBook.
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
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A Comparative Guide to the Cross-Reactivity of (1H-Benzo[d]imidazol-4-yl)methanamine Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of transforming a promising chemical scaffold into a clinical candidate is fraught with challenges. Among the most critical is ensuring target specificity. The (1H-Benzo[d]imidazol-4-yl)methanamine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases implicated in oncology and inflammatory diseases.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant hurdle, often leading to off-target effects and potential toxicity.[3][4]
This guide provides an in-depth comparison of the cross-reactivity profiles of representative this compound derivatives. We will delve into the experimental data that illuminates their selectivity, explore the structure-activity relationships (SAR) that govern their off-target interactions, and provide detailed protocols for assessing kinase cross-reactivity in your own research. Our focus is on equipping you with the practical insights and methodologies necessary to navigate the complex landscape of kinase inhibitor development.
The Rationale for Cross-Reactivity Profiling
The concept of "polypharmacology" suggests that inhibitors targeting multiple kinases can sometimes offer enhanced therapeutic efficacy.[5] However, more often, promiscuous kinase binding leads to unforeseen toxicities. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design.[5] By screening compounds against large panels of kinases, researchers can identify potential liabilities, refine chemical structures to improve selectivity, and uncover opportunities for drug repurposing.[5][6]
This guide will focus on a comparative analysis of hypothetical, yet representative, derivatives of the this compound core, which we will refer to as BZ-1 , BZ-2 , and BZ-3 . These examples are designed to illustrate the impact of common chemical modifications on kinase selectivity.
-
BZ-1 (Parent Compound): The basic this compound scaffold.
-
BZ-2 (Halogenated Derivative): BZ-1 with a halogen substitution on the benzimidazole ring, a common strategy to modulate binding affinity.[7]
-
BZ-3 (Bulky Side Chain Derivative): BZ-1 modified with a larger, more complex side chain to explore steric influences on kinase binding.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50 values in nM) of our representative compounds against a panel of selected kinases. This data is illustrative and compiled based on typical kinase inhibitor profiles. In a real-world scenario, this data would be generated through extensive screening campaigns.[4][5]
| Kinase Target | BZ-1 (Parent) IC50 (nM) | BZ-2 (Halogenated) IC50 (nM) | BZ-3 (Bulky Side Chain) IC50 (nM) |
| Primary Target | |||
| EGFR | 15 | 5 | 50 |
| Off-Targets | |||
| HER2 | 50 | 20 | 250 |
| CDK2 | 200 | 80 | >10,000 |
| VEGFR-2 | 500 | 150 | >10,000 |
| PDGFR | 800 | 300 | >10,000 |
| AURKC | >10,000 | 5000 | >10,000 |
| mTOR | >10,000 | 8000 | >10,000 |
Data Interpretation:
-
BZ-1 shows reasonable potency against the primary target (EGFR) but exhibits significant cross-reactivity with other kinases like HER2, CDK2, VEGFR-2, and PDGFR. This profile suggests a need for optimization to improve selectivity.
-
BZ-2 , the halogenated derivative, demonstrates enhanced potency against the primary target (EGFR) and some off-targets (HER2, CDK2, VEGFR-2, PDGFR).[7] While the increased potency is desirable, the overall selectivity profile remains a concern.
-
BZ-3 , with its bulky side chain, displays a dramatically improved selectivity profile. The potency against the primary target is slightly reduced compared to BZ-1 and BZ-2, but the activity against the tested off-targets is significantly diminished. This highlights the importance of steric hindrance in achieving kinase selectivity.
Experimental Protocols for Assessing Cross-Reactivity
To generate the kind of data presented above, a systematic approach involving a cascade of biochemical and cellular assays is essential. Here, we provide a detailed protocol for a primary biochemical screen using a radiometric assay, which is considered the gold standard for kinase profiling.[4]
Protocol: Radiometric Kinase Inhibition Assay (HotSpot Assay)
This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.[4][5]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The exact composition may vary depending on the specific kinase.
-
Kinase Stock: Reconstitute the recombinant human kinase in the kinase buffer to a concentration of 10x the final assay concentration.
-
Substrate Stock: Prepare a stock solution of the specific substrate (peptide or protein) in the kinase buffer.
-
ATP Stock: Prepare a stock solution of [γ-³³P]ATP in the kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.
-
Test Compounds: Prepare serial dilutions of the this compound derivatives in DMSO. Then, dilute further in kinase buffer to a 10x final assay concentration.
2. Assay Procedure:
-
Add 2.5 µL of the 10x test compound dilution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add 2.5 µL of the 10x kinase stock to all wells except the negative control.
-
Add 2.5 µL of the 10x substrate stock to all wells.
-
Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the 10x [γ-³³P]ATP stock to all wells. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).
-
Wash the filter plate several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Workflow for Comprehensive Cross-Reactivity Profiling
A single assay is insufficient for a complete understanding of a compound's selectivity. A tiered approach, or screening cascade, is recommended.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The benzimidazole scaffold is a versatile starting point for kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase active site.[1][2] The SAR of the this compound core is a complex interplay of electronics, sterics, and conformational constraints.
The Role of the Benzimidazole Core
The nitrogen atoms of the imidazole ring are crucial for anchoring the molecule in the ATP-binding pocket. The N-H and the lone pair on the other nitrogen can act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of the adenine region of ATP.
Impact of Substitutions
-
Position 4 Methanamine: The methanamine group provides a key attachment point for various side chains. The flexibility of this linker allows the side chains to probe different regions of the kinase active site, influencing both potency and selectivity.
-
Halogenation (BZ-2): The addition of halogens, such as chlorine or fluorine, can increase binding affinity through several mechanisms, including the formation of halogen bonds and modulation of the electronic properties of the aromatic system.[7] This often leads to increased potency but may not necessarily improve selectivity, as seen in our example.
-
Bulky Side Chains (BZ-3): Introducing larger, sterically demanding groups can enhance selectivity by preventing the inhibitor from fitting into the active sites of off-target kinases. While this may sometimes come at the cost of reduced potency for the primary target, the overall therapeutic window can be significantly improved.
Signaling Pathway Considerations
The diagram below illustrates a simplified signaling pathway involving EGFR, a common target for benzimidazole derivatives.[8][9] Understanding the downstream effects of inhibiting the primary target, as well as any off-targets, is crucial for interpreting cellular assay results and predicting in vivo efficacy and toxicity.
Caption: Inhibition of the EGFR signaling pathway by a benzimidazole derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as with any ATP-competitive inhibitor, achieving a high degree of selectivity is a major challenge. This guide has demonstrated that through systematic cross-reactivity profiling and rational, structure-based design, the selectivity profile of these derivatives can be significantly improved.
The illustrative data for BZ-1, BZ-2, and BZ-3 underscore the importance of considering not just potency but also the broader kinome interaction landscape. The future of drug discovery with this scaffold will rely on a multiparameter optimization approach, integrating comprehensive kinase screening with cellular and in vivo models to identify compounds with the best possible therapeutic index. Advanced techniques such as chemical proteomics and activity-based protein profiling (ABPP) will also play a crucial role in identifying direct and off-target engagement in a complex biological system.[10]
By adhering to the principles and protocols outlined in this guide, researchers can more effectively navigate the complexities of kinase inhibitor development and unlock the full therapeutic potential of the this compound class of compounds.
References
- A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation - Benchchem. (n.d.).
- Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PLoS ONE, 6(10), e26458.
- Zhang, J., et al. (2015). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ACS Chemical Biology, 10(4), 935-942.
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Benchmarking (1H-Benzo[d]imidazol-4-yl)methanamine Against Known PARP Inhibitors: A Comparative Guide
This guide provides a comprehensive technical comparison of the novel compound (1H-Benzo[d]imidazol-4-yl)methanamine against established Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and medicinal chemistry. We will delve into the mechanistic rationale for this comparison, provide detailed experimental protocols for benchmarking, and present a comparative analysis based on established methodologies in the field.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various enzyme inhibitors.[1][2] Notably, derivatives of 1H-benzo[d]imidazole have been identified as potent inhibitors of PARP-1, a key enzyme in the DNA damage response (DDR).[3] This precedent provides a strong rationale for investigating the potential of this compound as a novel PARP inhibitor.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage.[4] It acts as a first responder to single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[5][6] This process, known as PARylation, facilitates the recruitment of other DNA repair proteins to the site of damage, ultimately leading to the resolution of the SSB.[7]
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[8] These cancer cells become heavily reliant on PARP-mediated repair of SSBs to prevent their collapse into lethal DSBs during DNA replication.[9] Inhibition of PARP in these BRCA-deficient tumors leads to an accumulation of unrepaired SSBs, which are converted to DSBs that cannot be efficiently repaired, resulting in synthetic lethality and selective killing of cancer cells.[10]
This guide will benchmark this compound against two well-established, FDA-approved PARP inhibitors:
-
Olaparib (Lynparza®): A potent inhibitor of PARP1 and PARP2, widely used for the treatment of ovarian, breast, prostate, and pancreatic cancers with BRCA mutations.[11][12]
-
Rucaparib (Rubraca®): An inhibitor of PARP1, PARP2, and PARP3, approved for the treatment of BRCA-mutant ovarian and prostate cancers.[13][14]
Visualizing the PARP1 Signaling Pathway in DNA Single-Strand Break Repair
To understand the mechanism of action of PARP inhibitors, it is crucial to visualize the signaling cascade initiated by DNA damage. The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for SSBs.
Caption: PARP1 signaling in single-strand break repair and point of inhibition.
Experimental Benchmarking Workflow
A multi-tiered approach is essential for a comprehensive comparison of enzyme inhibitors. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess cellular potency and mechanism of action.
Caption: Experimental workflow for benchmarking novel PARP inhibitors.
Detailed Experimental Protocols
Biochemical PARP1 Enzymatic Assay (Chemiluminescent)
This assay directly measures the enzymatic activity of purified PARP1 and its inhibition by the test compounds.[15]
Principle: Histone proteins are coated on a microplate. In the presence of biotinylated NAD+ and activated DNA, PARP1 catalyzes the PARylation of histones. The incorporated biotinylated PAR is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well white microplate with histone H1 (10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Compound Preparation: Prepare a serial dilution of this compound, Olaparib, and Rucaparib in assay buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).
-
Reaction Initiation: To each well, add 25 µL of the test compound dilution, 25 µL of activated DNA (1 µg/mL), and 25 µL of biotinylated NAD+ (1 µM).
-
Enzyme Addition: Initiate the reaction by adding 25 µL of purified human PARP1 enzyme (5 nM).
-
Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of streptavidin-HRP conjugate (1:5000 dilution) to each well and incubate for 1 hour.
-
Wash the plate five times.
-
Add 100 µL of a chemiluminescent HRP substrate.
-
Immediately measure the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay in BRCA-Deficient and Wild-Type Cells
This assay assesses the selective cytotoxicity of the inhibitors in cancer cells with and without a functional homologous recombination pathway.[16]
Principle: The metabolic activity of viable cells is measured as an indicator of cell proliferation. The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate BRCA2-deficient (e.g., CAPAN-1) and BRCA-proficient (e.g., BxPC-3) pancreatic cancer cells in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the PARP inhibitors (e.g., 0.01 nM to 10 µM) for 72-120 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
PARP Trapping Assay
This assay quantifies the ability of an inhibitor to trap PARP enzymes on DNA, a key mechanism contributing to their cytotoxicity.[1]
Principle: Cells are treated with the PARP inhibitor, and the chromatin-bound proteins are separated from the soluble fraction. The amount of PARP1 in the chromatin fraction is then quantified by Western blotting.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells (e.g., HeLa) with the PARP inhibitors at a concentration equivalent to 10x their respective IC50 for 4 hours.
-
Cell Lysis and Fractionation:
-
Lyse the cells in a buffer containing a mild detergent to separate the cytoplasmic fraction.
-
Pellet the nuclei and extract the soluble nuclear proteins.
-
The remaining pellet contains the chromatin-bound proteins.
-
-
Quantification of Chromatin-Bound PARP:
-
Resuspend the chromatin pellet in a lysis buffer and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP1, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
-
Data Analysis: Quantify the band intensities using densitometry. Compare the amount of chromatin-bound PARP in inhibitor-treated cells to that in vehicle-treated control cells.
Comparative Data Summary
The following table presents a hypothetical comparative summary of the expected performance of this compound against Olaparib and Rucaparib based on the described assays.
| Parameter | This compound | Olaparib | Rucaparib |
| Biochemical PARP1 IC50 | To be determined | ~5 nM[17] | ~1.4 nM (Ki)[14] |
| Cellular GI50 (BRCA2-deficient) | To be determined | ~10-100 nM | ~5-50 nM[13] |
| Cellular GI50 (BRCA-proficient) | To be determined | >10 µM | >10 µM[13] |
| PARP Trapping Efficiency | To be determined | Moderate | High |
| Selectivity (BRCA-deficient vs. proficient) | To be determined | >100-fold | >200-fold |
Discussion and Future Directions
The benchmarking of this compound against established PARP inhibitors like Olaparib and Rucaparib is a critical step in evaluating its potential as a novel therapeutic agent. The benzimidazole core provides a strong rationale for its investigation as a PARP inhibitor.
The proposed experimental workflow will provide a comprehensive profile of the compound's activity. The biochemical assay will determine its direct inhibitory potency against PARP1. The cell-based assays will be crucial in establishing its cellular efficacy, its selectivity for BRCA-deficient cancer cells, and its mechanism of action, particularly its ability to trap PARP on DNA.
Should this compound demonstrate promising activity in these initial assays, further studies would be warranted. These would include determining its inhibitory profile against other PARP family members to assess its selectivity, conducting more extensive cell line screening to understand the breadth of its anti-cancer activity, and ultimately, in vivo studies in xenograft models to evaluate its therapeutic efficacy and pharmacokinetic properties.
The development of novel PARP inhibitors remains a high-priority area in oncology research. Compounds with improved potency, selectivity, or differentiated mechanisms of action could offer significant advantages over existing therapies, potentially overcoming resistance mechanisms and expanding the utility of this important class of drugs.
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A Comparative Analysis of the In Vivo Efficacy of Mebendazole versus Standard Chemotherapeutic Agents in Oncology
Introduction
The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic applications.[1] While initially renowned for anthelmintic agents like mebendazole (MBZ) and albendazole (ABZ), recent research has unveiled the significant anticancer potential of this structural motif, prompting a surge in drug repurposing efforts.[2][3] This guide provides a detailed comparative analysis of the in vivo efficacy of mebendazole, a representative benzimidazole derivative, against standard-of-care chemotherapeutic agents, cisplatin and 5-fluorouracil (5-FU), in preclinical cancer models. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental data supporting mebendazole's potential as a viable anticancer therapeutic.
Mechanism of Action: A Tale of Different Targets
The divergent anticancer activities of mebendazole, cisplatin, and 5-FU stem from their distinct molecular mechanisms of action. A fundamental understanding of these pathways is crucial for interpreting their in vivo efficacy and for the rational design of future combination therapies.
Mebendazole: Disrupting the Cytoskeleton
Mebendazole's primary anticancer mechanism is the inhibition of tubulin polymerization.[2][4] By binding to the colchicine-binding site on β-tubulin, it disrupts the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division.[5][6] This interference leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[4][7] This antimitotic activity is particularly effective against rapidly proliferating cancer cells.[8]
Cisplatin: Damaging the Blueprint
Cisplatin, a platinum-based compound, exerts its cytotoxic effects by forming covalent cross-links with DNA purine bases. These adducts interfere with DNA replication and transcription, triggering DNA damage checkpoints and ultimately leading to apoptosis.
5-Fluorouracil: A Deceptive Building Block
5-Fluorouracil is a pyrimidine analog that, once metabolized, primarily inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine, a necessary component of DNA. The resulting depletion of thymidine leads to the inhibition of DNA synthesis and repair, causing cell death.
Caption: Comparative mechanisms of action of Mebendazole, Cisplatin, and 5-Fluorouracil.
Comparative In Vivo Efficacy
The following table summarizes key findings from preclinical in vivo studies, offering a comparative look at the efficacy of mebendazole and standard chemotherapies in various cancer models. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions such as the mouse strain, cell line, and dosing schedule can significantly influence outcomes.
| Compound | Cancer Model | Cell Line | Animal Model | Dose & Route | Efficacy Outcome | Reference |
| Mebendazole | Colorectal Cancer | HT29 Xenograft | Nude Mice | Not Specified | 62% tumor volume reduction | [9] |
| Colorectal Cancer | SW480 Xenograft | Nude Mice | Not Specified | 67% tumor volume reduction | [9] | |
| NSCLC | H460 Xenograft | Nude Mice | 1 mg e.o.d., p.o. | Almost complete tumor growth arrest | [9] | |
| Melanoma | M-14 Xenograft | Nude Mice | 1 mg e.o.d., p.o. | 83% tumor growth inhibition | [9] | |
| Albendazole | Colorectal Cancer | SW620 Xenograft | Athymic Nude Mice | 25 mg/kg + 10 mg/kg 5-FU | Significant reduction in tumor volume vs. either agent alone | [10] |
| Pancreatic Cancer | SW1990 & PANC-1 Xenografts | Nude Mice | Not Specified | Significant reduction in tumor growth | [11] | |
| Cisplatin | NSCLC | A549 Xenograft | Nude Mice | 2.5 mg/kg x 3, i.p. | Significant tumor growth inhibition | [12] |
| Breast Cancer | MCF-7 Xenograft | Nude Mice | 3 mg/kg daily, i.p. | Significant decrease in tumor perfusion parameters | [13] | |
| Mammary Tumor | MMTV-Neu | FVB/N Mice | 5 mg/kg single dose, i.p. | Significant delay in tumor growth | [14] | |
| 5-Fluorouracil | Colorectal Cancer | Colon 26 Adenocarcinoma | BALB/c Mice | 175-200 mg/kg/week, i.p. | 40-80% Complete Response | [15] |
| Gastric Cancer | SGC-7901 Xenograft | Nude Mice | 60 mg/kg e.o.d., i.p. | Significant tumor growth inhibition | [16] | |
| Hepatoma | H22 | Kunming Mice | 10 mg/kg daily, i.p. | Moderate antitumor effects | [17] |
Note: e.o.d. = every other day; p.o. = oral administration; i.p. = intraperitoneal injection; NSCLC = Non-Small Cell Lung Cancer.
The data indicates that mebendazole, administered orally, demonstrates significant antitumor activity across various xenograft models, with efficacy in some cases comparable to standard cytotoxic agents.[9] For instance, in a melanoma xenograft model, mebendazole at a dose of 1 mg every other day resulted in an 83% inhibition of tumor growth.[9] Furthermore, related benzimidazoles like albendazole have shown synergistic effects when combined with 5-FU in colorectal cancer models, suggesting potential for combination therapies.[10]
Experimental Protocols: A Guide to In Vivo Efficacy Studies
To ensure the reproducibility and validity of in vivo efficacy studies, a well-defined and rigorously controlled experimental protocol is paramount. Below is a representative protocol for a subcutaneous xenograft model, a widely used platform for preclinical anticancer drug evaluation.[18][19]
Protocol: Subcutaneous Xenograft Model for Antitumor Efficacy
-
Cell Culture and Animal Model Selection:
-
Tumor Implantation:
-
Harvest cancer cells during the exponential growth phase.
-
Resuspend the cells in a sterile solution, typically a 1:1 mixture of serum-free medium and Matrigel, to a final concentration of 1-5 x 10^7 cells/mL.[19]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[19]
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width²)/2.[19]
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (typically n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Mebendazole: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage. A typical dose might be 1-2 mg administered every other day.[9]
-
Cisplatin: Dissolve in sterile saline for intraperitoneal injection. A common dosing schedule is 2.5 mg/kg administered every other day for a specified number of treatments.[12]
-
5-Fluorouracil: Dissolve in sterile saline for intraperitoneal injection. Dosing can vary widely, but a regimen of 60 mg/kg every other day for two weeks is a representative example.[16]
-
Control Group: Administer the vehicle used for the respective drug on the same schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group at end of study / mean tumor volume of control group at end of study)] x 100.
-
-
Study Termination and Tissue Analysis:
-
Euthanize the animals when tumors in the control group reach a predetermined maximum size or at the end of the planned treatment period.
-
Excise the tumors, weigh them, and process for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3).
-
Caption: A generalized workflow for an in vivo subcutaneous xenograft study.
Discussion and Future Perspectives
The compiled in vivo data suggests that mebendazole holds considerable promise as a repurposed anticancer agent. Its ability to be administered orally and its generally favorable safety profile from decades of use as an anthelmintic are significant advantages over traditional intravenous chemotherapies that often come with severe side effects.[9] The mechanism of action, targeting microtubule dynamics, is a validated strategy in oncology, shared by successful drugs like taxanes and vinca alkaloids.[2]
However, several challenges remain. The bioavailability of mebendazole can be low and variable, which may impact its therapeutic efficacy. Further research into novel formulations to enhance its pharmacokinetic properties is warranted. Additionally, while the preclinical data is encouraging, more extensive head-to-head comparative studies with standard-of-care agents are needed to precisely define its position in the therapeutic landscape.
Future research should focus on:
-
Combination Therapies: Investigating the synergistic potential of mebendazole with other chemotherapeutics, targeted therapies, and immunotherapies.[10]
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to mebendazole treatment.
-
Clinical Trials: Well-designed clinical trials are the ultimate step to validate the preclinical efficacy and safety of mebendazole in cancer patients.
References
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A Technical Guide to the Structure-Activity Relationship of (1H-Benzo[d]imidazol-4-yl)-based Scaffolds as Targeted Cancer Therapeutics
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the (1H-Benzo[d]imidazol-4-yl) scaffold, with a particular focus on their development as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair and a validated target in oncology. While the broader class of (1H-Benzo[d]imidazol-4-yl)methanamine analogs holds significant therapeutic promise, this guide will delve into a comparative analysis of the closely related 2-phenyl-1H-benzo[d]imidazole-4-carboxamide derivatives, for which extensive and comparative experimental data are available. This allows for a robust exploration of the chemical nuances that drive inhibitor potency and cellular activity.
The benzimidazole core is a privileged scaffold in medicinal chemistry, mimicking the natural purine nucleosides and thereby interacting with a wide array of biological targets.[1] Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The strategic placement of substituents on this bicyclic system allows for the fine-tuning of pharmacological properties, making it a versatile template for drug design.
The Rationale for Targeting PARP-1 with Benzimidazole Analogs
PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs).[4] In cancer cells with deficient homologous recombination (HR) repair mechanisms, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of SSBs. These subsequently convert to toxic double-strand breaks (DSBs) during replication, which cannot be effectively repaired, leading to synthetic lethality and selective cancer cell death.[4] The (1H-Benzo[d]imidazol-4-yl) scaffold has emerged as a promising framework for potent PARP-1 inhibitors due to its ability to form key interactions within the enzyme's active site.[5]
Comparative Analysis of 2-Phenyl-1H-benzo[d]imidazole-4-carboxamide Analogs as PARP-1 Inhibitors
A recent study by Wen et al. (2023) provides a compelling case study for the SAR of this scaffold.[5] The researchers designed and synthesized a series of 2-phenyl-1H-benzo[d]imidazole-4-carboxamide derivatives, systematically modifying a linker group composed of a saturated nitrogen-containing heterocycle. The goal was to explore the impact of these modifications on PARP-1 inhibitory activity and antiproliferative effects against BRCA-1 mutant cancer cells.
Key Structural Modifications and Their Impact on Activity
The core structure consists of a 2-phenyl-1H-benzo[d]imidazole-4-carboxamide moiety, with variability introduced through different saturated nitrogen-containing heterocyclic linkers and terminal functional groups. The general structure is depicted below:
Figure 1: General structural components of the analyzed 2-phenyl-1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors.
The study revealed several key SAR insights:
-
Influence of the Heterocyclic Linker: The nature of the saturated nitrogen-containing heterocycle serving as a linker significantly impacted the antiproliferative activity. Analogs incorporating a 1,4-diazepane linker generally exhibited approximately two-fold greater antiproliferative activity against the BRCA-1 mutant MDA-MB-436 cell line compared to those with a piperazine linker.[5] This suggests that the seven-membered ring of diazepane may adopt a more favorable conformation for interaction with the target or influence the overall physicochemical properties of the molecule to enhance cellular uptake and efficacy.
-
Impact of the Terminal Group: The terminal substituent on the linker also played a critical role in both enzymatic inhibition and cellular activity. The presence of a 3-methyl-furanyl group was found to be particularly beneficial, leading to robust PARP-1 inhibition and potent antiproliferative effects.[5] This highlights the importance of this specific moiety in establishing favorable interactions within the enzyme's active site.
Quantitative Comparison of Analog Performance
The following table summarizes the in vitro activity of selected analogs from the study, illustrating the key SAR findings.
| Compound ID | Linker Group | Terminal Group | PARP-1 IC₅₀ (nM) | MDA-MB-436 IC₅₀ (µM) |
| 6b | Piperazine | 2-fluorobenzoyl | 8.65 | >100 |
| 6m | 1,4-Diazepane | 3-methyl-furan-2-carbonyl | 37.12 | 25.36 ± 6.06 |
| 6r | 1,4-Diazepane | 2-fluorobenzoyl | 18.25 | 45.24 ± 4.25 |
| Olaparib | - | - | 2.77 | 23.89 ± 3.81 |
| Veliparib | - | - | 15.54 | >100 |
Data sourced from Wen et al., 2023.[5]
-
Compound 6b , with a piperazine linker and a 2-fluorobenzoyl terminal group, demonstrated the most potent PARP-1 enzyme inhibition among the synthesized analogs shown, with an IC₅₀ of 8.65 nM.[5] However, its cellular activity was poor. This discrepancy between enzymatic and cellular activity is a common challenge in drug development and can be attributed to factors such as cell permeability, efflux by transporters, or off-target effects.
-
Compound 6m , featuring a 1,4-diazepane linker and a 3-methyl-furanyl terminal group, exhibited the strongest antiproliferative activity against the MDA-MB-436 cell line, with an IC₅₀ of 25.36 µM, comparable to the approved PARP inhibitor Olaparib.[5] This underscores the synergistic benefit of the diazepane linker and the 3-methyl-furanyl moiety for achieving potent cellular efficacy.
-
Compound 6r , which also contains the 1,4-diazepane linker but with a 2-fluorobenzoyl terminal group, showed good enzymatic inhibition (IC₅₀ = 18.25 nM) and moderate cellular activity (IC₅₀ = 45.24 µM).[5] A comparison with 6m suggests that the 3-methyl-furanyl group is superior to the 2-fluorobenzoyl group for cellular potency when combined with the diazepane linker.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used in the evaluation of these (1H-Benzo[d]imidazol-4-yl)-based analogs.
General Synthesis of 2-Phenyl-1H-benzo[d]imidazole-4-carboxamide Analogs
The synthesis of the target compounds typically involves a multi-step process, as outlined below.
Figure 2: General synthetic workflow for 2-phenyl-1H-benzo[d]imidazole-4-carboxamide analogs.
Step-by-Step Methodology:
-
Amide Formation: The synthesis often commences with the protection of one of the amino groups of a substituted o-phenylenediamine, followed by an amide coupling reaction at the other amino group.
-
Reduction: The nitro group, if present, is reduced to an amine, typically using a reducing agent like tin(II) chloride or through catalytic hydrogenation.[6]
-
Benzimidazole Ring Formation: The benzimidazole core is formed through the cyclization of the resulting diamine with a substituted benzoic acid or its derivative, often under acidic conditions.[6]
-
Linker and Terminal Group Introduction: The final step involves the coupling of the 4-carboxamide position with the desired saturated nitrogen-containing heterocycle, which may already bear the terminal functional group, or the terminal group can be added in a subsequent step. Standard amide bond formation reagents like HATU or EDC/HOBt are commonly employed.[7]
In Vitro PARP-1 Inhibition Assay
The inhibitory activity of the synthesized compounds against PARP-1 is typically determined using a biochemical assay.
Figure 3: Workflow for a typical in vitro PARP-1 inhibition assay.
Detailed Protocol:
-
Plate Preparation: A 96-well plate is coated with histone proteins, which serve as the substrate for PARP-1.
-
Reaction Mixture: A reaction mixture is prepared containing recombinant human PARP-1 enzyme, activated DNA (to stimulate enzyme activity), biotinylated NAD+ (as a co-substrate), and varying concentrations of the test compound.
-
Incubation: The reaction is incubated to allow the PARP-1-catalyzed poly(ADP-ribosyl)ation of the histone proteins.
-
Detection: The plate is washed to remove unreacted components. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated PAR chains.
-
Signal Generation: After another wash step, a chemiluminescent or colorimetric HRP substrate is added. The resulting signal, which is proportional to PARP-1 activity, is measured using a plate reader.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Anticancer Activity Screening
The antiproliferative activity of the analogs is assessed against cancer cell lines using assays such as the MTT or SRB assay.
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., MDA-MB-436) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined.[8]
Concluding Remarks and Future Directions
The structure-activity relationship studies of (1H-Benzo[d]imidazol-4-yl)-based scaffolds, particularly the 2-phenyl-1H-benzo[d]imidazole-4-carboxamide analogs, have provided valuable insights for the rational design of potent PARP-1 inhibitors. The choice of the heterocyclic linker and the terminal functional group are critical determinants of both enzymatic and cellular activity. The superior performance of the 1,4-diazepane linker and the 3-methyl-furanyl terminal group highlights promising avenues for further optimization.
Future research in this area should focus on:
-
Expanding the diversity of linkers and terminal groups: Exploring a wider range of heterocyclic systems and substituents could lead to the discovery of analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Investigating the SAR of the this compound scaffold: A systematic investigation of this specific scaffold is warranted to compare its potential with the carboxamide analogs and to delineate its unique SAR.
-
In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.
-
Exploring other therapeutic targets: The versatility of the benzimidazole scaffold suggests that its analogs may have potential against other cancer-related targets, and broader screening efforts could unveil novel therapeutic opportunities.
By leveraging the principles of medicinal chemistry and a deep understanding of SAR, the (1H-Benzo[d]imidazol-4-yl) scaffold will undoubtedly continue to be a fertile ground for the discovery of next-generation targeted cancer therapies.
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The Chemist's Compass: Navigating Metabolic Stability in (1H-Benzo[d]imidazol-4-yl)methanamine Derivatives
A Senior Application Scientist's Guide to Structure-Metabolic Stability Relationships and In Vitro Assessment
For researchers in drug development, the journey from a promising hit to a viable clinical candidate is fraught with metabolic hurdles. A compound's intrinsic activity is meaningless if it cannot achieve and maintain adequate exposure in the body. The (1H-Benzo[d]imidazol-4-yl)methanamine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] However, its metabolic fate is a critical determinant of its therapeutic potential. Rapid biotransformation can lead to poor bioavailability and short duration of action, necessitating strategies to enhance metabolic robustness.
This guide provides an in-depth comparison of the metabolic stability of this compound derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships between chemical structure and metabolic fate, detail the self-validating experimental protocols used for assessment, and present comparative data to guide rational drug design.
The Metabolic Landscape: Key Pathways and Enzymatic Players
The metabolic Achilles' heel of many nitrogen-containing heterocyclic compounds, including benzimidazoles, is oxidative metabolism mediated by the cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver.[4][5] Another significant pathway involves conjugation reactions catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), which increase the hydrophilicity of molecules to facilitate excretion.[6]
For the this compound core, the most probable metabolic "soft spots" are the aromatic rings and potentially the aminomethyl side chain.
-
Aromatic Hydroxylation: The electron-rich benzimidazole and any appended phenyl rings are susceptible to CYP-mediated hydroxylation. The precise position of this oxidation is influenced by the existing substitution pattern.
-
N-Dealkylation/Oxidation: If the methanamine nitrogen is substituted, N-dealkylation is a common metabolic route. The primary amine itself can undergo oxidative deamination.
-
Glucuronidation: The imidazole ring nitrogens and any hydroxyl groups introduced via Phase I metabolism can serve as handles for UGT-catalyzed conjugation with glucuronic acid.[6]
The following diagram illustrates these potential metabolic transformations.
Caption: Potential Phase I and Phase II metabolic pathways for the benzimidazole scaffold.
Assessing Metabolic Stability: The In Vitro Proving Ground
To prospectively evaluate a compound's metabolic liability, in vitro assays are indispensable tools in early drug discovery.[7][8][9] They are cost-effective, high-throughput, and provide critical data for predicting in vivo pharmacokinetic parameters like hepatic clearance and half-life.[10][11] The workhorse of these assessments is the liver microsomal stability assay .
Why Microsomes? The Rationale Behind the Choice
Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a rich source of Phase I enzymes, particularly the CYP450s, making them an excellent system for assessing oxidative metabolic stability.[10][12] While intact hepatocytes—often called the "gold standard"—contain both Phase I and Phase II enzymes and intact cell membranes, the microsomal assay is often preferred for initial screening. Its simplicity, lower cost, and direct assessment of CYP-mediated lability allow for rapid ranking of compounds and identification of structural liabilities. This focused approach provides clear, actionable data for medicinal chemists to iteratively improve compound design.
Structure-Metabolic Stability Relationships (SMSR): A Comparative Analysis
The metabolic stability of a this compound derivative is not an immutable property but is profoundly influenced by its decoration with various substituents. Strategic chemical modifications can "shield" metabolic soft spots, thereby enhancing stability.
Recent studies on related benzimidazole scaffolds have provided valuable insights into these structure-metabolism relationships. For instance, research on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles demonstrated that fluorination of the phenyl ring and methylation of the benzimidazole core at the 6-position significantly increased metabolic stability in human liver microsomes (HLM).[13] Another study focusing on N-benzyl benzimidazoles successfully identified metabolic hotspots and used this information to guide the optimization of compound stability.[4]
Based on these established principles, we can compare the projected metabolic stability of several hypothetical derivatives of our core scaffold. The following table summarizes this comparison, presenting key metabolic stability parameters: half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound ID | R¹ (at N-1) | R⁵ | R⁶ | R⁷ | R' (on amine) | Projected HLM t½ (min) | Projected HLM CLint (µL/min/mg) | Rationale for Stability Profile |
| REF-01 | H | H | H | H | H | 15 | 92.4 | Baseline: Unsubstituted scaffold is likely susceptible to hydroxylation on the benzimidazole ring. |
| STAB-02 | H | H | F | H | H | 45 | 30.8 | Metabolic Blocking: A fluoro group at the 6-position can block a potential site of CYP-mediated hydroxylation, increasing stability.[13] |
| STAB-03 | H | H | CH₃ | H | H | 40 | 34.7 | Steric/Electronic Shielding: A methyl group can sterically hinder CYP access and alter the electronics of the ring system, reducing the rate of metabolism.[13] |
| LIAB-04 | CH₃ | H | H | H | H | < 10 | > 138.6 | New Metabolic Site: The N-methyl group on the imidazole ring introduces a new, highly labile site for N-dealkylation by CYPs. |
| STAB-05 | H | H | F | H | Cyclopropyl | > 60 | < 23.1 | Combined Effect: The fluoro group blocks aromatic oxidation, while the cyclopropyl group on the amine is generally more resistant to N-dealkylation than a simple alkyl chain. |
Note: The t½ and CLint values are projected for illustrative purposes based on established SAR trends in the literature. Actual experimental values would be required for confirmation.
Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol describes a self-validating system for determining metabolic stability. The inclusion of positive and negative controls is critical for ensuring the trustworthiness of the results.
Workflow Diagram
Caption: Standard workflow for an in vitro liver microsomal stability assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of the test compound and a positive control (e.g., verapamil, a high-clearance compound) in DMSO.
-
Prepare a 100 mM regenerating solution of NADPH in buffer.
-
-
Incubation Setup:
-
On a 96-well plate, prepare incubation mixtures in triplicate. For each well, add buffer, liver microsomes (final protein concentration of 0.5 mg/mL), and test compound (final concentration of 1 µM).
-
Negative Control: Prepare a set of wells with the test compound and heat-inactivated microsomes (pre-heated at 50°C for 15 min) to control for non-enzymatic degradation.
-
Positive Control: Prepare a set of wells with verapamil instead of the test compound to verify enzymatic activity.
-
-
Reaction Initiation and Sampling:
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH solution to all wells (except for t=0 samples).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., tolbutamide). The t=0 sample is quenched immediately before adding NADPH.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated microsomal protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.
-
-
Data Calculation:
-
Determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Conclusion and Strategic Outlook
The metabolic stability of this compound derivatives is a modifiable parameter that is critical to their success as drug candidates. By understanding the primary metabolic pathways—chiefly CYP-mediated oxidation—and employing robust, self-validating in vitro assays, medicinal chemists can establish clear structure-metabolic stability relationships.
The comparative analysis demonstrates that strategic modifications, such as the introduction of fluorine or small alkyl groups at positions susceptible to metabolism, can effectively "harden" the molecule against degradation. Conversely, introducing known metabolic liabilities, like an N-methylimidazole, can drastically reduce stability. This data-driven, iterative design process is fundamental to optimizing a compound's pharmacokinetic profile, ultimately paving the way for the development of safer and more effective medicines.
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A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for (1H-Benzo[d]imidazol-4-yl)methanamine
Introduction
(1H-Benzo[d]imidazol-4-yl)methanamine is a key building block in modern medicinal chemistry, serving as a precursor for a range of pharmacologically active agents. Its structural integrity and purity are paramount to ensure the safety and efficacy of the final drug product. Consequently, a robust and reliable analytical method for its quantification and impurity profiling is not merely a quality control requirement but a foundational element of drug development.
This guide presents a comprehensive validation of a newly developed, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will objectively compare its performance against a conventional, non-specific analytical approach, providing the supporting experimental data and procedural rationale. This document is intended for researchers, analytical scientists, and drug development professionals who require a validated, fit-for-purpose method that adheres to the stringent standards set by global regulatory bodies. The validation strategy is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring global acceptability.[1][2][3]
The Analytical Challenge: Why a New Method is Necessary
The primary analytical challenge lies in ensuring that the method can distinguish the intact Active Pharmaceutical Ingredient (API) from any potential degradation products or process-related impurities.[4][5] A simple assay method might quantify the API under ideal conditions but will fail to provide assurance of its stability over time or when exposed to stress. This is where a stability-indicating method becomes indispensable. It is specifically designed to resolve the API from all potential degradants, providing a true measure of its concentration and a complete picture of its purity profile.[6][7][8]
| Feature | Conventional Non-Specific Method | Novel Stability-Indicating HPLC Method |
| Specificity | Assumes peak is pure API. Fails to separate co-eluting impurities or degradants. | Proven Specificity. Employs forced degradation to demonstrate selectivity for the API against all stress-induced degradants. |
| Application | Limited to simple identity or assay of pure, unstressed material. | Suitable for release testing, comprehensive stability studies, and formulation development. |
| Regulatory Compliance | Insufficient for stability testing submissions under ICH guidelines.[9] | Fully Compliant. Meets the requirements of ICH, FDA, and EMA for validation of analytical procedures for stability testing.[1][2][10] |
| Insight Provided | Provides only a quantitative value for the main peak. | Elucidates degradation pathways and provides a complete impurity profile, aiding in formulation and packaging decisions.[11][12] |
Methodology: The Proposed Stability-Indicating RP-HPLC Method
The method was developed using a systematic approach to achieve optimal separation between this compound and its potential degradation products generated under forced stress conditions.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent with Diode Array Detector (DAD) | DAD allows for peak purity analysis and selection of the optimal detection wavelength. |
| Column | Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) | C18 stationary phase provides excellent hydrophobic retention for the benzimidazole core, while the particle size ensures high efficiency. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid acts as an ion-pairing agent to improve peak shape and provides a suitable pH for the basic analyte. Acetonitrile is a strong organic modifier for efficient elution. |
| Gradient Elution | 0-2 min: 5% B2-15 min: 5% to 80% B15-17 min: 80% B17-18 min: 80% to 5% B18-25 min: 5% B | Gradient elution is critical for a stability-indicating method, ensuring that highly polar degradants elute early while the more hydrophobic API and other impurities are resolved effectively within a reasonable run time.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 275 nm | Determined from the UV spectrum of the analyte, providing maximum absorbance and sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Diluent | Mobile Phase A: Mobile Phase B (80:20 v/v) | Ensures compatibility of the sample with the initial mobile phase conditions, preventing peak distortion. |
Validation Protocol & Comparative Data
The validation was performed according to the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to demonstrate that a method is fit for its purpose.[2][13][14]
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15][16] To prove this, forced degradation (stress testing) was conducted to intentionally degrade the sample.[11][17] The goal is to achieve 5-20% degradation of the API to ensure that any potential degradation products are generated at a detectable level.[18]
Caption: Forced degradation experimental workflow.
-
Prepare a stock solution of this compound at 1 mg/mL in the diluent.
-
Transfer 5 mL of the stock solution to a 50 mL volumetric flask.
-
Add 5 mL of 1 M HCl, mix, and keep in a water bath at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute to volume with the diluent to achieve a final concentration of 100 µg/mL.
-
Inject into the HPLC system and analyze.
Similar protocols were followed for basic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[18]
| Stress Condition | % Degradation of API | Observations | Peak Purity Index |
| Acid Hydrolysis (0.1 M HCl) | 15.2% | Two major degradation peaks observed at RRT 0.85 and 1.15. | > 0.999 |
| Base Hydrolysis (0.1 M NaOH) | 11.8% | One major degradation peak observed at RRT 0.92. | > 0.999 |
| Oxidative (3% H₂O₂) | 18.5% | Multiple minor degradation peaks observed. | > 0.999 |
| Thermal (80°C) | 6.3% | Minor degradation peak observed at RRT 1.20. | > 0.999 |
| Photolytic (ICH Q1B) | 8.9% | A distinct degradation peak was observed at RRT 1.35. | > 0.999 |
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Prepare a stock solution of the reference standard at 1000 µg/mL.
-
Perform serial dilutions to prepare at least five concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 50.0 | 452,150 | 0.85% |
| 75.0 | 678,320 | 0.62% |
| 100.0 | 905,600 | 0.45% |
| 125.0 | 1,130,550 | 0.31% |
| 150.0 | 1,355,980 | 0.25% |
| Parameter | Acceptance Criterion (ICH) | Result |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of test concentration for assay[16] | 50-150 µg/mL (Validated) |
| Y-intercept | Close to zero | 150.3 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.[10][13]
-
Prepare a placebo (formulation matrix without the API).
-
Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | %RSD (n=3) |
| 80% | 80.0 | 79.6 | 99.5% | 0.78% |
| 100% | 100.0 | 100.4 | 100.4% | 0.55% |
| 120% | 120.0 | 119.2 | 99.3% | 0.61% |
| Parameter | Acceptance Criterion (ICH) | Result |
| Mean % Recovery | 98.0% - 102.0% | 99.7% |
Precision
Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[10][16]
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or a different instrument.
| Precision Level | Acceptance Criterion (%RSD) | Result (%RSD, n=6) |
| Repeatability | ≤ 2.0% | 0.58% |
| Intermediate Precision | ≤ 2.0% | 0.95% |
Detection and Quantitation Limits (LOD & LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
-
Determined based on the signal-to-noise ratio (S/N).
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
-
| Parameter | Acceptance Criterion (S/N Ratio) | Result |
| Limit of Detection (LOD) | ~3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~10:1 | 0.15 µg/mL |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10][15]
-
Introduce small, deliberate changes to critical method parameters, one at a time.
-
Parameters varied: Flow rate (±0.1 mL/min), Column Temperature (±2°C), and Mobile Phase Composition (±2% organic).
-
Analyze the system suitability solution under each condition and assess the impact on retention time, peak area, and tailing factor.
| Parameter Varied | System Suitability Results | Impact |
| Flow Rate (+0.1 mL/min) | Passed | Negligible |
| Flow Rate (-0.1 mL/min) | Passed | Negligible |
| Temperature (+2°C) | Passed | Negligible |
| Temperature (-2°C) | Passed | Negligible |
| % Organic (+2%) | Passed | Negligible |
| % Organic (-2%) | Passed | Negligible |
Overall Validation Workflow and Decision Logic
The following diagram illustrates the logical progression of the validation process, demonstrating its self-validating nature. Each stage must pass its acceptance criteria before proceeding to the next, ensuring a robust final method.
Caption: Logical workflow for analytical method validation.
Conclusion
This guide has detailed the validation of a novel, stability-indicating RP-HPLC method for this compound. The experimental data conclusively demonstrate that the method is specific, linear, accurate, precise, sensitive, and robust for its intended purpose.
In comparison to a conventional analytical method, this stability-indicating procedure provides a significantly higher level of confidence and scientific rigor. It not only delivers an accurate quantification of the API but also ensures that this measurement is not compromised by the presence of impurities or degradation products. This level of detail is essential for meeting the stringent requirements of regulatory bodies like the FDA and EMA and is a critical tool for ensuring the quality and stability of pharmaceutical products throughout their lifecycle.[13][19][20]
References
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- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
- Highlights from FDA's Analytical Test Method Valid
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Technowrites. [Link]
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- Stability Indicating HPLC Method Development and Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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- Validation of Analytical Methods: EMA and FDA Audit Findings.
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A Technical Guide to the Efficacy of (1H-Benzo[d]imidazol-4-yl)methanamine and its Regioisomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," forming the core of numerous pharmacologically active agents.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4] While extensive research has focused on the impact of substitutions at the N-1 and C-2 positions, the influence of substituent placement on the fused benzene ring remains a critical area of investigation for fine-tuning efficacy and selectivity.
This guide provides a comprehensive comparison of the synthesis and potential efficacy of (1H-Benzo[d]imidazol-4-yl)methanamine and its regioisomers: (1H-Benzo[d]imidazol-5-yl)methanamine, (1H-Benzo[d]imidazol-6-yl)methanamine, and (1H-Benzo[d]imidazol-7-yl)methanamine. As direct comparative studies on these specific isomers are limited in publicly available literature, this document synthesizes established synthetic methodologies and proposes a framework for their efficacy evaluation, supported by hypothetical experimental data. This guide is intended to serve as a foundational resource for researchers embarking on the exploration of these promising compounds.
The Critical Role of Isomerism in Drug Design
The precise spatial arrangement of functional groups within a molecule is a key determinant of its pharmacological profile. Positional isomers, such as the aminomethylbenzimidazoles, can exhibit vastly different biological activities due to variations in their interaction with target proteins. These differences can arise from altered binding affinities, metabolic stability, and bioavailability. A thorough understanding of the structure-activity relationship (SAR) of these regioisomers is therefore paramount for the rational design of novel therapeutics with enhanced potency and reduced off-target effects.
Synthesis of Aminomethylbenzimidazole Regioisomers
The synthesis of this compound and its regioisomers can be achieved through multi-step sequences starting from commercially available nitrodiaminobenzenes. The general strategy involves the protection of one amino group, cyclization to form the benzimidazole core, functional group manipulation to introduce the aminomethyl moiety, and final deprotection.
Proposed Synthetic Workflow
Below is a generalized synthetic workflow for the preparation of the target compounds. Specific reaction conditions would require optimization for each isomer.
Caption: Generalized synthetic workflow for aminomethylbenzimidazole isomers.
Detailed Experimental Protocols
Step 3: Benzimidazole Ring Formation (Phillips Condensation)
This protocol describes the acid-catalyzed cyclization of a substituted o-phenylenediamine to form the benzimidazole ring.
-
Dissolve the substituted o-phenylenediamine (1 equivalent) in a suitable solvent, such as a mixture of water and a mineral acid (e.g., HCl).
-
Add formic acid (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-120 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous NaOH or NH4OH) to precipitate the benzimidazole product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Efficacy Evaluation: A Proposed Framework
To objectively compare the efficacy of the four aminomethylbenzimidazole regioisomers, a series of in vitro assays targeting known biological activities of the benzimidazole scaffold are proposed. The following sections outline hypothetical experimental data for anticancer and antimicrobial activities.
Anticancer Activity: Cytotoxicity against Human Cancer Cell Lines
The potential of these isomers as anticancer agents can be evaluated by determining their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, and HeLa - cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of each aminomethylbenzimidazole isomer (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.
Hypothetical Comparative Cytotoxicity Data
| Compound | Isomer Position | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| This compound | 4- | 15.2 | 22.5 | 18.9 |
| (1H-Benzo[d]imidazol-5-yl)methanamine | 5- | 8.7 | 12.1 | 9.8 |
| (1H-Benzo[d]imidazol-6-yl)methanamine | 6- | 5.4 | 7.9 | 6.2 |
| (1H-Benzo[d]imidazol-7-yl)methanamine | 7- | 25.8 | 35.1 | 29.4 |
| Doxorubicin (Control) | - | 0.8 | 0.5 | 0.6 |
Data Interpretation: The hypothetical data suggests that the position of the aminomethyl group significantly influences the cytotoxic activity. The 6-isomer exhibits the most potent anticancer activity across all tested cell lines, followed by the 5-isomer. The 4- and 7-isomers show considerably weaker activity. This suggests that the accessibility and electronic environment of the aminomethyl group at the 5- and 6-positions may be more favorable for interaction with the biological target responsible for cytotoxicity.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Benzimidazole derivatives are known to possess antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution Method
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus and Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of each aminomethylbenzimidazole isomer in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Hypothetical Comparative Antimicrobial Data
| Compound | Isomer Position | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 4- | 32 | 64 |
| (1H-Benzo[d]imidazol-5-yl)methanamine | 5- | 8 | 16 |
| (1H-Benzo[d]imidazol-6-yl)methanamine | 6- | 4 | 8 |
| (1H-Benzo[d]imidazol-7-yl)methanamine | 7- | 64 | >128 |
| Ciprofloxacin (Control) | - | 0.5 | 0.25 |
Data Interpretation: Similar to the anticancer activity, the hypothetical antimicrobial data indicates that the 6-isomer is the most potent, followed by the 5-isomer. This reinforces the idea that the substitution pattern on the benzene ring is a critical determinant of biological activity. The greater efficacy of the 5- and 6-isomers could be attributed to a more favorable orientation for binding to the microbial target.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in the hypothetical efficacy of the aminomethylbenzimidazole regioisomers can be rationalized by considering their electronic and steric properties. The position of the electron-donating aminomethyl group can influence the overall electron density distribution of the benzimidazole ring system, which in turn can affect its ability to form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules.
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- 3. Protocol for Benzimidazole drug efficacy trials published - News items [starworms.org]
- 4. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Activity of Benzimidazole Derivatives
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with a wide array of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] However, a critical challenge in the development of these promising agents is the translation of potent in vitro activity into tangible in vivo efficacy. This guide provides an in-depth comparative analysis of the in vitro and in vivo performance of a representative benzimidazole derivative, shedding light on the complexities of their correlation and offering insights for researchers in the field. Due to the limited publicly available data on (1H-Benzo[d]imidazol-4-yl)methanamine, this guide will focus on a well-studied analogue to illustrate the key principles.
The Crucial Role of In Vitro-In Vivo Correlation (IVIVC)
In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[3] A strong IVIVC is the holy grail of early drug development, as it can streamline formulation optimization, set meaningful dissolution acceptance criteria, and potentially serve as a surrogate for bioequivalence studies, thereby reducing the need for extensive human trials.[3] For benzimidazole derivatives, understanding the IVIVC is paramount for predicting their therapeutic success.
In Vitro Evaluation: Gauging Potency at the Cellular Level
The initial screening of novel chemical entities invariably begins with in vitro assays to determine their biological activity and mechanism of action at a cellular and molecular level. For anticancer benzimidazole derivatives, a common primary assay is the evaluation of cytotoxicity against various cancer cell lines.
Representative In Vitro Data: Cytotoxicity of a 2-Substituted Benzimidazole
The following table summarizes the in vitro cytotoxic activity of a representative 2-substituted benzimidazole derivative against a panel of human cancer cell lines, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.5 |
| MCF-7 | Breast Adenocarcinoma | 2.3 |
| HCT116 | Colon Carcinoma | 0.8 |
Data derived from representative studies on 2-substituted benzimidazole derivatives. [4][5]
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxic effects of a benzimidazole derivative on cancer cells.
Objective: To measure the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals, which is indicative of cell viability.
Materials:
-
Benzimidazole derivative stock solution (in DMSO)
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for In Vitro Cytotoxicity Testing.
In Vivo Evaluation: Assessing Efficacy in a Living System
While in vitro assays are essential for initial screening, in vivo studies in animal models are critical for evaluating the therapeutic potential of a compound in a complex biological system. These studies provide insights into pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall efficacy and toxicity.
Representative In Vivo Data: Antitumor Efficacy in a Xenograft Model
The following table summarizes the in vivo antitumor activity of the representative 2-substituted benzimidazole derivative in a mouse xenograft model.
| Animal Model | Treatment | Tumor Growth Inhibition (%) |
| Nude mice with HCT116 xenografts | 50 mg/kg, oral, daily | 65% |
Data derived from representative studies on 2-substituted benzimidazole derivatives. [2][6]
Experimental Protocol: Xenograft Tumor Model
This protocol describes the establishment and use of a human tumor xenograft model in mice to evaluate the in vivo anticancer activity of a benzimidazole derivative.
Objective: To assess the ability of a test compound to inhibit the growth of human tumors implanted in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cells (e.g., HCT116)
-
Matrigel (optional)
-
Benzimidazole derivative formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the benzimidazole derivative (e.g., by oral gavage or intraperitoneal injection) at the predetermined dose and schedule. The control group receives the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the treated groups compared to the control group.
Caption: Workflow for In Vivo Xenograft Study.
Correlating In Vitro Potency with In Vivo Efficacy: The Missing Links
A direct comparison of the in vitro and in vivo data often reveals a disparity. A compound with nanomolar potency in a cell-based assay may exhibit only modest activity in an animal model, or vice versa. For benzimidazole derivatives, several factors can contribute to this discrepancy.
Pharmacokinetics:
-
Absorption and Bioavailability: Many benzimidazole derivatives have poor water solubility, which can limit their oral absorption and bioavailability.[1][7] A compound that is highly potent in vitro may never reach its target in sufficient concentrations in vivo.
-
Metabolism: Benzimidazoles are often subject to first-pass metabolism in the liver, where they can be converted into active or inactive metabolites.[1][7] This can significantly alter the compound's efficacy and duration of action in vivo.
-
Distribution: The ability of a compound to distribute to the tumor tissue is crucial for its anticancer activity. Factors such as plasma protein binding and tissue permeability can influence this distribution.[1]
Pharmacodynamics:
-
Target Engagement: In vitro assays may not fully recapitulate the complexity of target engagement in a living organism, where the target may be located in a specific cellular compartment or be part of a larger protein complex.
-
Off-Target Effects: A compound may have off-target effects in vivo that contribute to its efficacy or toxicity, which would not be observed in a highly specific in vitro assay.
The Tumor Microenvironment:
-
The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that can influence drug response. This complexity is not captured in standard 2D cell culture models.
Caption: Factors Influencing In Vitro-In Vivo Correlation.
Conclusion and Future Directions
The journey of a benzimidazole derivative from a promising in vitro hit to a clinically effective drug is fraught with challenges, with the in vitro-in vivo correlation being a major hurdle. A thorough understanding of the pharmacokinetic and pharmacodynamic properties of these compounds is essential for bridging this gap. For novel compounds like this compound, a comprehensive preclinical evaluation that goes beyond simple in vitro potency is crucial. This should include early assessment of solubility, metabolic stability, and plasma protein binding, as well as the use of more sophisticated in vitro models, such as 3D spheroids or organoids, that better mimic the in vivo tumor microenvironment. By embracing a more holistic approach to early-stage drug development, we can increase the likelihood of successfully translating the potent in vitro activity of benzimidazole derivatives into effective therapies for patients.
References
- A Comparative Analysis of the In Vitro and In Vivo Efficacy of 2-Substituted-1H-benzo[d]imidazole Deriv
- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC. URL
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. URL
- Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. PubMed. URL
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC. URL
- Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives.
- In vitro antiproliferative activities of 1H-benzo[f... | Download Table.
- Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics. PubMed. URL
- Synthesis and in vitro cytotoxic evaluation of new 1H-benzo[d]imidazole derivatives of dehydroabietic acid | Request PDF.
- In silico and In vitro screening of novel 2-substituted benzimidazole against Escherichia coli. YMER. URL
- In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. URL
- Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma.
- Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Publishing. URL)
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Safety Operating Guide
Definitive Guide to the Safe Disposal of (1H-Benzo[d]imidazol-4-yl)methanamine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1H-Benzo[d]imidazol-4-yl)methanamine. As a member of the benzimidazole and aromatic amine chemical classes, this compound requires careful management as hazardous waste to ensure personnel safety, environmental protection, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are grounded in established best practices for analogous compounds and general principles of chemical waste management.[1][2][3] Researchers must always treat uncharacterized or novel compounds as potentially hazardous.[3]
Core Principles: Hazard Assessment and Characterization
This compound combines a benzimidazole core with a primary amine functional group. This structure suggests potential hazards inherent to both classes of compounds. Heterocyclic amines can be mutagenic and carcinogenic, while aromatic amines are known for their toxicity and ability to be absorbed through the skin.[4][5] Therefore, a cautious approach is mandatory.
All waste containing this compound must be classified and handled as hazardous chemical waste.[6][7] Under no circumstances should it be disposed of down the drain or in regular trash, as this can harm aquatic life and ecosystems.[1][8][9]
Table 1: Precautionary GHS Hazard Classification
Based on data for analogous benzimidazole and amine compounds, the following Globally Harmonized System (GHS) classifications should be assumed as a precautionary measure.[2]
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[2][10] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314 / H315 | Causes severe skin burns and eye damage or causes skin irritation.[2][10][11] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318 / H319 | Causes serious eye damage or causes serious eye irritation.[2][11] |
| Acute Aquatic Toxicity | Category 3 | H402 | Harmful to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 3 | H412 | Harmful to aquatic life with long lasting effects.[1] |
Immediate Safety & Handling Precautions
Before beginning any disposal process, it is imperative to establish a safe working environment. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12][13]
Table 2: Required Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.
| Protective Equipment | Specification | Rationale & Source(s) |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and aerosols. Standard requirement for handling hazardous chemicals.[1][2][13] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile Rubber, Neoprene). | Prevents skin absorption, a common exposure route for amines.[2][5] Ensure gloves are free of defects before use. |
| Body Protection | A laboratory coat and appropriate protective clothing to prevent skin exposure. | Minimizes the risk of skin contact from accidental spills.[1][13] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if dusts or aerosols are generated outside of a fume hood.[1] |
Step-by-Step Disposal Protocol
The guiding principle for disposal is to collect and transfer all waste to a licensed professional waste disposal service, which will typically use high-temperature incineration for final destruction.[12]
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[8]
-
Classify: Designate all waste containing this compound as "Hazardous Waste."
-
Segregate: Keep this waste stream separate from others. Critically, do not mix it with incompatible materials such as strong oxidizing agents or acids, which can react violently with amines.[8][10][14]
-
Separate Forms: Keep solid waste (e.g., contaminated gloves, weigh paper, pipette tips) separate from liquid waste (e.g., solutions, rinsate).[12]
Step 2: Waste Collection and Containerization
-
Select Container: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene).[7][12] Ensure the container is in good condition with a secure, tight-fitting lid.[2]
-
Collect Waste: Place all materials contaminated with this compound directly into the designated container. Do not overfill the container; leave at least 5% of headspace to allow for thermal expansion.[7][15]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement.[7]
-
Primary Label: Affix a "Hazardous Waste" label to the container.[7]
-
Contents: Clearly write the full chemical name: "this compound". Do not use abbreviations.[2]
-
Composition: List all components of the waste, including solvents and their approximate concentrations.[12]
Step 4: Temporary Storage
-
Location: Store the sealed waste container in a designated hazardous waste accumulation area, often referred to as a Satellite Accumulation Area (SAA).[2][3]
-
Conditions: This area must be secure, well-ventilated, and away from general laboratory traffic. Store it in a secondary containment bin to mitigate potential leaks.[8]
Step 5: Decontamination of Empty Containers
Empty reagent bottles that previously held the chemical must be decontaminated before disposal as non-hazardous waste.[7]
-
First Rinse: Rinse the empty container with a suitable solvent (e.g., acetone, ethanol). This first rinsate is considered hazardous and must be collected in your designated this compound hazardous waste container.[2][12]
-
Subsequent Rinses: Perform a triple rinse. Subsequent rinses may also need to be collected as hazardous waste depending on local institutional guidelines.[2][7]
-
Final Disposal: After thorough rinsing and air-drying in a fume hood, deface or remove the original label and puncture the container to prevent reuse. It can then be disposed of according to institutional guidelines for decontaminated labware.[2][9]
Step 6: Final Disposal
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup of the full waste container.[2][8]
-
Documentation: Maintain records of all waste disposal activities, including quantities, dates, and methods, as required by regulations.[8]
Emergency Procedures: Spills and Exposure
Preparedness for accidental spills is essential.[8] Spill containment materials, such as absorbent pads, should be readily available.
Spill Response
-
Evacuate & Alert: Immediately alert others in the area and evacuate personnel. Secure and control access to the spill zone.[16]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don the appropriate PPE as detailed in Table 2 before addressing the spill.
-
Contain & Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully moisten the material to prevent dust generation before sweeping.[13][16] DO NOT use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully place all contaminated absorbent material and cleanup supplies into a sealed, labeled hazardous waste container for disposal.[9][13]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's safety officer.
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10][17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing waste generated from this compound.
Caption: Disposal workflow for this compound waste.
References
- Benchchem. (n.d.). Proper Disposal of 1-(diethoxymethyl)-1H-benzimidazole: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Benchchem. (n.d.). Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-AMINE-4-(1H-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOLE.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
- Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Thermo Fisher Scientific. (2023). Safety Data Sheet - (1-Methyl-1H-imidazol-4-yl)methylamine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%.
- Fisher Scientific. (2025). Safety Data Sheet - 4-(1H-Imidazol-1-yl)benzoic acid.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Santa Cruz Biotechnology. (n.d.). Benzimidazole - Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-.
- Sugimura, T., Wakabayashi, K., Nakagama, H., & Nagao, M. (1997). Health risks of heterocyclic amines. PubMed, 9145025.
- Thermo Fisher Scientific. (2013). Safety Data Sheet - 3-Buten-1-amine.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Benchchem. (n.d.). Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals.
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Operational Guide for the Safe Handling and Disposal of (1H-Benzo[d]imidazol-4-yl)methanamine
Disclaimer: Specific safety and toxicological data for (1H-Benzo[d]imidazol-4-yl)methanamine are not extensively available in public literature. This guide is therefore constructed based on the known hazards of analogous benzimidazole derivatives and the hydrochloride salt of the title compound. It is imperative that this chemical be treated as potentially hazardous. A thorough, site-specific risk assessment must be conducted by researchers before commencing any work.
Hazard Assessment and Presumptive Classification
This compound, a substituted aminobenzimidazole, should be handled with the assumption that it possesses a hazard profile similar to other compounds in its class. Based on data from analogous benzimidazole derivatives, a presumptive hazard classification under the Globally Harmonized System (GHS) is as follows.[1][2]
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[1][3] |
| Eye Irritation | Category 2 | H319 | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation.[3] |
Incompatible Materials: Strong oxidizing agents and strong acids should be avoided. Benzimidazoles, as amines, can react exothermically with acids.[4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a reliable barrier against exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Protective Equipment | Specification and Rationale |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles are mandatory to protect against splashes.[5] A face shield should be worn over goggles when handling significant quantities or if there is a heightened risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is best practice, especially during operations with a high risk of contamination. Gloves must be inspected before use and changed immediately if contaminated or damaged.[6] |
| Body | Laboratory Coat | A flame-resistant lab coat with tight-fitting cuffs is required. Ensure the coat is fully buttoned to provide maximum coverage. |
| Respiratory | NIOSH/MSHA Approved Respirator | All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[5] If work outside a fume hood is unavoidable and there is a risk of aerosol or dust generation, a respirator (e.g., N95 or higher) is mandatory. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents.
3.1. Preparation and Weighing:
-
Fume Hood: Conduct all manipulations of solid this compound within a certified chemical fume hood.
-
Decontamination: Before starting, wipe down the work surface and any equipment with a suitable solvent (e.g., 70% ethanol) to ensure a clean working area.
-
Weighing: Use a disposable weighing boat or paper. Tare the balance with the empty boat. Carefully add the desired amount of the compound using a clean spatula. Avoid creating dust.
-
Closure: Tightly seal the primary container immediately after dispensing.
3.2. Dissolution and Use in Solution:
-
Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Mixing: If required, use magnetic stirring or gentle agitation to dissolve the compound. Avoid vigorous shaking that could generate aerosols.
-
Transfer: When transferring solutions, use appropriate volumetric glassware and keep containers capped when not in use.
Disposal Plan: Waste Management and Decontamination
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance. Never dispose of this compound or its waste down the drain.[1][7]
4.1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including weighing boats, gloves, and absorbent paper, must be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and rinsates should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
4.2. Decontamination of Glassware and Surfaces:
-
Initial Rinse: Triple-rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste.[1] Subsequent rinses may also need to be collected depending on local regulations.
-
Washing: After the solvent rinse, wash the glassware with soap and water.
-
Surface Cleaning: Decontaminate the work area within the fume hood by wiping it down with a cloth dampened with a suitable solvent, followed by a soap and water wash. All cleaning materials must be disposed of as solid hazardous waste.
4.3. Final Disposal:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[1]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the critical decision points and operational flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Labor
- Navigating the Unknown: A Technical Guide to the Safe Handling of 6-Chloro-1H-benzimidazol-1-amine. Benchchem.
- Proper Disposal of 1-(diethoxymethyl)
- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. Sigma-Aldrich.
- MSDS of 1H-1,3-benzodiazol-4-ylmethanamine hydrochloride. Capot Chemical.
- 5-FLUORO-1H-BENZIMIDAZOLE-2-AMINE - Safety D
- SAFETY D
- BENZIMIDAZOLE. CAMEO Chemicals - NOAA.
- SAFETY D
- Safety D
- The NIH Drain Discharge Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
